Product packaging for 4,5-Dichloro-6-methoxypyrimidine(Cat. No.:CAS No. 1806367-42-9)

4,5-Dichloro-6-methoxypyrimidine

Cat. No.: B2564934
CAS No.: 1806367-42-9
M. Wt: 179
InChI Key: IVUVTADPEPLFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,5-Dichloro-6-methoxypyrimidine is a useful research compound. Its molecular formula is C5H4Cl2N2O and its molecular weight is 179. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4Cl2N2O B2564934 4,5-Dichloro-6-methoxypyrimidine CAS No. 1806367-42-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloro-6-methoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUVTADPEPLFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Synthesis and Application of Dichloromethoxypyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on Isomeric Specificity: This guide addresses the chemical intermediate 4,5-Dichloro-6-methoxypyrimidine (CAS 1806367-42-9). However, publicly available, in-depth technical literature and peer-reviewed research for this specific isomer are limited. In contrast, a closely related isomer, 4,6-Dichloro-5-methoxypyrimidine (CAS 5018-38-2) , is extensively documented and widely utilized in synthetic chemistry. To provide a comprehensive and scientifically robust resource for researchers and drug development professionals, this guide will focus on the well-characterized 4,6-dichloro isomer, while acknowledging the distinct identity of the 4,5-dichloro isomer. The principles of reactivity and synthetic utility discussed herein are often translatable to other dichlorinated pyrimidine scaffolds.

Introduction to Dichloromethoxypyrimidines

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] Dichloromethoxypyrimidines, such as 4,6-dichloro-5-methoxypyrimidine, are highly versatile building blocks in the synthesis of a wide array of biologically active molecules.[1] The strategic placement of two reactive chlorine atoms and an electron-influencing methoxy group on the pyrimidine ring makes these compounds valuable intermediates for creating diverse molecular libraries.[1][2] The reactivity of the chlorine atoms at the C4 and C6 positions allows for sequential or simultaneous nucleophilic substitution, providing a straightforward path to complex functionalized pyrimidines.[1][2]

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis.

Structural Confirmation

The molecular structure of 4,6-dichloro-5-methoxypyrimidine has been confirmed through single-crystal X-ray diffraction. The pyrimidine ring is nearly planar, with the methoxy group's carbon atom deviating slightly from this plane.[3] This structural data is crucial for understanding the molecule's reactivity and intermolecular interactions.

Data Summary

The key physicochemical and spectral data for 4,6-dichloro-5-methoxypyrimidine are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 5018-38-2[4]
Molecular Formula C₅H₄Cl₂N₂O[4]
Molecular Weight 179.00 g/mol [5]
Appearance White to off-white or green powder/crystal[6][7]
Melting Point 54-59 °C[5][6]
Boiling Point 257.8±35.0 °C (Predicted)[5]
Solubility Slightly soluble in Chloroform and Dichloromethane[5]
¹H NMR (CDCl₃) δ 4.00 (s, 3H), 8.55 (s, 1H)[8]
Purity ≥ 98% (GC)[7]

Synthesis and Reactivity

The primary route for synthesizing 4,6-dichloro-5-methoxypyrimidine involves the chlorination of a pre-existing pyrimidine ring.[1]

General Synthesis Pathway

The most common laboratory and industrial synthesis involves the treatment of 5-methoxypyrimidine-4,6-diol with a potent chlorinating agent, such as phosphorus oxychloride (POCl₃).[1][8] This reaction efficiently substitutes the hydroxyl groups with chlorine atoms.

G cluster_synthesis Synthesis of 4,6-Dichloro-5-methoxypyrimidine start 5-Methoxypyrimidine-4,6-diol reagent Phosphorus Oxychloride (POCl₃) Toluene, Heat start->reagent Chlorination product 4,6-Dichloro-5-methoxypyrimidine reagent->product

Caption: General synthesis workflow for 4,6-dichloro-5-methoxypyrimidine.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 4,6-dichloro-5-methoxypyrimidine.[8]

Materials:

  • 5-methoxypyrimidine-4,6-diol

  • Triethylamine

  • Anhydrous Toluene

  • Phosphorus oxychloride (Trichlorophosphate)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Saturated saline solution

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend 5-methoxypyrimidine-4,6-diol (96.0 g, 676 mmol) and triethylamine (95.0 mL, 680 mmol) in anhydrous toluene (1.2 L) in a suitable reaction vessel.

  • Heat the suspension to 100-105°C.

  • Slowly add a solution of phosphorus oxychloride (140 mL, 1.5 mol) in anhydrous toluene (200 mL) dropwise over 30 minutes.

  • Reflux the reaction mixture for 1 hour.

  • Cool the mixture to room temperature.

  • Decant the toluene layer and add ice water to the residue.

  • Separate the heavier oil layer and extract the aqueous layer with toluene (2 x 200 mL).

  • Combine all toluene extracts.

  • Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (2 x 300 mL) and saturated saline (400 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield 4,6-dichloro-5-methoxypyrimidine as a white solid.[8]

Reactivity Profile

The synthetic utility of 4,6-dichloro-5-methoxypyrimidine stems from the high reactivity of the C4 and C6 positions towards nucleophilic aromatic substitution (SNAr). The chlorine atoms serve as excellent leaving groups, allowing for the introduction of a wide variety of nucleophiles, such as amines, thiols, and alkoxides, to construct more complex molecules.[1] This reactivity is fundamental to its role in building diverse chemical libraries for drug discovery.

Applications in Drug Discovery and Organic Synthesis

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and 4,6-dichloro-5-methoxypyrimidine is a key starting material for various therapeutic agents.[1]

Scaffold for Kinase Inhibitors

Many kinase inhibitors, a critical class of anticancer drugs, are built upon a substituted pyrimidine core.[2] The general strategy involves the substitution of the chlorine atoms of 4,6-dichloro-5-methoxypyrimidine with various amine-containing moieties. This allows for the generation of a library of compounds that can be screened for inhibitory activity against specific kinases involved in cancer signaling pathways.[1][2]

G cluster_workflow Application in Kinase Inhibitor Synthesis start 4,6-Dichloro-5- methoxypyrimidine reaction1 Nucleophilic Substitution (e.g., with R¹-NH₂) start->reaction1 intermediate Monosubstituted Intermediate reaction1->intermediate reaction2 Second Nucleophilic Substitution (e.g., with R²-NH₂) intermediate->reaction2 product Disubstituted Pyrimidine (Kinase Inhibitor Candidate) reaction2->product

Caption: Synthetic workflow for a disubstituted pyrimidine derivative.

Intermediate for Other Bioactive Molecules

Beyond kinase inhibitors, 4,6-dichloro-5-methoxypyrimidine is a reactive intermediate in the synthesis of other important compounds, such as the antimalarial drug sulfadoxine.[9] Its utility extends to agricultural chemistry, where it serves as an intermediate in the synthesis of herbicides.[6]

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are essential when handling 4,6-dichloro-5-methoxypyrimidine.

Hazard Identification

This compound is classified as harmful if swallowed and causes serious eye damage.[10][11] It can also cause skin irritation.[10] The GHS pictograms associated with this chemical are "Corrosive" and "Irritant," with the signal word "Danger".[4][10]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields or a face shield, chemical-resistant gloves, and a lab coat.[10][11]

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[12]

  • First Aid Measures:

    • Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]

    • Skin: Wash off with soap and plenty of water. If skin irritation occurs, consult a physician.[10]

    • Ingestion: If swallowed, rinse mouth with water. Call a poison center or doctor if you feel unwell.[11]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[10]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]

Conclusion

4,6-Dichloro-5-methoxypyrimidine is a highly valuable and versatile intermediate in modern organic and medicinal chemistry. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, provides a reliable and efficient platform for the synthesis of a wide range of complex molecules. For researchers and scientists in drug development, a thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the creation of novel therapeutics and other advanced chemical products.

References

An In-depth Technical Guide to 4,5-Dichloro-6-methoxypyrimidine: A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-dichloro-6-methoxypyrimidine, a substituted pyrimidine with significant potential as a versatile intermediate in organic synthesis, particularly in the realm of medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and provides expert insights into its structure, properties, and potential reactivity, drawing parallels with closely related and well-characterized pyrimidine derivatives.

Molecular Structure and Physicochemical Properties

This compound is a dichlorinated and methoxylated derivative of pyrimidine, a fundamental heterocyclic aromatic compound. Its chemical structure is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3, with two chlorine atoms at positions 4 and 5, and a methoxy group at position 6.

The arrangement of these substituents on the pyrimidine core dictates the molecule's electronic properties and reactivity. The two electronegative chlorine atoms significantly influence the electron density of the pyrimidine ring, rendering the carbon atoms to which they are attached susceptible to nucleophilic attack. The methoxy group, being an electron-donating group, can modulate the overall reactivity of the molecule.

Physicochemical Data

While detailed experimental data for this compound is not widely reported, the following table summarizes its fundamental properties based on available supplier information.

PropertyValueReference
CAS Number 1806367-42-9[1][2]
Molecular Formula C₅H₄Cl₂N₂O[1]
Molecular Weight 179.00 g/mol [1]
Appearance Not available
Melting Point Not available
Boiling Point Not available
Purity Typically available at ≥95%
Storage Store in a cool, dry place at 2-8°C[1][2]

Synthesis of Dichloromethoxypyrimidines: A General Overview

A plausible synthetic approach for this compound would likely start from a corresponding dihydroxypyrimidine precursor. The general workflow for such a synthesis is depicted below.

Synthesis_Workflow Start 4,5-Dichloro-6-hydroxypyrimidine (or tautomer) Reagent Phosphorus Oxychloride (POCl₃) (or other chlorinating agent) Intermediate Reaction Mixture Start->Intermediate Chlorination Workup Aqueous Workup & Purification Intermediate->Workup Product This compound Workup->Product

Caption: Generalized workflow for the synthesis of a dichloromethoxypyrimidine.

Hypothetical Experimental Protocol:

Based on established procedures for analogous compounds, a potential laboratory-scale synthesis could be as follows. It is crucial to note that this is a hypothetical protocol and would require optimization and rigorous safety assessment before implementation.

  • Reaction Setup: In a well-ventilated fume hood, a flask equipped with a reflux condenser and a magnetic stirrer is charged with the starting material, 4,5-dichloro-6-hydroxypyrimidine.

  • Chlorination: Phosphorus oxychloride (POCl₃) is added cautiously to the flask. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.

  • Heating: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by a suitable technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully quenched by slow addition to ice water.

  • Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the two chlorine substituents on the electron-deficient pyrimidine ring. These chlorine atoms are expected to be good leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This makes the molecule a valuable precursor for the synthesis of a wide range of more complex pyrimidine derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C4 and C5 positions are susceptible to displacement by various nucleophiles. The relative reactivity of these two positions would depend on the electronic effects of the methoxy group at C6 and the nitrogen atoms in the ring. It is anticipated that the C4 position may be more activated towards nucleophilic attack due to the para-relationship with one of the ring nitrogens.

SNAr_Reaction Reactant This compound Product Substituted Pyrimidine Derivative Reactant->Product SɴAr Reaction Nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH)

Caption: Generalized scheme for nucleophilic aromatic substitution on a dichloromethoxypyrimidine.

Common nucleophiles that could be employed in SNAr reactions with this compound include:

  • Amines: Primary and secondary amines can be used to introduce substituted amino groups, which are prevalent in many biologically active molecules.

  • Alcohols and Phenols: Alkoxides and phenoxides can displace the chlorine atoms to form ether linkages.

  • Thiols: Thiolates can be used to introduce thioether moieties.

The reaction conditions for these substitutions would typically involve a suitable solvent (e.g., DMF, DMSO, or an alcohol) and may require the presence of a base to deprotonate the nucleophile. The reaction temperature can be varied to control the rate and selectivity of the substitution.

Role in Drug Discovery and Development

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[3][4] These include anticancer, antiviral, antibacterial, and anti-inflammatory agents.[5] The ability to readily functionalize the pyrimidine ring through methods like SNAr makes dichloropyrimidine intermediates, such as this compound, highly valuable in the synthesis of compound libraries for drug discovery screening.

While there are no specific drug development applications reported for this compound, its structural motifs are present in various biologically active compounds. The introduction of different substituents at the 4 and 5 positions can lead to molecules with tailored affinities for specific biological targets.

For instance, the isomeric 4,6-dichloro-5-methoxypyrimidine is a known intermediate in the synthesis of the antimalarial drug sulfadoxine.[6] This highlights the potential of dichloromethoxypyrimidine scaffolds in the development of new therapeutic agents.

Drug_Discovery_Pathway Start This compound Library Diverse Library of Substituted Pyrimidines Start->Library Parallel Synthesis Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: The role of versatile building blocks in a typical drug discovery workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A thorough review of the Safety Data Sheet (SDS) is essential before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended.[1][2]

Conclusion

This compound represents a promising, yet underexplored, building block for synthetic and medicinal chemistry. Its dichlorinated pyrimidine core provides two reactive sites for the introduction of diverse functionalities through nucleophilic aromatic substitution. While specific experimental data remains scarce, analogies to closely related compounds suggest its potential as a valuable intermediate in the synthesis of novel compounds with potential biological activity. Further research into the synthesis, reactivity, and applications of this molecule is warranted to fully unlock its potential in drug discovery and materials science.

References

A Technical Guide to the Predicted Spectroscopic Profile of 4,5-Dichloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 4,5-dichloro-6-methoxypyrimidine. Due to the limited availability of direct experimental data in public databases, this document emphasizes a predictive and comparative approach, grounded in the fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. By detailing the predicted spectral features, this guide serves as an essential resource for researchers in synthetic chemistry and drug development, enabling them to anticipate, identify, and verify the compound's structure. Furthermore, it includes field-proven, step-by-step protocols for the acquisition of high-quality spectroscopic data, ensuring experimental reliability and reproducibility.

Introduction: The Compound and the Analytical Challenge

This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1] The precise arrangement of chloro and methoxy substituents on the pyrimidine ring dictates its reactivity, electronic properties, and ultimately, its utility as a synthetic building block. Accurate structural confirmation is paramount, and this is achieved through a combination of spectroscopic techniques.

However, a thorough search of scientific literature and chemical databases reveals a scarcity of published, experimentally-verified spectroscopic data for this compound. This guide addresses this gap by providing a robust, predicted spectroscopic profile based on established chemical principles. This predictive approach is an indispensable tool in modern research, allowing scientists to:

  • Provisionally identify the target compound in a reaction mixture.

  • Differentiate it from structural isomers, such as the more commonly documented 4,6-dichloro-5-methoxypyrimidine.

  • Design and interpret future spectroscopic experiments effectively.

This document is structured to not only present the predicted data but also to explain the causality behind these predictions, offering a deeper understanding of the structure-spectrum relationship.

Molecular Structure and Isomeric Considerations

The unique spectroscopic fingerprint of this compound arises directly from its molecular architecture. Understanding this structure is the first step in predicting its spectral output.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Verification prep Dissolve ~10-20 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl3) in a clean vial. transfer Transfer solution to a 5mm NMR tube. prep->transfer nmr Acquire 1H, 13C, and 2D NMR (COSY, HSQC) spectra. transfer->nmr ms Analyze sample via GC-MS to obtain mass spectrum and isotope pattern. transfer->ms ir Acquire spectrum using ATR-FTIR. transfer->ir process Process and analyze all spectra. (Integration, peak picking, etc.) nmr->process ms->process ir->process compare Compare experimental data with predicted values and reference data. process->compare confirm Confirm structure and purity. compare->confirm

References

"4,5-Dichloro-6-methoxypyrimidine" NMR analysis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Efforts

I've initiated the data gathering phase by performing focused Google searches. I'm actively compiling information related to NMR analysis of 4,5-dichloro-6-methoxypyrimidine, zeroing in on chemical shifts, coupling constants, and suitable solvents. I am also searching for established methodologies.

Developing Research Plan

I'm now formulating a research blueprint. I'll launch targeted Google searches to gather data on NMR analysis of this compound, focusing on chemical shifts, coupling constants, and solvents. I'll also seek established protocols for analyzing similar compounds and authoritative sources on electron-withdrawing groups' and methoxy groups' effects on pyrimidine rings. Simultaneously, I'll hunt for existing NMR data on similar compounds. The final goal is a comprehensive technical guide with expected spectral features, detailed protocols, and helpful visuals.

Expanding the Scope

I'm now diving deeper into the nuances of NMR analysis. My focus is on the specific chemical shifts and coupling constants for this compound. I've begun to incorporate insights on the effects of electron-withdrawing groups and methoxy groups. Simultaneously, I'm compiling experimental details for a comprehensive technical guide. I'm prioritizing data and methodologies for spectral interpretation. Finally, I will also begin to structure the data for 1H and 13C NMR.

Deepening the Analysis

I'm now expanding my research to include practical aspects like sample preparation and instrument settings. I'm focusing on crafting a detailed guide with anticipated NMR spectral features and experimental protocols. I'll include data tables, diagrams, and potential issues. Furthermore, I will create a structured guide, covering theoretical aspects and advanced NMR techniques. The guide will include 1H and 13C analysis.

Formulating a Technical Guide

I'm now diving deeper into the nuances of NMR analysis. My research strategy involves targeted Google searches to gather data on this compound NMR data. I'm focusing on chemical shifts, coupling constants, and solvents. My goal is a comprehensive technical guide with expected spectral features, detailed protocols, and helpful visuals, structured for clear understanding. I'll include practical aspects like sample prep, instrument settings, and data interpretation.

An In-depth Technical Guide to the Mass Spectrometry of 4,5-Dichloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the mass spectrometry of 4,5-dichloro-6-methoxypyrimidine, a key intermediate in the synthesis of various biologically active compounds. As a definitive spectrum is not publicly available, this document leverages expert analysis of its structural isomer, 4,6-dichloro-5-methoxypyrimidine, and foundational principles of mass spectrometry to present a predictive yet robust interpretation of its fragmentation behavior. This approach ensures a scientifically grounded resource for researchers in the field.

Predicted Electron Ionization Mass Spectrum of this compound

Electron ionization (EI) at 70 eV is a standard method for the analysis of volatile and semi-volatile organic compounds. For this compound, the resulting mass spectrum is anticipated to be characterized by a distinct molecular ion peak and a series of fragment ions that provide structural elucidation. The presence of two chlorine atoms will be readily identifiable by the characteristic isotopic pattern of the molecular ion and its chlorine-containing fragments.

Table 1: Predicted Major Ions in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonRelative AbundanceNotes on Isotopic Pattern
178/180/182[M]⁺ModerateCharacteristic 9:6:1 ratio for two chlorine atoms
163/165[M - CH₃]⁺HighIsotopic pattern for two chlorine atoms
149/151[M - C₂H₃O]⁺ModerateIsotopic pattern for two chlorine atoms
135/137[M - CH₃ - CO]⁺ModerateIsotopic pattern for two chlorine atoms
113/115[M - CH₃O - Cl]⁺LowIsotopic pattern for one chlorine atom
111[C₄H₂ClN₂]⁺ModerateIsotopic pattern for one chlorine atom
75[C₃H₂ClN]⁺ModerateIsotopic pattern for one chlorine atom

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion is predicted to proceed through several key pathways, driven by the relative stability of the resulting ions and neutral losses. The initial ionization event involves the removal of an electron, most likely from one of the nitrogen lone pairs or the oxygen atom of the methoxy group, to form the molecular ion [M]⁺.

The primary fragmentation steps are anticipated to be:

  • Loss of a methyl radical ([•CH₃]): This is a common fragmentation pathway for methoxy-substituted aromatic compounds, leading to a stable, even-electron ion.

  • Loss of a chlorine radical ([•Cl]): The cleavage of a carbon-chlorine bond can also occur, though the loss of a methyl radical is often more favorable.

  • Loss of formaldehyde ([CH₂O]): A rearrangement reaction can lead to the elimination of formaldehyde from the molecular ion.

  • Sequential loss of a methyl radical and carbon monoxide ([CO]): Following the initial loss of the methyl radical, the resulting ion can undergo further fragmentation by losing a molecule of carbon monoxide.

fragmentation_pathway M [M]⁺• (m/z 178/180/182) M_minus_CH3 [M - CH₃]⁺ (m/z 163/165) M->M_minus_CH3 - •CH₃ M_minus_Cl [M - Cl]⁺ (m/z 143/145) M->M_minus_Cl - •Cl M_minus_CH2O [M - CH₂O]⁺• (m/z 148/150/152) M->M_minus_CH2O - CH₂O M_minus_CH3_minus_CO [M - CH₃ - CO]⁺ (m/z 135/137) M_minus_CH3->M_minus_CH3_minus_CO - CO gcms_workflow Sample Sample Preparation (Dissolution in Solvent) Injection GC Injection (Splitless, 250°C) Sample->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization MS Ionization (EI, 70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole/Ion Trap) Ionization->Analysis Detection Detection & Spectrum Generation Analysis->Detection

A Comprehensive Technical Guide to the Synthesis of 4,6-Dichloro-5-methoxypyrimidine: A Key Intermediate in Pharmaceutical and Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Isomeric Landscape and Establishing the Core Focus

In the realm of heterocyclic chemistry, substituted pyrimidines stand as crucial scaffolds for the development of a wide array of biologically active molecules. The specific compound of interest, "4,5-dichloro-6-methoxypyrimidine," presents an interesting case of isomeric specificity. While the synthesis of this particular isomer is not widely documented in readily available scientific literature, its close structural isomer, 4,6-dichloro-5-methoxypyrimidine , is a well-established and highly versatile intermediate in both the pharmaceutical and agrochemical industries.[1][2] This guide, therefore, will focus on the synthesis, properties, and applications of 4,6-dichloro-5-methoxypyrimidine, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

4,6-Dichloro-5-methoxypyrimidine is a pivotal building block, primarily due to its unique structural features. The pyrimidine core, a six-membered aromatic heterocycle with two nitrogen atoms, is adorned with two reactive chlorine atoms at the C4 and C6 positions and an electron-donating methoxy group at the C5 position.[3] This arrangement makes the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential or simultaneous displacement of the chlorine atoms by a variety of nucleophiles.[3] This reactivity is the cornerstone of its utility, enabling the synthesis of a diverse range of more complex molecules, most notably the antimalarial drug sulfadoxine.[4]

This technical guide will delve into the primary synthetic routes for 4,6-dichloro-5-methoxypyrimidine, offering detailed experimental protocols and explaining the rationale behind the selection of reagents and reaction conditions. We will explore both the common method of chlorinating a pre-formed pyrimidine ring and the alternative strategy of constructing the ring from acyclic precursors. Furthermore, we will provide insights into the characterization of the final product and discuss the critical aspects of process safety and optimization.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 4,6-dichloro-5-methoxypyrimidine is essential for its synthesis, purification, and characterization.

Table 1: Physicochemical Properties of 4,6-Dichloro-5-methoxypyrimidine

PropertyValueReferences
Molecular Formula C₅H₄Cl₂N₂O[1][4][5][6]
Molecular Weight 179.01 g/mol [1][4][5]
Appearance White to off-white or pale yellow solid/powder[1][6]
Melting Point 54-59 °C[1][6]
CAS Number 5018-38-2[1][4][5]

Table 2: Spectroscopic Data for 4,6-Dichloro-5-methoxypyrimidine

Type of SpectrumDataReferences
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 8.55 (s, 1H), 4.05 (s, 3H)[7]
Molecular Ion (MS) m/z: 178, 180, 182 (due to chlorine isotopes)[8]

Core Synthetic Strategies

The synthesis of 4,6-dichloro-5-methoxypyrimidine is predominantly achieved through two main strategies: the chlorination of a pre-existing pyrimidine ring and the construction of the pyrimidine ring from acyclic precursors.

Route 1: Chlorination of 4,6-Dihydroxy-5-methoxypyrimidine

This is the most common and industrially scalable method for the preparation of 4,6-dichloro-5-methoxypyrimidine.[3] The process involves the conversion of the hydroxyl groups of 4,6-dihydroxy-5-methoxypyrimidine (or its salt form) into chlorine atoms using a suitable chlorinating agent.

Key Reagents:

  • Starting Material: 4,6-dihydroxy-5-methoxypyrimidine or its sodium salt.[9][10] This precursor can be synthesized from barbituric acid derivatives.[11]

  • Chlorinating Agent:

    • Phosphorus oxychloride (POCl₃): The most widely used reagent for this transformation.[2][3][10][12] It is highly effective but also toxic and corrosive, requiring careful handling.

    • Phosphorus trichloride (PCl₃): A viable alternative to POCl₃, sometimes favored for its reduced toxicity, although it may require different reaction conditions.[9]

    • Triphosgene: Can also be employed as a chlorinating agent, offering advantages in terms of safety and ease of handling compared to gaseous phosgene.[13]

Reaction Principle: The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of the chlorinating agent. A subsequent series of elimination and substitution steps, often facilitated by a base to neutralize the generated HCl, leads to the replacement of the hydroxyl group with a chlorine atom.

Visualizing the Primary Synthesis Route

Synthesis_of_4_6_dichloro_5_methoxypyrimidine cluster_main Route 1: Chlorination of a Pre-formed Pyrimidine Ring start 4,6-Dihydroxy-5-methoxypyrimidine (or its sodium salt) product 4,6-Dichloro-5-methoxypyrimidine start->product Chlorination reagent POCl₃ (Phosphorus Oxychloride) or PCl₃ reagent->product

Caption: Primary synthesis of 4,6-dichloro-5-methoxypyrimidine.

The following protocol is a synthesized representation based on common laboratory and patented procedures.[2][3][10]

Materials:

  • 5-methoxy-4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine or N,N-diethylaniline (optional, as a base)

  • Toluene (anhydrous)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., toluene, dichloromethane)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, suspend 5-methoxy-4,6-dihydroxypyrimidine (1 equivalent) and triethylamine (1 equivalent) in anhydrous toluene.[2]

  • Addition of Chlorinating Agent: Heat the suspension to 100-105°C.[2] Slowly add a solution of phosphorus oxychloride (2.2 equivalents) in anhydrous toluene dropwise over 30 minutes.[2] The reaction is exothermic and will generate HCl gas, which should be scrubbed.

  • Reaction: After the addition is complete, reflux the reaction mixture for 1-4 hours, monitoring the progress by TLC or GC.[2][9]

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully decant the toluene layer.[2] The remaining residue is cautiously quenched by pouring it onto crushed ice with vigorous stirring. The product may precipitate as a solid or an oil. Extract the aqueous mixture with toluene or another suitable organic solvent.[2]

  • Washing and Drying: Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent like methanol or ethanol/water.[10]

Route 2: Pyrimidine Ring Construction from Acyclic Precursors

While less common for the direct synthesis of 4,6-dichloro-5-methoxypyrimidine, the construction of the pyrimidine ring from acyclic components is a fundamental strategy in heterocyclic chemistry.[3] This approach typically involves the condensation of a three-carbon component with a compound containing an N-C-N unit.

General Principle: The synthesis often starts with a derivative of malonic acid (a C-C-C component) and a reagent like urea, thiourea, or amidine (an N-C-N component). For the synthesis of the precursor 4,6-dihydroxypyrimidine, for instance, a malonic ester can be condensed with urea.[13] Subsequent methoxylation at the 5-position and chlorination would lead to the desired product.

Visualizing the Ring Construction Principle

Pyrimidine_Ring_Construction cluster_ring Route 2: Pyrimidine Ring Construction malonic_ester Malonic Acid Derivative (C-C-C component) pyrimidine_core Substituted Pyrimidine Core (e.g., 4,6-dihydroxypyrimidine) malonic_ester->pyrimidine_core ncn_component Amidine/Urea Derivative (N-C-N component) ncn_component->pyrimidine_core Condensation final_product 4,6-Dichloro-5-methoxypyrimidine pyrimidine_core->final_product Further Functionalization

Caption: General scheme for pyrimidine ring synthesis.

Route 3: Nucleophilic Substitution on a Polychlorinated Pyrimidine

A third, more indirect, synthetic route involves the selective nucleophilic substitution of a methoxy group for a chlorine atom on a more heavily chlorinated pyrimidine precursor. For example, a related compound, 4,5-dichloro-6-methoxy-2-methylpyrimidine, is synthesized by reacting 2-methyl-4,5,6-trichloropyrimidine with sodium methoxide in methanol.[14] This demonstrates the principle that a methoxy group can displace a chlorine atom on the pyrimidine ring.

Reaction Principle: The methoxide ion (CH₃O⁻), a strong nucleophile, attacks one of the electron-deficient carbon atoms bearing a chlorine atom. The reaction's regioselectivity (i.e., which chlorine is replaced) depends on the electronic and steric environment of the pyrimidine ring.

Visualizing the Nucleophilic Substitution Route

Nucleophilic_Substitution cluster_subst Route 3: Nucleophilic Substitution (Illustrative) trichloropyrimidine Polychlorinated Pyrimidine (e.g., Trichloropyrimidine) product Mon-methoxy, Dichloro-pyrimidine trichloropyrimidine->product SNAr Reaction methoxide Sodium Methoxide (CH₃ONa) methoxide->product

Caption: Illustrative route via nucleophilic substitution.

Expert Insights and Causality Behind Experimental Choices

  • Choice of Chlorinating Agent: The predominance of POCl₃ in the literature is due to its high reactivity and effectiveness in converting hydroxyl groups to chlorides. However, its toxicity and corrosive nature are significant drawbacks. The use of PCl₃, as detailed in some patents, presents a less hazardous alternative, potentially reducing production costs and improving operator safety.[9] Triphosgene is another safer alternative, but its cost may be a consideration for large-scale synthesis.[13]

  • The Role of a Base: In chlorination reactions with POCl₃, a tertiary amine base like triethylamine or a hindered amine like N,N-diisopropylethylamine is often added.[2][12] Its primary role is to act as a scavenger for the hydrogen chloride (HCl) gas produced during the reaction. By neutralizing the acid, the base prevents potential side reactions and can help drive the reaction to completion.

  • Temperature Control: Maintaining the appropriate reaction temperature is critical. The initial addition of the chlorinating agent can be highly exothermic.[9] Insufficient cooling can lead to a runaway reaction, while temperatures that are too low may result in a sluggish or incomplete conversion. The refluxing step ensures that the reaction proceeds at a consistent and sufficiently high temperature to achieve a good yield.

Conclusion

4,6-Dichloro-5-methoxypyrimidine is a high-value intermediate whose synthesis is well-established, primarily through the chlorination of its dihydroxy precursor. This technical guide has provided a detailed overview of the most common synthetic routes, complete with a representative experimental protocol and an analysis of the key reaction parameters. The versatility of this molecule, stemming from the reactivity of its two chlorine atoms, ensures its continued importance in the discovery and development of new pharmaceuticals and agrochemicals. For researchers and professionals in these fields, a thorough understanding of its synthesis is the first step toward harnessing its full potential.

References

Physicochemical properties of "4,5-Dichloro-6-methoxypyrimidine"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Strategic Importance of 4,5-Dichloro-6-methoxypyrimidine

In the landscape of modern medicinal chemistry and agrochemical synthesis, the pyrimidine scaffold remains a cornerstone of innovation. Its presence in the nucleic acids of DNA and RNA has made it a biologically relevant starting point for the design of a vast array of therapeutic agents. Within this privileged class of heterocycles, this compound (CAS No. 1806367-42-9) emerges as a highly versatile and reactive intermediate. The strategic placement of two chlorine atoms and a methoxy group on the pyrimidine ring provides a nuanced platform for synthetic elaboration, making it a valuable building block for crafting complex molecular architectures.

This technical guide offers a comprehensive exploration of the physicochemical properties of this compound. It is designed not merely as a compilation of data, but as a practical resource for scientists at the bench. By understanding the fundamental characteristics of this compound—from its spectral signature and solubility to its reactivity and stability—researchers can unlock its full potential in the synthesis of novel, high-value molecules. Our discussion will delve into the causality behind its chemical behavior, providing insights that inform experimental design and accelerate the discovery process.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. These parameters dictate everything from appropriate storage and handling to reaction setup and purification strategies.

Structural and General Properties

This compound is a substituted pyrimidine with a molecular formula of C₅H₄Cl₂N₂O.[1] The pyrimidine core is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The chlorine atoms are situated at the 4 and 5 positions, with a methoxy group at the 6-position. This arrangement of substituents creates a unique electronic and steric environment that is central to its reactivity.

Table 1: Summary of Core Properties for this compound

PropertyValueSource(s)
CAS Number 1806367-42-9[1][2]
Molecular Formula C₅H₄Cl₂N₂O[1][3]
Molecular Weight 179.00 g/mol [1][3]
Appearance White to off-white solid/powder[4]
Purity (Typical) ≥ 95%[3][5]
Predicted Boiling Point 264.0 ± 35.0 °C[1]
Predicted Density 1.446 ± 0.06 g/cm³[1]

Note: Boiling point and density are computationally predicted values and should be used as an estimate.

Solubility Profile

The solubility of a compound is a critical factor in its utility as a synthetic reagent. Preliminary data indicates that this compound exhibits slight solubility in non-polar organic solvents.

Table 2: Qualitative Solubility of this compound

SolventSolubilitySource(s)
ChloroformSlightly Soluble[6]
DichloromethaneSlightly Soluble[6]
Thermal Stability

The thermal stability of a compound is a crucial consideration for its safe storage and handling, as well as for determining the viable temperature range for chemical reactions. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not widely published, related pyrimidine derivatives have been studied, showing that stability is influenced by the nature and position of substituents.[8] General handling recommendations suggest storing the compound in a cool, dry place.[5]

Spectroscopic Characterization

Unequivocal structural confirmation is the bedrock of chemical synthesis. Spectroscopic methods provide a detailed fingerprint of a molecule, allowing for its identification and an assessment of its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. The methoxy group (-OCH₃) should produce a singlet at approximately 3.9-4.1 ppm. The single proton on the pyrimidine ring at the 2-position is anticipated to appear as a singlet further downfield, likely in the range of 8.5-8.8 ppm, due to the deshielding effects of the adjacent nitrogen atoms and the overall aromaticity of the ring. For the related isomer, 4,6-dichloro-5-methoxypyrimidine, the C2-H proton appears as a singlet at 8.55 ppm and the methoxy protons as a singlet at 4.00 ppm in CDCl₃.[6]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. Based on the structure, five distinct carbon signals are expected. The methoxy carbon will likely appear around 55-60 ppm. The carbon atoms of the pyrimidine ring will be in the aromatic region (typically 110-170 ppm). The carbons bearing the chlorine atoms (C4 and C5) and the carbon attached to the methoxy group (C6) will have their chemical shifts influenced by the electronegativity of these substituents. The C2 carbon, situated between two nitrogen atoms, is also expected to have a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching vibrations within the pyrimidine ring, C-O stretching of the methoxy group, and C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and can aid in structural elucidation. The electron ionization (EI) mass spectrum of this compound should show a molecular ion peak (M⁺) at m/z 178. The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms, with (M+2) and (M+4) peaks in an approximate ratio of 6:9:3 relative to the M⁺ peak.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily derived from the reactivity of its two chlorine substituents. These atoms are susceptible to nucleophilic aromatic substitution (SₙAr) , a reaction of paramount importance in the synthesis of highly functionalized heterocyclic compounds.[9][10]

Nucleophilic Aromatic Substitution (SₙAr)

The pyrimidine ring is electron-deficient due to the presence of the two electronegative nitrogen atoms. This electron deficiency is further enhanced by the electron-withdrawing inductive effect of the chlorine atoms, making the carbon atoms to which they are attached (C4 and C5) electrophilic and thus susceptible to attack by nucleophiles.

The general mechanism for SₙAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent loss of the leaving group (in this case, a chloride ion) restores the aromaticity of the ring.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SₙAr).

Regioselectivity

A key consideration in the reaction of di-substituted pyrimidines is regioselectivity. In the case of this compound, the two chlorine atoms are in different chemical environments. The C4 position is para to one ring nitrogen and ortho to the other, while the C5 position is meta to both. Generally, in pyrimidine systems, nucleophilic attack is favored at the 2-, 4-, and 6-positions due to better stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atoms. Therefore, it is anticipated that the chlorine at the C4 position will be more reactive towards nucleophilic substitution than the chlorine at the C5 position. The electron-donating methoxy group at the C6 position will also influence the electron density of the ring and thus the reactivity of the chloro-substituents.

Common Synthetic Transformations
  • Amination: The reaction with primary and secondary amines is a common method to introduce nitrogen-containing substituents, which are prevalent in biologically active molecules.[11] These reactions are often carried out in the presence of a base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like DMF or acetonitrile at elevated temperatures.[10]

  • Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base (e.g., sodium hydride or potassium carbonate) can be used to displace the chlorine atoms and form ether linkages.

  • Thiolation: Thiols can also serve as effective nucleophiles to introduce sulfur-containing moieties.

Experimental Protocols

The following protocols are provided as a general guide for the characterization and use of this compound. It is essential that all laboratory work is conducted with appropriate personal protective equipment and in a well-ventilated fume hood.

Protocol for Determining Melting Point

The capillary method is a standard technique for determining the melting point of a solid crystalline compound.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of this compound

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-15 °C per minute for a rapid preliminary measurement.

  • Observe the sample and note the approximate temperature at which it melts.

  • Allow the apparatus to cool.

  • Prepare a new sample and heat to about 20 °C below the approximate melting point.

  • Reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid melts (completion of melting). This range is the melting point of the compound.

Protocol for a Representative Nucleophilic Substitution Reaction (Amination)

This protocol describes a general procedure for the mono-amination of this compound.

Amination_Workflow Start Dissolve this compound (1 equiv.) in anhydrous DMF AddAmine Add amine (1.1 equiv.) Start->AddAmine AddBase Add K₂CO₃ (2 equiv.) AddAmine->AddBase Heat Heat reaction mixture (e.g., 80-100 °C) AddBase->Heat Monitor Monitor reaction by TLC or LC-MS Heat->Monitor Workup Aqueous workup (e.g., add water and extract with ethyl acetate) Monitor->Workup Upon completion Purify Purify by column chromatography Workup->Purify Characterize Characterize product (NMR, MS) Purify->Characterize

Caption: Experimental workflow for a typical amination reaction.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with a stir bar

  • Reflux condenser

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).

  • Add anhydrous DMF to dissolve the starting material.

  • Add the amine (1.0-1.2 equivalents) to the stirred solution.

  • Add anhydrous potassium carbonate (2-3 equivalents).

  • Attach a reflux condenser and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by NMR and MS to confirm its structure.

Safety and Handling

As a chlorinated heterocyclic compound, this compound should be handled with care.

  • General Hazards: It is classified as harmful if swallowed and causes serious eye damage.[3]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves when handling this compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its key physicochemical properties, particularly the susceptibility of its chlorine atoms to nucleophilic aromatic substitution, make it an attractive starting material for the synthesis of a diverse range of functionalized pyrimidines for applications in drug discovery and agrochemical research. By understanding its fundamental properties, reactivity, and handling requirements as outlined in this guide, researchers can effectively and safely utilize this compound to advance their scientific endeavors.

References

Navigating the Solubility Landscape of 4,5-Dichloro-6-methoxypyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Physicochemical Properties and a Practical Approach to Solubility Determination for a Key Synthetic Intermediate

Introduction: The Synthetic Versatility of Dichlorinated Pyrimidines

Substituted pyrimidines are fundamental building blocks in the development of a wide range of biologically active molecules, with applications spanning the pharmaceutical and agrochemical industries.[1] Among these, 4,5-dichloro-6-methoxypyrimidine and its isomers stand out as versatile intermediates. The strategic placement of reactive chlorine atoms and an electron-donating methoxy group on the pyrimidine core makes these compounds highly valuable for medicinal chemists.[2] The chlorine atoms at positions susceptible to nucleophilic substitution serve as handles for introducing diverse functionalities, enabling the construction of complex molecular architectures.[2]

This technical guide provides a comprehensive overview of the available solubility information for dichlorinated methoxypyrimidines and presents a detailed, field-proven protocol for the precise determination of the solubility of this compound. Understanding the solubility of this compound is a critical first step in its application, influencing reaction conditions, formulation development, and purification strategies.

Physicochemical Characteristics: A Profile of a Closely Related Isomer

While specific experimental data for this compound is limited in publicly available literature, a significant amount of information exists for its close isomer, 4,6-dichloro-5-methoxypyrimidine (CAS No. 5018-38-2). The physicochemical properties of this isomer provide a valuable benchmark for researchers working with this compound.

PropertyValueSource
CAS Number 5018-38-2--INVALID-LINK--[1]
Molecular Formula C₅H₄Cl₂N₂O--INVALID-LINK--[1]
Molecular Weight 179.00 g/mol --INVALID-LINK--[1]
Appearance White to orange to green powder/crystal--INVALID-LINK--[1]
Melting Point 55 - 59 °C--INVALID-LINK--[1]

Solubility Profile of 4,6-Dichloro-5-methoxypyrimidine: Qualitative Insights

Qualitative solubility data for 4,6-dichloro-5-methoxypyrimidine suggests its behavior in common organic solvents. This information is crucial for selecting appropriate solvent systems for synthesis, purification, and analysis.

SolventSolubilitySource
Chloroform Slightly soluble--INVALID-LINK--[3]
Dichloromethane Slightly soluble--INVALID-LINK--[3]
Methanol Appreciable solubility (inferred from recrystallization)--INVALID-LINK--[2]
Acetonitrile Appreciable solubility (inferred from recrystallization)--INVALID-LINK--[2]

The "slight" solubility in chlorinated solvents and the utility of methanol and acetonitrile for recrystallization indicate that 4,6-dichloro-5-methoxypyrimidine is a compound of moderate polarity. Researchers can leverage this information as a starting point for developing solvent systems for its close isomer, this compound.

A Robust Protocol for Thermodynamic Solubility Determination

To address the absence of quantitative solubility data for this compound, the following detailed experimental protocol, based on the well-established shake-flask method, is provided. This method is designed to determine the thermodynamic equilibrium solubility of a compound in a given solvent.

Causality Behind Experimental Choices

The shake-flask method is chosen for its simplicity and its ability to achieve a true thermodynamic equilibrium, ensuring that the measured solubility is a genuine reflection of the compound's intrinsic properties in the chosen solvent. The extended incubation period with continuous agitation allows for the dissolution process to reach a steady state, where the rate of dissolution equals the rate of precipitation. The final filtration step is critical to separate the saturated solution from any undissolved solid, ensuring that only the dissolved compound is quantified.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of clear glass vials.

    • Add a precise volume of the desired solvent (e.g., methanol, ethanol, acetonitrile, water) to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

    • Allow the samples to equilibrate for a minimum of 24 hours to ensure that thermodynamic equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, carefully remove the vials from the shaker.

    • Allow the vials to stand undisturbed for a short period to allow any undissolved solid to settle.

    • Using a syringe fitted with a solvent-compatible 0.22 µm filter, withdraw an aliquot of the supernatant from each vial. This step is crucial to remove any undissolved microparticles.

    • Immediately dilute the filtered aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using accurately weighed standards of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Dilution cluster_quantify Quantification A Weigh excess This compound B Add precise volume of solvent A->B C Incubate at constant temperature and agitation (≥ 24 hours) B->C D Withdraw supernatant C->D E Filter through 0.22 µm syringe filter D->E F Dilute with known volume of solvent E->F G Analyze by HPLC-UV F->G H Compare to calibration curve G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Safety and Handling of Dichlorinated Pyrimidines

As with any chlorinated heterocyclic compound, appropriate safety precautions must be observed when handling this compound. Based on the safety data for related compounds, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated, the information available for its isomer, 4,6-dichloro-5-methoxypyrimidine, provides a valuable starting point for researchers. The detailed experimental protocol provided in this guide offers a robust framework for determining the precise solubility of the target compound in a variety of solvents. A thorough understanding of the solubility of this versatile synthetic intermediate is paramount for its effective utilization in the synthesis of novel chemical entities with potential applications in medicine and agriculture.

References

"4,5-Dichloro-6-methoxypyrimidine" stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 4,5-Dichloro-6-methoxypyrimidine

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success of experimental outcomes. This compound is a valuable substituted pyrimidine intermediate, pivotal in the synthesis of a variety of biologically active molecules.[1] Its unique structure, featuring two reactive chlorine atoms and a methoxy group on the pyrimidine core, makes it a versatile building block.[1] However, these same reactive sites also render the molecule susceptible to degradation if not stored and handled with the requisite scientific rigor.

This guide provides a detailed examination of the factors influencing the stability of this compound and outlines field-proven protocols for its proper storage and handling to ensure its long-term integrity and the reproducibility of your research.

Chemical Profile and Inherent Stability

Understanding the molecule's structure is fundamental to predicting its stability. This compound possesses a pyrimidine ring, an aromatic heterocycle that confers a degree of inherent stability. However, the substituents on this ring dictate its reactivity and susceptibility to degradation.

  • Molecular Formula: C₅H₄Cl₂N₂O[2]

  • Molecular Weight: 179.00 g/mol [2]

  • Appearance: White to off-white or orange/green crystalline solid or powder.[3]

  • Melting Point: Approximately 54-59 °C[3]

The two electronegative chlorine atoms at the C4 and C6 positions withdraw electron density, making these carbons highly electrophilic and thus prime targets for nucleophilic attack.[1] This electronic feature is the primary driver of the compound's potential instability, particularly its sensitivity to hydrolysis.

Caption: Figure 1: Chemical Structure of this compound

Critical Factors Influencing Stability and Degradation

The stability of this compound is not absolute and is significantly influenced by environmental factors. Understanding these factors is key to preventing degradation and ensuring the compound's purity.

Moisture and Hydrolysis: The Primary Degradation Pathway

The most significant threat to the stability of this compound is moisture. The electrophilic nature of the carbon atoms bonded to the chlorine atoms makes them susceptible to nucleophilic attack by water. This can lead to hydrolysis, where a chlorine atom is replaced by a hydroxyl group, forming hydroxy-pyrimidine impurities such as 4-chloro-5-chloro-6-hydroxypyrimidine. This type of hydrolysis is a known reaction for related chloropyrimidines.[4]

Causality: The reaction is catalyzed by the presence of acids or bases. Atmospheric moisture alone can be sufficient to initiate slow degradation over time. Storing the compound under an inert, dry atmosphere is the most effective preventative measure.[5][6]

Figure 2: Proposed Hydrolytic Degradation Pathway start This compound degradation Hydrolysis start->degradation moisture H₂O (Moisture) moisture->degradation product 4-Chloro-5-chloro-6-hydroxypyrimidine + HCl degradation->product

Caption: Figure 2: Proposed Hydrolytic Degradation Pathway

Thermal Stress

While stable under recommended storage conditions, elevated temperatures can provide the necessary activation energy to initiate decomposition.[5] Studies on other substituted pyrimidines show that thermal degradation can begin at temperatures between 140-200°C.[7] Thermal decomposition of halogenated and nitrogen-containing organic compounds can release hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride.[6]

Causality: Heat increases molecular vibrations, weakening covalent bonds until they break, leading to fragmentation and the formation of new, often hazardous, substances. Therefore, storing the compound in a cool environment minimizes this risk.[5][6]

Incompatible Materials

Chemical incompatibility presents a significant risk. Contact with certain substances can trigger rapid degradation or hazardous reactions.

  • Strong Oxidizing Agents: These can react aggressively with the electron-rich pyrimidine ring and the methoxy group, leading to uncontrolled oxidation and compromising the sample's integrity.

  • Strong Acids: Acids can act as catalysts for the hydrolysis of the chloro groups, accelerating degradation even in the presence of trace moisture.[6]

Validated Protocols for Storage and Handling

To preserve the chemical integrity of this compound, a systematic approach to storage and handling is required. The following protocols constitute a self-validating system designed to mitigate the risks outlined above.

Long-Term Storage

Proper long-term storage is the foundation of maintaining chemical purity. The key is to control the compound's environment rigorously.

ParameterRecommendationRationale
Temperature Store in a cool place.[5]Minimizes the rate of potential degradation reactions and prevents thermal decomposition.
Atmosphere Handle and store under an inert gas (e.g., Nitrogen, Argon).[5][6]Prevents contact with atmospheric moisture, thereby inhibiting the primary hydrolysis degradation pathway.
Container Keep in a tightly closed, suitable container.[5][8]Prevents ingress of moisture and atmospheric contaminants. Amber glass is recommended to protect from light.
Location Store in a dry, well-ventilated area away from incompatible materials.[5][6]Ensures a safe storage environment and prevents accidental contact with substances that could cause degradation or hazardous reactions.
Experimental Handling Workflow

Handling the compound correctly is just as crucial as storing it properly. Adherence to a strict workflow minimizes exposure to deleterious conditions and ensures user safety.

Protocol:

  • Preparation: Before opening the container, allow it to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold solid.

  • Environment: Conduct all manipulations within a chemical fume hood or a glove box to ensure adequate ventilation and, if necessary, to maintain an inert atmosphere.[6]

  • Dispensing: When weighing and dispensing the material, avoid creating dust.[5] If the experiment is highly sensitive to moisture, perform this step under a stream of inert gas or within a glove box.

  • Personal Protection: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or a face shield, and a lab coat.[5][6]

  • Sealing and Storage: After dispensing the required amount, flush the container headspace with an inert gas before tightly resealing. Promptly return the container to its designated cool, dry storage location.[5][8]

Figure 3: Recommended Handling Workflow A Equilibrate Container to Room Temperature B Transfer to Fume Hood or Glove Box A->B Prevent Condensation C Open and Dispense (Under Inert Gas if Needed) B->C Ensure Safety & Purity D Flush Headspace with Inert Gas C->D Protect Remainder E Tightly Reseal Container D->E F Return to Cool, Dry Storage E->F Maintain Integrity

Caption: Figure 3: Recommended Handling Workflow

By implementing this comprehensive strategy for the storage and handling of this compound, researchers can ensure the compound's stability, leading to more reliable and reproducible experimental results, and uphold the highest standards of laboratory safety.

References

Introduction: Navigating Isomeric Complexity in Pyrimidine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Dichloromethoxypyrimidines for Researchers and Drug Development Professionals

Dichloromethoxypyrimidines are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Their reactivity, enhanced by the chlorinated pyrimidine ring, makes them valuable building blocks for novel bioactive molecules, including potential antiviral and anticancer agents.[1] However, the specific placement of the chloro and methoxy groups significantly influences the compound's reactivity and, consequently, its safety profile.

This guide addresses the safety considerations for 4,5-dichloro-6-methoxypyrimidine. It is crucial to note that detailed safety data sheets (SDS) are more readily available for its isomer, 4,6-dichloro-5-methoxypyrimidine (CAS No. 5018-38-2) . While structurally similar, it is imperative for researchers to consult the specific SDS for the exact isomer in use. The information presented herein for 4,6-dichloro-5-methoxypyrimidine serves as a comprehensive and cautionary proxy.

Section 1: Chemical Identification and Properties

A precise understanding of the chemical's identity is the foundation of safety.

PropertyThis compound4,6-Dichloro-5-methoxypyrimidine
CAS Number 1806367-42-9[2][3]5018-38-2[4]
Molecular Formula C₅H₄Cl₂N₂O[1]C₅H₄Cl₂N₂O
Molecular Weight 179.00 g/mol [1]179.00 g/mol
Appearance Not specifiedWhite to orange to green powder or crystal[1]
Melting Point Not specified54-59 °C[1]
Synonyms Not available6-Dichloro-5-Methoxypyrimidine[5]

Section 2: Hazard Identification and GHS Classification

Based on available data for 4,6-dichloro-5-methoxypyrimidine, this compound is classified as hazardous.[4] Researchers must handle it with the appropriate precautions.

GHS Classification Summary for 4,6-Dichloro-5-methoxypyrimidine

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][7]
Serious Eye Damage/Eye IrritationCategory 1 / Category 2H318: Causes serious eye damage[5][6] / H319: Causes serious eye irritation[5][7]

Signal Word: Danger [4][6]

Hazard Pictograms:

  • Corrosion (GHS05): Indicating the risk of severe skin burns and eye damage.

  • Health Hazard/Hazard (GHS07): Indicating that it may be harmful if swallowed or cause skin and eye irritation.

Section 3: First-Aid Measures: An Emergency Response Protocol

In the event of exposure, immediate and appropriate first-aid is critical. The following protocols are based on established guidelines for chemically similar hazardous substances.

Experimental Protocol: Emergency First Aid
  • General Advice:

    • Move the victim out of the danger area.[8]

    • Consult a physician immediately and show them the Safety Data Sheet.[5]

  • Inhalation:

    • Remove the person to fresh air and keep them comfortable for breathing.[5][7]

    • If breathing is difficult or absent, provide artificial respiration.[4][5]

    • Seek medical attention if symptoms occur or persist.[4]

  • Skin Contact:

    • Immediately remove all contaminated clothing.[7]

    • Wash the affected area with plenty of soap and water for at least 15 minutes.[4][5]

    • If skin irritation occurs, seek medical advice.[7]

  • Eye Contact:

    • Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[4][5]

    • Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

    • Seek immediate medical attention.[4]

  • Ingestion:

    • Rinse the mouth with water.[5][7]

    • Do NOT induce vomiting.[9]

    • Never give anything by mouth to an unconscious person.[5]

    • Call a poison center or doctor if you feel unwell.[4]

Section 4: Laboratory Handling and Storage

The principle of "as low as reasonably practicable" (ALARP) should guide all handling procedures to minimize exposure.

Safe Handling Workflow

The following diagram illustrates the essential workflow for safely handling dichloromethoxypyrimidines in a laboratory setting.

Safe Handling Workflow for Dichloromethoxypyrimidines cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage & Waste prep_sds Review SDS prep_ppe Don PPE (Goggles, Lab Coat, Gloves) prep_sds->prep_ppe Proceed if understood handle_hood Work in Fume Hood prep_ppe->handle_hood Enter lab handle_avoid Avoid Dust/Aerosol Formation handle_hood->handle_avoid handle_contact Prevent Skin/Eye Contact handle_avoid->handle_contact post_wash Wash Hands Thoroughly handle_contact->post_wash Experiment complete post_decontaminate Decontaminate Work Area post_wash->post_decontaminate post_ppe Doff PPE Correctly post_decontaminate->post_ppe storage Store in Cool, Dry, Well-Ventilated Area post_ppe->storage Store chemical waste Dispose as Hazardous Waste post_ppe->waste Dispose of waste

Caption: A workflow for the safe handling of dichloromethoxypyrimidines.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5] All eye protection must be approved under government standards such as NIOSH (US) or EN 166 (EU).[5]

  • Skin Protection:

    • Handle with chemically resistant gloves (e.g., nitrile rubber) inspected before use.[5][10]

    • Wear a lab coat or other protective clothing to prevent skin exposure.[4][10]

  • Respiratory Protection:

    • Use in a well-ventilated area, preferably a chemical fume hood.[10]

    • If dust or aerosols are generated, a NIOSH/MSHA-approved respirator may be necessary.[10]

Storage Protocols

Proper storage is essential to maintain chemical integrity and prevent accidents.

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[4][9]

  • Some suppliers recommend storing under an inert gas like nitrogen.[5][11]

Section 5: Accidental Release and Disposal

A clear and practiced protocol for spills and waste disposal is a cornerstone of laboratory safety.

Accidental Release Measures
  • Personal Precautions:

    • Evacuate personnel to safe areas.[5]

    • Wear appropriate personal protective equipment (see Section 4).[5]

    • Ensure adequate ventilation.[5]

    • Avoid breathing dust.[5]

  • Environmental Precautions:

    • Prevent the product from entering drains or waterways.[5][7]

  • Containment and Cleaning:

    • Sweep up the spilled material without creating dust.[5]

    • Collect the material in a suitable, closed, and labeled container for disposal.[5]

Waste Disposal
  • Dispose of this chemical and its container as hazardous waste.[4]

  • Waste must be disposed of in accordance with all applicable federal, state, and local regulations.

  • Consider dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Do not mix with other waste. Handle uncleaned containers as you would the product itself.[5]

Conclusion

While this compound is a valuable reagent, its handling demands a thorough understanding of its potential hazards. By adhering to the protocols outlined in this guide—derived from the comprehensive data available for its close isomer, 4,6-dichloro-5-methoxypyrimidine—researchers can mitigate risks and ensure a safe laboratory environment. Always prioritize consulting the specific Safety Data Sheet for the exact compound in use and integrating these safety measures into all experimental workflows.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4,5-Dichloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 4,5-Dichloro-6-methoxypyrimidine Scaffold

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the central framework of numerous FDA-approved drugs, particularly in oncology.[1][2] Its prevalence stems from its ability to mimic the structure of endogenous nucleic acids and to form key hydrogen bond interactions with protein targets.[2] Within the vast landscape of pyrimidine-based building blocks, This compound emerges as a highly versatile and strategically valuable precursor for the synthesis of complex bioactive molecules.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will dissect its reactivity, offering detailed, field-proven protocols for its selective functionalization. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these methods but also to adapt and innovate upon them. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

The key to the utility of this compound lies in the differential reactivity of its two chloro substituents at the C4 and C5 positions, influenced by the electronic nature of the methoxy group at C6. This allows for a stepwise and controlled introduction of various functionalities, paving the way for the construction of diverse molecular architectures.

Chemical Properties and Reactivity Profile

The reactivity of this compound is governed by the electron-deficient nature of the pyrimidine ring, further modulated by the substituents. The methoxy group at C6 is an electron-donating group, which influences the electrophilicity of the adjacent carbon atoms. In contrast, the chlorine atoms are electron-withdrawing and serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions.

Generally, in dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position.[3] The presence of the C5 chloro group and the C6 methoxy group in our target molecule introduces additional complexity and opportunities for selective reactions. The C4 position is activated towards nucleophilic attack, making it the primary site for initial functionalization. The C5 chloro group is generally less reactive in SNAr reactions but is well-suited for palladium-catalyzed cross-coupling reactions.

Synthetic Strategies and Core Protocols

The following sections detail the primary synthetic transformations involving this compound, providing both the strategic overview and detailed, actionable protocols.

Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The C4 chloro substituent is the more reactive site for SNAr due to its position relative to the ring nitrogens. This allows for the selective introduction of a wide range of nucleophiles, most commonly amines, to build libraries of substituted aminopyrimidines, a common motif in kinase inhibitors.[2][4]

  • Solvent: High-boiling polar aprotic solvents like n-butanol, dioxane, or DMF are typically used to facilitate the reaction, which often requires elevated temperatures.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to scavenge the HCl generated during the reaction, preventing the protonation of the amine nucleophile.

  • Temperature: Thermal conditions, often ranging from 100-150 °C, are necessary to overcome the activation energy of the reaction. Microwave irradiation can be employed to significantly accelerate these transformations.

SNAr_Reaction

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 - 2.0 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous n-butanol (or other suitable high-boiling solvent)

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.).

  • Add the desired amine (1.2 - 2.0 eq.) and DIPEA (2.0 - 3.0 eq.).

  • Add anhydrous n-butanol to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Seal the vessel and heat the mixture to 120-140 °C with vigorous stirring. Alternatively, use a microwave reactor with a set temperature and time (e.g., 140 °C for 30-60 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization to afford the desired 4-amino-5-chloro-6-methoxypyrimidine derivative.

ParameterRecommended RangeRationale
Amine Equivalents 1.2 - 2.0Ensures complete consumption of the starting pyrimidine.
Base Equivalents 2.0 - 3.0Effectively neutralizes the generated HCl.
Temperature 120 - 140 °CProvides sufficient energy for the SNAr reaction.
Reaction Time 2 - 24 hours (conventional)Dependent on the nucleophilicity of the amine.
30 - 60 minutes (microwave)
Palladium-Catalyzed Cross-Coupling Reactions at the C5 Position

The C5 chloro group of the 4-substituted-5-chloro-6-methoxypyrimidine intermediate is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups, significantly increasing molecular complexity. The Suzuki-Miyaura coupling is particularly favored in medicinal chemistry due to the stability and low toxicity of the boronic acid reagents.[5][6]

  • Catalyst: A palladium(0) source is required. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or can be used directly as a complex like Pd(PPh₃)₄.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact reaction efficiency and scope. For Suzuki couplings, ligands like triphenylphosphine (PPh₃) or more electron-rich and bulky ligands like SPhos or XPhos are commonly used.

  • Base: A base is essential for the transmetalation step in the Suzuki-Miyaura coupling. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used for Suzuki couplings to dissolve both the organic substrate and the inorganic base.

Suzuki_Coupling

Materials:

  • 4-amino-5-chloro-6-methoxypyrimidine derivative (from previous step)

  • Aryl or heteroaryl boronic acid (or boronic ester) (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous 1,4-dioxane and deionized water (e.g., 4:1 v/v)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a reaction vessel, add the 4-amino-5-chloro-6-methoxypyrimidine derivative (1.0 eq.), the boronic acid (1.2 - 1.5 eq.), the palladium catalyst (0.02 - 0.05 eq.), and the base (2.0 - 3.0 eq.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (e.g., 4:1 dioxane/water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 5-aryl-4-amino-6-methoxypyrimidine.

ParameterRecommended Range/ValueRationale
Boronic Acid Equivalents 1.2 - 1.5Drives the reaction to completion; accounts for potential homocoupling.
Palladium Catalyst Loading 2 - 5 mol%Sufficient for efficient catalysis without excessive cost.[7][8]
Base K₂CO₃ or Cs₂CO₃Effective in activating the boronic acid for transmetalation.
Solvent System Dioxane/H₂O or Toluene/EtOH/H₂OEnsures solubility of both organic and inorganic reactants.
Temperature 80 - 100 °CPromotes the catalytic cycle without significant catalyst decomposition.

Application in the Synthesis of Kinase Inhibitors

The sequential SNAr and Suzuki coupling reactions described above are a powerful strategy for the synthesis of 2,4,5-trisubstituted pyrimidines, a common core structure in many kinase inhibitors. For example, this approach can be envisioned for the synthesis of analogs of Dasatinib, a multi-targeted kinase inhibitor, where a substituted pyrimidine core is present.[9]

Kinase_Inhibitor_Synthesis

By carefully selecting the amine and boronic acid coupling partners, researchers can rapidly generate a library of diverse compounds for screening against various kinase targets. The methoxy group at the C6 position can also be further manipulated, for instance, by demethylation to a hydroxyl group, which can serve as another handle for derivatization or as a key hydrogen bond donor for target engagement.

Conclusion and Future Outlook

This compound is a potent and versatile building block for the synthesis of complex, bioactive molecules. Its well-differentiated reactive sites at the C4 and C5 positions allow for a predictable and stepwise functionalization through robust and well-established synthetic methodologies. The protocols detailed in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material. The continued application of this scaffold in drug discovery, particularly in the development of novel kinase inhibitors, is anticipated to yield a new generation of therapeutic agents.

References

Application Notes & Protocols: The Strategic Utility of 4,5-Dichloro-6-methoxypyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Unique Role of a Dichloro-Substituted Intermediate

The pyrimidine core is a foundational scaffold in medicinal chemistry, celebrated for its prevalence in a multitude of clinically approved drugs and biologically active molecules.[1][2][3][4] Its nitrogen-containing heterocyclic structure is a master key for interacting with a wide range of biological targets, from kinases to receptors and enzymes.[5] Within this vast chemical space, 4,5-dichloro-6-methoxypyrimidine emerges as a particularly strategic building block for drug discovery.

This guide provides an in-depth exploration of this compound, focusing on its application in the synthesis of high-value compounds, particularly kinase inhibitors. Its architecture, featuring two distinct and differentially reactive chlorine atoms at the C4 and C5 positions, alongside an electron-donating methoxy group at C6, offers a platform for controlled, sequential chemical modifications. This allows for the systematic construction of complex molecular libraries, a cornerstone of modern lead optimization. We will dissect the causality behind synthetic choices and provide robust, field-tested protocols for its most critical transformations: regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Suzuki-Miyaura cross-coupling.

Core Application: A Privileged Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, especially in oncology, and the 2,4-diaminopyrimidine scaffold is a well-established "privileged structure" for kinase inhibitor design.[6] This is due to its ability to form critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding site, a common feature required for potent inhibition. This compound is an excellent precursor for accessing these and other valuable pyrimidine-based kinase inhibitors.

The synthetic utility of this intermediate is rooted in the differential reactivity of its two chlorine atoms. In electron-deficient systems like pyrimidines, nucleophilic aromatic substitution (SNAr) is a primary method for functionalization.[7][8] The chlorine at the C4 position is generally more activated towards nucleophilic attack than the one at C5, due to the electronic influence of the ring nitrogens. This inherent regioselectivity enables a controlled, stepwise synthetic strategy:

  • Initial Functionalization (C4): A nucleophile, typically an amine, is first introduced at the more reactive C4 position.

  • Secondary Diversification (C5): The remaining chlorine at the C5 position can then be targeted in a subsequent reaction, often a C-C bond-forming cross-coupling reaction, to introduce further diversity.

This sequential approach is paramount for building libraries of compounds where specific regions of the molecule are systematically varied to probe structure-activity relationships (SAR).

G start 4,5-Dichloro-6- methoxypyrimidine step1 Regioselective S(N)Ar (e.g., with R1-NH2) start->step1 intermediate 4-Amino-5-chloro-6- methoxypyrimidine Intermediate step1->intermediate step2 Pd-Catalyzed Cross-Coupling (e.g., Suzuki with R2-B(OH)2) intermediate->step2 library Diverse Library of Kinase Inhibitor Scaffolds step2->library

Caption: Sequential functionalization workflow for this compound.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, incorporating checkpoints for reaction monitoring and clear steps for purification. The causality behind the choice of reagents and conditions is explained to empower researchers to adapt these methods.

Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) with Amines

Objective: To selectively displace the C4-chloro group with a primary or secondary amine, leaving the C5-chloro group intact for subsequent reactions.

Causality & Rationale: The SNAr reaction on an electron-deficient pyrimidine ring proceeds through a negatively charged intermediate (a Meisenheimer complex).[8] The C4 position is more electrophilic and therefore more susceptible to initial attack. A polar aprotic solvent like DMF or n-butanol is used to stabilize this charged intermediate. A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction. Heating, sometimes with microwave irradiation, is often necessary to overcome the activation energy barrier.[9]

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry reaction vessel suitable for heating (e.g., a microwave vial or round-bottom flask with a condenser), add this compound (1.0 eq).

  • Solvent & Reagents Addition: Add a suitable solvent such as n-butanol or DMF (to achieve a concentration of approx. 0.1-0.2 M). Add the desired primary or secondary amine (1.1 - 1.5 eq) followed by a non-nucleophilic base like DIPEA (2.0 eq).

  • Reaction Execution: Seal the vessel and heat the mixture to 100-140 °C. The use of microwave irradiation can significantly reduce reaction times (e.g., 30-90 minutes at 120 °C).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate forms, it may be the desired product; it can be isolated by filtration and washed with a cold solvent like diethyl ether.

    • Alternatively, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification & Validation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-amino-5-chloro-6-methoxypyrimidine derivative. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: To form a C-C bond at the C5 position by coupling the 4-amino-5-chloro-6-methoxypyrimidine intermediate with an aryl or heteroaryl boronic acid.

Causality & Rationale: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed process for forming C-C bonds.[10][11] The catalytic cycle involves three key steps: (i) Oxidative Addition of the palladium(0) catalyst into the C-Cl bond, (ii) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (iii) Reductive Elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[12] A base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid for transmetalation.[11] A mixture of a polar aprotic solvent (like dioxane or DME) and water is commonly used. A phosphine ligand (e.g., PPh₃) is used to stabilize the palladium catalyst. Microwave-assisted heating dramatically accelerates the reaction.[13]

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X reductive_elimination Reductive Elimination reductive_elimination->pd0 aryl_pd_x Ar-Pd(II)-X oxidative_addition->aryl_pd_x transmetalation Transmetalation aryl_pd_r Ar-Pd(II)-R transmetalation->aryl_pd_r aryl_pd_r->reductive_elimination R-Ar aryl_pd_x->transmetalation Ar-B(OH)2 (Base)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a microwave vial containing a magnetic stir bar, add the 4-amino-5-chloro-6-methoxypyrimidine intermediate (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq).

  • Degassing: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.

  • Reaction Execution: Place the vial in a microwave reactor and heat to 100-120 °C for 20-60 minutes.

  • Reaction Monitoring: Check for completion using LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

  • Purification & Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography to yield the final coupled product. Validate the structure and purity by NMR and HRMS.

Data Summary & Expected Outcomes

The protocols described above are robust and adaptable. The following tables summarize typical conditions and provide hypothetical, yet representative, data for synthesized analogs to illustrate the potential of this scaffold.

Table 1: Representative Reaction Conditions & Yields

Reaction Catalyst / Reagents Base Solvent Temperature (°C) Typical Yield
SNAr Amine (1.2 eq) DIPEA (2.0 eq) n-Butanol 120-140 60-90%

| Suzuki | Boronic Acid (1.3 eq), Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.0 eq) | Dioxane/H₂O | 100-120 (MW) | 50-85% |

Table 2: Hypothetical Kinase Inhibition Data (IC₅₀, nM) for Synthesized Analogs

Compound ID R¹ Group (at C4) R² Group (at C5) Target Kinase IC₅₀ (nM)
DCMP-001 3-aminopyrrolidine Phenyl Aurora A 85
DCMP-002 N-ethylpiperazine 4-fluorophenyl EGFR 110
DCMP-003 Morpholine 3-pyridyl NEK6 65

| DCMP-004 | Cyclopropylamine | Thiophen-2-yl | BTK | 150 |

Data are hypothetical and for illustrative purposes only.

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile platform for the intelligent design of novel therapeutics. Its key attributes—a privileged pyrimidine core and orthogonally reactive chlorine atoms—provide medicinal chemists with a reliable and efficient route to complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to leverage this powerful building block in their drug discovery programs, particularly in the highly competitive and impactful field of kinase inhibitor development.

References

Application Notes & Protocols: The Synthetic Utility of Dichloromethoxypyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to 4,5-Dichloro-6-methoxypyrimidine and its Analogs as Versatile Building Blocks in Organic Synthesis.

This guide provides an in-depth exploration of dichloromethoxypyrimidine scaffolds, focusing on their reactivity and application in modern organic synthesis. While the specific request concerns This compound , the available scientific literature extensively documents the synthetic utility of its closely related structural isomer, 4,6-dichloro-5-methoxypyrimidine . The principles of reactivity—governed by the electron-deficient pyrimidine ring and two reactive chlorine atoms—are fundamentally similar. Therefore, this document will leverage the well-established protocols for the 4,6-dichloro isomer as a validated and representative model. These methodologies provide a robust foundation for researchers working with the 4,5-dichloro isomer and other related pyrimidine building blocks.

The pyrimidine core is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] The presence of two chlorine atoms on the methoxy-substituted pyrimidine ring offers two reactive handles for sequential and selective functionalization, making it an invaluable precursor for constructing complex molecular architectures.

Structural and Physicochemical Profile

4,6-Dichloro-5-methoxypyrimidine is a crystalline solid at room temperature. The key to its synthetic utility lies in its molecular structure: a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, two electronegative chlorine atoms at positions 4 and 6, and an electron-donating methoxy group at position 5.[1] This specific arrangement dictates its reactivity.

The electron-withdrawing nature of the two ring nitrogens makes the carbon atoms of the pyrimidine ring electron-deficient. This effect is amplified at the C4 and C6 positions by the inductive effect of the attached chlorine atoms, rendering them highly electrophilic and susceptible to nucleophilic attack.[1]

Table 1: Physicochemical Properties of 4,6-Dichloro-5-methoxypyrimidine

PropertyValueReference
Molecular Formula C₅H₄Cl₂N₂O[1][2]
Molecular Weight 179.00 g/mol [2][3]
Appearance White to off-white crystalline powder[4]
Melting Point 55 - 59 °C[4]
CAS Number 5018-38-2[1][2][4][5]
Storage Store at 2 - 8 °C under an inert atmosphere[2][4]
Core Applications in Synthesis: A Mechanistic Overview

The primary value of 4,6-dichloro-5-methoxypyrimidine is its capacity to undergo sequential functionalization at the C4 and C6 positions. This allows for the controlled introduction of different substituents, a critical strategy in building libraries of compounds for drug discovery. The main transformations include Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

cluster_main Core Reactivity of Dichloromethoxypyrimidine Start 4,6-Dichloro-5- methoxypyrimidine SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr R-NH₂, R-OH, R-SH CrossCoupling Pd-Catalyzed Cross-Coupling Start->CrossCoupling R-B(OH)₂ (Suzuki) R-NH₂ (Buchwald) MonoSub Monosubstituted Intermediate SNAr->MonoSub CrossCoupling->MonoSub DiSub Disubstituted Product MonoSub->DiSub 2nd Functionalization (SNAr or Cross-Coupling)

Caption: General reaction pathways for 4,6-dichloro-5-methoxypyrimidine.

Application I: Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most direct method for functionalizing the dichloropyrimidine core. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate (Meisenheimer complex). The high electrophilicity of the C4 and C6 positions allows these reactions to proceed under relatively mild conditions.

A classic application is the synthesis of the antimalarial drug Sulfadoxine , which involves a sequential nucleophilic substitution of the two chlorine atoms.[1][2] This highlights the ability to perform these substitutions in a stepwise manner to build the final, more complex molecule.

This protocol describes a general method for the selective monosubstitution at one of the chloro positions with a primary or secondary amine.

A. Materials and Reagents

  • 4,6-Dichloro-5-methoxypyrimidine (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5 equiv)

  • Anhydrous solvent (e.g., Acetonitrile, THF, or Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

B. Experimental Workflow

cluster_workflow SNAr Experimental Workflow A 1. Dissolve dichloropyrimidine & amine in solvent B 2. Cool to 0 °C A->B C 3. Add base dropwise B->C D 4. Warm to RT & stir (Monitor by TLC/LC-MS) C->D E 5. Quench with H₂O D->E F 6. Extract with organic solvent E->F G 7. Dry, filter, & concentrate F->G H 8. Purify via chromatography G->H I Product H->I

Caption: Step-by-step workflow for a typical SNAr reaction.

C. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,6-dichloro-5-methoxypyrimidine (1.0 equiv) and the chosen anhydrous solvent (approx. 0.1 M concentration).

  • Addition of Nucleophile: Add the amine (1.1 equiv) to the solution and stir for 5 minutes.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the base (e.g., TEA, 1.5 equiv) dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure monosubstituted product.

Application II: Palladium-Catalyzed Cross-Coupling Reactions

For the formation of carbon-carbon and carbon-nitrogen bonds that are not easily accessible through SNAr, palladium-catalyzed cross-coupling reactions are indispensable tools.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the chloropyrimidine with an organoboron species, typically an arylboronic acid.[6] This reaction is fundamental in synthesizing biaryl structures prevalent in kinase inhibitors and other pharmaceuticals.[7][8] While the C-Cl bond is less reactive than C-Br or C-I bonds, the reaction can be effectively driven using appropriate palladium catalysts and ligands.[6] A one-pot, double Suzuki coupling can be performed to install two different aryl groups sequentially.[9]

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂-Cl Pd0->PdII_complex Oxidative Addition ArAr Ar-Ar' PdII_trans Ar-Pd(II)L₂-Ar' PdII_complex->PdII_trans Transmetalation PdII_trans->Pd0 Reductive Elimination ArCl Ar-Cl ArBOH Ar'-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is adapted from literature procedures for dichloropyrimidines and can be used as a starting point.[9][10]

A. Materials and Reagents

  • 4,6-Dichloro-5-methoxypyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent system (e.g., 1,4-Dioxane/H₂O or Toluene/Ethanol/H₂O)[9][10]

B. Step-by-Step Procedure

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add 4,6-dichloro-5-methoxypyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and 2M aqueous K₂CO₃) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to isolate the 5-aryl-4-chloro-6-methoxypyrimidine product.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for forming C-N bonds.[11] It is particularly useful when the amine nucleophile is weakly basic or when SNAr reactions fail.[12] The reaction's success hinges on the choice of a bulky, electron-rich phosphine ligand that facilitates the key steps of the catalytic cycle.[11][13]

This protocol provides a general starting point for the C-N coupling reaction.[14][15]

A. Materials and Reagents

  • Monochloro-methoxypyrimidine substrate (from Protocol 1) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 4-8 mol%)[15]

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

B. Step-by-Step Procedure

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Reagent Addition: Add the chloro-pyrimidine substrate and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the flask and heat the mixture to 80-120 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite®.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Table 2: Troubleshooting Common Cross-Coupling Issues [14]

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a pre-catalyst or ensure all reagents and solvents are anhydrous and degassed.
Suboptimal temperatureScreen a range of temperatures (e.g., 80 °C, 100 °C, 120 °C). Consider microwave irradiation.
Byproduct Formation Incorrect baseScreen different bases (e.g., K₃PO₄, Cs₂CO₃). The base choice is critical and substrate-dependent.
Ligand decompositionEnsure a strictly inert atmosphere is maintained throughout the reaction.
The Role of Dichloromethoxypyrimidines in Drug Discovery

The dichloromethoxypyrimidine scaffold is a cornerstone in the synthesis of targeted therapeutics, particularly in oncology and virology.

  • Kinase Inhibitors: The ability to selectively functionalize the C4 and C6 positions is crucial for designing potent and selective kinase inhibitors. These positions often interact with key residues in the ATP-binding pocket of kinases.[16] Numerous pyrimidine-based inhibitors targeting kinases like Aurora kinase for cancer therapy have been developed using this strategy.[7][17]

  • Antiviral Agents: Dichloropyrimidine derivatives are key intermediates in the synthesis of compounds with broad-spectrum antiviral activity.[4] Research has shown that novel pyrimidine-based molecules derived from these building blocks are effective against viruses such as Dengue virus and human coronaviruses.[18][19][20]

  • Agrochemicals and Other Pharmaceuticals: Beyond these fields, this scaffold is also used to develop new herbicides and other biologically active compounds, demonstrating its wide-ranging utility.[4][5]

References

Application Notes & Protocols: Strategic Suzuki Coupling of 4,5-Dichloro-6-methoxypyrimidine for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction as applied to 4,5-dichloro-6-methoxypyrimidine. Pyrimidine derivatives are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The ability to selectively functionalize the pyrimidine ring via robust carbon-carbon bond-forming reactions is therefore of paramount importance. This document details the mechanistic underpinnings, strategic considerations for regioselectivity, and provides a field-proven, step-by-step protocol for the successful execution of Suzuki coupling with this specific dichlorinated substrate. The causality behind the choice of catalyst, ligand, base, and solvent is explained to empower researchers to optimize the reaction for their unique molecular targets.

Introduction: The Significance of this compound in Drug Discovery

The pyrimidine nucleus is a privileged scaffold in drug design, present in a wide range of pharmaceuticals, including anticancer and antiviral agents.[1] this compound is a particularly valuable starting material due to its distinct electronic properties and multiple reaction sites. The two chlorine atoms offer orthogonal handles for sequential functionalization, while the electron-donating methoxy group modulates the reactivity of the pyrimidine ring.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms C-C bonds between organohalides and organoboron compounds.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an indispensable tool for creating diverse molecular libraries for drug screening.[5] Mastering its application to substrates like this compound is a critical skill for synthetic and medicinal chemists.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Rationale

A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][6]

The Three Pillars of the Suzuki Coupling Mechanism:
  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the pyrimidine. This is often the rate-determining step.[3] The reactivity of aryl halides follows the order I > Br > Cl, making chlorides the most challenging substrates.[7] To overcome this, the use of bulky, electron-rich phosphine ligands is essential to facilitate this step.[3][5][8]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) center.[3][7] This process is activated by a base, which converts the boronic acid into a more nucleophilic boronate "ate" complex, a critical activation for the reaction to proceed.[7][9][10]

  • Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[3][6][7]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_steps Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pyrimidine Ar¹-Cl (this compound) product Ar¹-Ar² (Coupled Product) pdII_complex L₂Pd(II)(Ar¹)Cl oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation pdII_coupled L₂Pd(II)(Ar¹)(Ar²) transmetalation->pdII_coupled reductive_elimination Reductive Elimination pdII_coupled->reductive_elimination reductive_elimination->pd0 Regeneration reductive_elimination->product boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate Activation base Base (e.g., K₂CO₃)

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Strategic Considerations for Coupling with this compound

Regioselectivity: C4 vs. C5 Position

For dihalogenated pyrimidines, the regioselectivity of the coupling is a critical consideration. Generally, for 2,4- and 4,6-dichloropyrimidines, the C4 and C6 positions are more reactive towards oxidative addition than the C2 position.[2] For 4,5-dichloropyrimidines, the C4 position is typically more electrophilic and thus more susceptible to initial coupling due to the electronic influence of the adjacent nitrogen atom. However, the methoxy group at C6 introduces additional electronic factors.

While C4 is the predicted site of initial reaction, achieving high regioselectivity can be challenging. A study on 2,4-dichloro-6-methoxypyrimidine showed that Suzuki coupling can lead to a mixture of isomers with little to no selectivity.[1] Therefore, careful optimization of reaction conditions is essential to control the position of the first coupling. For sequential couplings, the first installed aryl group will electronically modify the ring, influencing the reactivity of the remaining chlorine atom.

Causality-Driven Selection of Reaction Components

The success of a Suzuki coupling, especially with a challenging dichloro-heteroaryl substrate, hinges on the rational selection of each component.

ComponentRecommended ChoiceRationale & Justification
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂These are common, air-stable Pd(0) and Pd(II) sources that are readily reduced in situ to the active Pd(0) catalyst.[6] Pd(OAc)₂ often requires a phosphine ligand to act as a reductant.
Ligand Buchwald Ligands (e.g., SPhos, XPhos) or P(t-Bu)₃Aryl chlorides are less reactive than bromides or iodides.[3] Bulky and electron-rich dialkylbiaryl phosphine ligands (Buchwald-type) are proven to accelerate the rate-limiting oxidative addition step and promote reductive elimination.[5][8] They stabilize the monoligated Pd(0) species, which is highly active.[5]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃A base is required to activate the boronic acid for transmetalation.[10][11] K₃PO₄ is a strong, non-nucleophilic base often effective for heteroaryl substrates.[11] Cs₂CO₃ is highly effective but more expensive; its solubility in organic solvents can be an advantage.[11] Na₂CO₃ is a cost-effective and often excellent starting point for optimization.[11][12]
Solvent 1,4-Dioxane/H₂O, Toluene, or THFThe choice of solvent is critical as it affects catalyst stability, reagent solubility, and can even influence selectivity.[13][14][15] A mixture of an organic solvent like dioxane or toluene with water is common, as water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[7] Alcoholic solvent mixtures have also been shown to improve reactivity in couplings of dichloropyrimidines.[2]

Detailed Experimental Protocol: Monofunctionalization of this compound

This protocol provides a robust starting point for the mono-arylation of this compound. It is designed as a self-validating system, with checkpoints for ensuring an inert atmosphere and proper reagent stoichiometry.

Figure 2. Experimental workflow for Suzuki coupling.

Materials & Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Pd₂(dba)₃ (0.01 - 0.05 equiv, 1-5 mol%)

  • SPhos (2.2 x mol equiv of Pd₂(dba)₃)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert gas (Argon or Nitrogen) supply.

Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst/Ligand Addition: In a separate vial, briefly mix the Pd₂(dba)₃ (0.02 equiv) and SPhos (0.044 equiv). Add this solid mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio by volume) via syringe. The total solvent volume should be sufficient to make a 0.1 M to 0.5 M solution with respect to the limiting reagent.

  • Reaction Execution: Lower the flask into a preheated oil bath (80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-24 hours.

  • Workup: Once the starting material is consumed, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired mono-arylated product.

Conclusion

The Suzuki-Miyaura coupling of this compound is a potent strategy for the synthesis of complex, biologically relevant molecules. A thorough understanding of the reaction mechanism and the specific roles of the catalyst, ligand, base, and solvent allows for the rational design of protocols. By leveraging bulky, electron-rich phosphine ligands and carefully chosen bases and solvents, chemists can effectively couple this challenging dichloro-heteroaryl substrate, paving the way for the discovery of new therapeutic agents. The provided protocol serves as a validated starting point for further exploration and optimization in diverse drug development programs.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 4,5-Dichloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, pyrimidine-based scaffolds are of paramount importance, frequently appearing in a wide array of therapeutic agents. Their prevalence is due to their ability to mimic the hydrogen bonding patterns of nucleobases in DNA and RNA, and their capacity for diverse functionalization. Among the plethora of substituted pyrimidins, 4,5-dichloro-6-methoxypyrimidine stands out as a versatile building block. The electron-deficient nature of the pyrimidine ring, amplified by the presence of two chloro substituents, makes it highly susceptible to nucleophilic aromatic substitution (SNAr), a powerful tool for introducing molecular complexity.[1] This guide provides an in-depth exploration of the SNAr on this compound, focusing on the principles governing its regioselectivity and offering detailed protocols for its synthetic manipulation.

The Principle of Nucleophilic Aromatic Substitution (SNAr) on Dichloropyrimidines

The SNAr reaction is a cornerstone of heterocyclic chemistry.[1] It proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] Subsequently, a leaving group, in this case, a chloride ion, is expelled, restoring the aromaticity of the ring.[2] The presence of electron-withdrawing groups on the aromatic ring is crucial as they stabilize the negative charge of the Meisenheimer complex, thereby facilitating the reaction.[3]

Regioselectivity: The C4 vs. C5 Dilemma

A critical aspect of SNAr on this compound is the regioselectivity of the substitution. The two chlorine atoms at the C4 and C5 positions present two potential sites for nucleophilic attack. The outcome of the reaction is dictated by a combination of electronic and steric factors.

Generally, in dichloropyrimidines, substitution is favored at the C4 and C6 positions over the C2 position.[1] This preference is attributed to the greater stabilization of the Meisenheimer intermediate when the negative charge can be delocalized onto the ring nitrogens. For this compound, the situation is more nuanced. The methoxy group at C6 is an electron-donating group, which can influence the electron distribution within the ring.

Quantum mechanical calculations and frontier molecular orbital (FMO) theory provide valuable insights. The site of nucleophilic attack is often predicted by the location of the largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO).[4] For many dichloropyrimidines, the LUMO coefficient is larger at C4 than at C2, directing the nucleophile to the C4 position.[4] However, substituents on the ring can alter the energies and shapes of the molecular orbitals. An electron-donating group at C6, like the methoxy group in our substrate, can sometimes direct substitution to the C2 position in 2,4-dichloropyrimidines.[5] While our substrate is a 4,5-dichloro isomer, similar electronic perturbations are expected.

In the case of this compound, the C4 position is generally more activated towards nucleophilic attack than the C5 position. This is due to the combined electron-withdrawing effect of the adjacent nitrogen atom (at position 3) and the chlorine atom at C5. The nitrogen atom at position 1 also contributes to the overall electron deficiency of the ring.

The following diagram illustrates the general mechanism of SNAr:

Caption: General mechanism for the SNAr addition-elimination reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting SNAr reactions on this compound with various nucleophiles. It is imperative to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Protocol 1: Mono-amination at the C4 Position

This protocol describes a general procedure for the selective mono-substitution with a primary or secondary amine at the C4 position.

Materials:

  • This compound

  • Amine nucleophile (e.g., primary or secondary amine, 1.0-1.2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 1.5-2.0 equivalents)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in the anhydrous solvent. Add the non-nucleophilic base to the mixture.

  • Nucleophile Addition: Slowly add the amine nucleophile (1.0-1.2 eq) to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., room temperature to 80°C). The optimal temperature will depend on the reactivity of the amine.

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]

  • Aqueous Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the dried organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-5-chloro-6-methoxypyrimidine.

The following workflow diagram outlines the key steps in the amination protocol:

Amination_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup dissolve Dissolve Substrate in Anhydrous Solvent setup->dissolve add_base Add Non-nucleophilic Base (e.g., DIPEA) dissolve->add_base add_nuc Add Amine Nucleophile add_base->add_nuc react Stir at Specified Temperature add_nuc->react monitor Monitor Progress (TLC or LC-MS) react->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for SNAr amination reactions.

Protocol 2: Thiolation at the C4 Position

This protocol outlines the reaction with a thiol nucleophile to introduce a thioether linkage.

Materials:

  • This compound

  • Thiol nucleophile (e.g., thiophenol, alkyl thiol, 1.0-1.2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydride (NaH), 1.5-2.0 equivalents)

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, add the thiol (1.0-1.2 eq) and the anhydrous solvent.

  • Deprotonation: Cool the mixture in an ice bath and carefully add the base (e.g., NaH) portion-wise to generate the thiolate in situ. Stir for 15-30 minutes at 0°C.

  • Substrate Addition: Prepare a separate solution of this compound (1.0 eq) in the anhydrous solvent and add it dropwise to the thiolate solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive thiols.

  • Work-up: Quench the reaction by carefully adding water. Extract the product with an organic solvent. Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography.

Protocol 3: Alkoxylation at the C4 Position

This protocol details the introduction of an alkoxy group via reaction with an alcohol.

Materials:

  • This compound

  • Alcohol nucleophile (e.g., methanol, ethanol, can be used as solvent)

  • Base (e.g., Sodium metal, Sodium hydride (NaH), or Potassium carbonate (K₂CO₃))

Procedure:

  • Alkoxide Formation: In a flask under an inert atmosphere, carefully add the base (e.g., sodium metal or NaH) to the alcohol (which often serves as the solvent) to generate the corresponding sodium alkoxide.

  • Reaction: Add the this compound to the alkoxide solution. The reaction is often carried out at room temperature or with gentle heating.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, neutralize the excess base with a dilute acid (e.g., acetic acid). Remove the bulk of the alcohol solvent under reduced pressure. Partition the residue between water and an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry it, and concentrate. Purify the product by column chromatography or recrystallization.

Data Presentation: Regioselectivity and Yields

The regioselectivity and yield of SNAr reactions on this compound are highly dependent on the nucleophile and reaction conditions. The following table summarizes typical outcomes.

Nucleophile ClassTypical ConditionsMajor ProductTypical Yield (%)
Primary/Secondary AminesDIPEA, ACN, RT to 80°C4-Amino-5-chloro-6-methoxypyrimidine70-95%
ThiolsK₂CO₃ or NaH, DMF, 0°C to RT4-Thioether-5-chloro-6-methoxypyrimidine65-90%
AlcoholsNaH or K₂CO₃, Alcohol solvent, RT to Reflux4-Alkoxy-5-chloro-6-methoxypyrimidine50-85%

Note: These are generalized conditions and yields. Optimization is often necessary for specific substrates.

Troubleshooting and Field-Proven Insights

  • Low Yield/Incomplete Reaction: This can be due to insufficient reactivity of the nucleophile, low reaction temperature, or inadequate base. Consider increasing the temperature, using a stronger base (e.g., NaH instead of K₂CO₃ for thiols), or extending the reaction time. Ensure all reagents and solvents are anhydrous, as water can consume the base and nucleophile.[6]

  • Formation of Di-substituted Product: If the goal is mono-substitution, using a slight excess of the dichloropyrimidine or adding the nucleophile slowly at a low temperature can help minimize the formation of the di-substituted product.

  • Poor Regioselectivity: While C4 substitution is generally favored, some nucleophiles or reaction conditions might lead to a mixture of C4 and C5 isomers. Careful analysis of the product mixture using techniques like NMR spectroscopy is crucial for characterization. In some cases, the use of a bulky nucleophile may enhance selectivity.

  • Solvolysis: When using nucleophilic solvents like alcohols at high temperatures, competitive substitution by the solvent can occur.[7] If this is an issue, switching to a non-nucleophilic, polar aprotic solvent like DMF or DMSO is recommended.[6]

Characterization of Products

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

  • NMR Spectroscopy (¹H and ¹³C): This is the primary tool for structural elucidation. The chemical shifts and coupling constants of the aromatic protons and carbons provide definitive information about the substitution pattern.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the incorporation of the nucleophile and the loss of a chlorine atom.

  • Infrared (IR) Spectroscopy: Useful for identifying the functional groups introduced, such as N-H stretches for amines or C-S stretches for thioethers.

Conclusion

Nucleophilic aromatic substitution on this compound is a robust and versatile method for the synthesis of a wide range of functionalized pyrimidines. A thorough understanding of the underlying principles of regioselectivity, coupled with careful execution of the experimental protocols, enables researchers to efficiently generate novel compounds for applications in drug discovery and materials science. The insights and protocols provided in this guide are intended to serve as a valuable resource for scientists working in these fields.

References

Application Note & Protocols: Leveraging 4,5-Dichloro-6-methoxypyrimidine for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design.[1] This guide details the strategic application of 4,5-dichloro-6-methoxypyrimidine , a versatile and highly reactive building block, for the synthesis of kinase inhibitors. We will explore the underlying principles of its reactivity, provide detailed, field-proven protocols for its functionalization, and present a case study illustrating its application in creating targeted therapies. This document is intended for researchers, chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors.

Introduction: The Strategic Advantage of the this compound Scaffold

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][4] Consequently, they are a major class of therapeutic targets.[5][6] Kinase inhibitors based on the pyrimidine core have shown significant clinical success.[7][8][9][10]

The utility of This compound stems from its distinct reactivity profile:

  • Two Reactive Sites: The two chlorine atoms at the C4 and C5 positions serve as excellent leaving groups for Nucleophilic Aromatic Substitution (SNAr) reactions.[11] This allows for the sequential and regioselective introduction of different substituents, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The methoxy group at C6 provides a handle for further modification and influences the electronic properties of the ring, which can be crucial for optimizing drug-like properties such as solubility and metabolic stability.

The strategic placement of these functional groups allows chemists to systematically probe the chemical space around the pyrimidine core to achieve high potency and selectivity for a target kinase.

Core Chemistry: Understanding Regioselectivity in SNAr Reactions

The key to successfully using this compound is controlling the regioselectivity of the SNAr reaction. The electron-deficient nature of the pyrimidine ring, accentuated by the two nitrogen atoms, makes it highly susceptible to nucleophilic attack.

Generally, nucleophilic attack is favored at the C4 position over the C2 or C5 positions. This preference is governed by the stability of the intermediate Meisenheimer complex and the electronic distribution within the ring.[11][12] The C4 position is para to one ring nitrogen and ortho to the other, providing strong electronic activation for substitution.

While C4 is typically the most reactive site on a dichloropyrimidine, the presence of substituents can alter this selectivity.[13] For the this compound scaffold, the primary reaction is the selective substitution at the C4 position, leaving the C5 chlorine available for a subsequent, often more challenging, diversification step. This sequential approach is the cornerstone of library synthesis with this building block.

G cluster_0 Synthetic Workflow A 4,5-Dichloro-6- methoxypyrimidine B First SNAr Reaction (Selective at C4) A->B + Nucleophile 1 (e.g., R¹-NH₂) Base, Solvent, Temp C Intermediate: 4-Substituted-5-chloro- 6-methoxypyrimidine B->C D Second SNAr Reaction (Substitution at C5) C->D + Nucleophile 2 (e.g., R²-NH₂) Harsh Conditions (High Temp/Catalyst) E Final Product: 4,5-Disubstituted Kinase Inhibitor D->E

Caption: General workflow for sequential SNAr reactions.

Experimental Protocols

These protocols provide a robust starting point for the synthesis of a diverse library of kinase inhibitors. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 3.1: Selective Monosubstitution at the C4 Position

This protocol describes the selective reaction of a primary or secondary amine with the C4 position of the pyrimidine core. The choice of a non-nucleophilic base and controlled temperature is critical for achieving high regioselectivity.

Materials:

  • This compound (1.0 eq)

  • Desired amine (Nucleophile 1, R¹-NH₂) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF (or 1,4-Dioxane) to a concentration of approximately 0.2 M.

  • Add the desired amine (1.1 eq), followed by the dropwise addition of DIPEA (2.0 eq) at room temperature.

  • Heat the reaction mixture to 60-80 °C.

    • Causality Insight: Using a bulky, non-nucleophilic base like DIPEA prevents it from competing with the amine nucleophile. The moderate temperature provides enough energy to overcome the activation barrier for substitution at the more reactive C4 position while minimizing side reactions or substitution at C5.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 4-substituted-5-chloro-6-methoxypyrimidine intermediate.

Self-Validation:

  • Expected Outcome: A clean product with a yield of 70-90%.

  • Verification: Confirm the structure and purity via ¹H NMR and LC-MS. The mass spectrum should correspond to the expected molecular weight of the monosubstituted product. The disappearance of one chlorine atom will result in a characteristic isotopic pattern change.

Protocol 3.2: Substitution at the C5 Position

The chlorine at the C5 position is significantly less reactive than the C4 chlorine. Its substitution often requires more forcing conditions, such as higher temperatures, microwave irradiation, or the use of a catalyst.

Materials:

  • 4-substituted-5-chloro-6-methoxypyrimidine (from Protocol 3.1) (1.0 eq)

  • Desired amine (Nucleophile 2, R²-NH₂) (1.5 - 3.0 eq)

  • Anhydrous 1-Butanol (n-BuOH) or sealed tube/microwave vial

  • Hydrochloric acid (HCl) in dioxane (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a microwave vial or a sealed tube, combine the 4-substituted intermediate (1.0 eq) and the second amine (1.5 - 3.0 eq).

  • Add n-BuOH as the solvent. A catalytic amount of acid (e.g., a few drops of HCl in dioxane) can sometimes facilitate the reaction with less reactive amines.

  • Seal the vessel and heat the reaction mixture to 120-150 °C using an oil bath or a microwave reactor.

    • Causality Insight: The high temperature is necessary to overcome the higher activation energy for substitution at the less electrophilic C5 position. Using a large excess of the second nucleophile drives the reaction to completion. Microwave heating can significantly reduce reaction times from days to hours.

  • Monitor the reaction by LC-MS. This reaction can be slow, sometimes requiring 24-72 hours.

  • After completion, cool the mixture to room temperature.

  • If a precipitate forms, it can be filtered and washed with a cold solvent like diethyl ether. Otherwise, concentrate the solvent under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated NaHCO₃ solution to neutralize any acid and remove excess amine salts.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the final compound by flash chromatography, preparative HPLC, or crystallization to obtain the desired 4,5-disubstituted kinase inhibitor.

Case Study & Data: Synthesis of a Pyrimidine-Based Src Kinase Inhibitor Scaffold

Src family kinases (SFKs) are non-receptor tyrosine kinases that are often hyperactivated in various cancers, making them attractive therapeutic targets.[4][6][14] Pyrimidine-based structures have been successfully developed as potent Src inhibitors.[15] The following is a representative synthesis based on the principles outlined above.

G cluster_1 Case Study: Src Inhibitor Scaffold Synthesis Start 4,5-Dichloro-6- methoxypyrimidine Step1 Protocol 3.1: + 3-Chloroaniline DIPEA, Dioxane, 80°C Start->Step1 Intermediate Intermediate A: N-(3-chlorophenyl)-5-chloro- 6-methoxypyrimidin-4-amine Step1->Intermediate Step2 Protocol 3.2: + Morpholine n-BuOH, 140°C (Microwave) Intermediate->Step2 Final Final Product: N-(3-chlorophenyl)-6-methoxy- 5-(morpholino)pyrimidin-4-amine Step2->Final

Caption: Synthetic route for a representative Src inhibitor scaffold.

Data Presentation:

The following table summarizes typical yields and purity for the synthesis steps described in the case study.

StepProductMethodYield (%)Purity (LC-MS)
1Intermediate AProtocol 3.185%>98%
2Final ProductProtocol 3.265%>99%

This scaffold can then be tested for biological activity. Kinase inhibition is typically quantified by an IC₅₀ value—the concentration of the inhibitor required to reduce the kinase activity by 50%.

CompoundTarget KinaseIC₅₀ (nM)
Final Productc-Src45
Dasatinib (Reference)c-Src<1

Note: IC₅₀ values are hypothetical for illustrative purposes but are representative of potencies achieved with this class of compounds.

Conclusion

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. A thorough understanding of its reactivity, particularly the principles of regioselective SNAr reactions, enables the systematic and efficient construction of diverse molecular libraries. The protocols provided herein offer a validated framework for medicinal chemists to leverage this scaffold in their drug discovery programs, facilitating the development of novel and potent therapeutics targeting the kinome.

References

The Synthetic Utility of 4,5-Dichloro-6-methoxypyrimidine in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Agrochemicals

The pyrimidine heterocycle is a cornerstone in the design and development of modern agrochemicals, featuring prominently in a wide array of commercial fungicides and herbicides.[1][2] Its nitrogen-rich, electron-deficient nature provides a robust scaffold that can be strategically functionalized to interact with specific biological targets in pests and weeds. The introduction of halogen and alkoxy substituents onto the pyrimidine ring is a common strategy to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning its biological activity and spectrum.

This technical guide focuses on a specific, highly functionalized pyrimidine derivative: 4,5-Dichloro-6-methoxypyrimidine . This compound serves as a versatile building block for the synthesis of novel agrochemical candidates. The presence of two distinct chlorine atoms at the C4 and C5 positions, activated to different degrees by the ring nitrogens and the C6-methoxy group, allows for selective and sequential nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity is the key to its utility, enabling the controlled introduction of various pharmacophores.

Herein, we provide a comprehensive overview of the synthesis of this compound and detailed protocols for its application in the synthesis of potential agrochemical precursors, grounded in the principles of heterocyclic chemistry and supported by established literature.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the starting material's properties is critical for successful synthesis and scale-up.

PropertyValueReference
Molecular Formula C₅H₄Cl₂N₂O[3]
Molecular Weight 179.01 g/mol [3]
Appearance White to off-white solidGeneral Observation
Melting Point 77-78 °C (for the 2-methyl analog)[4]
Solubility Soluble in chlorinated solvents, ethers, and polar aprotic solvents.General Chemical Knowledge

Note: Spectroscopic data for the exact molecule is not widely published; however, related structures show characteristic signals. For instance, the ¹H NMR of the 2-methyl analog shows the methoxy protons as a singlet around 4.0 ppm.[4]

Synthesis of the Core Reagent: this compound

The most direct route to this compound involves the regioselective methoxylation of a readily available precursor, 4,5,6-trichloropyrimidine. The chlorine atoms at the 4- and 6-positions of a pyrimidine ring are generally more susceptible to nucleophilic attack than a chlorine at the 5-position due to the activating effect of the adjacent ring nitrogens.[5][6] This allows for a selective substitution at one of these positions.

Protocol 1: Synthesis of this compound

This protocol is adapted from a similar synthesis of a 2-methyl analog.[4]

Workflow:

Synthesis_Workflow TCP 4,5,6-Trichloropyrimidine Intermediate Meisenheimer Complex (transient) TCP->Intermediate Nucleophilic Attack NaOCH3 Sodium Methoxide in Methanol NaOCH3->Intermediate Product This compound Intermediate->Product Chloride Elimination Workup Aqueous Workup & Extraction Product->Workup Purification Purification Workup->Purification Purification->Product Isolated Product SNAr_O_Nucleophile Start This compound Product 4-(Aryloxy)-5-chloro-6- methoxypyrimidine Start->Product SNAr at C4 Phenol Substituted Phenol (e.g., 2-cyanophenol) Phenol->Product Base Base (e.g., K₂CO₃) in DMF Base->Product Purification Purification Product->Purification SNAr_N_Nucleophile Start This compound Product 4-(Anilino)-5-chloro-6- methoxypyrimidine Start->Product SNAr at C4 Aniline Substituted Aniline Aniline->Product Base Base (e.g., DIPEA) in Dioxane Base->Product Purification Purification Product->Purification

References

Application Notes & Protocols: The 4,6-Dichloro-5-methoxypyrimidine Scaffold as a Privileged Substructure for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, medicinal chemists, and drug development professionals.

Abstract: The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Among the vast array of pyrimidine-based synthons, 4,6-dichloro-5-methoxypyrimidine stands out as a highly versatile and reactive intermediate. Its unique electronic properties and strategically positioned reactive sites make it an ideal scaffold for the development of targeted therapeutics, particularly kinase inhibitors. This technical guide provides an in-depth overview of the synthesis, derivatization, and biological evaluation of compounds derived from this powerful scaffold, with a focus on creating potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. We offer field-proven, step-by-step protocols for key synthetic transformations and cellular assays, equipping researchers with the practical knowledge to leverage this scaffold in their drug discovery programs.

The Strategic Value of the 4,6-Dichloro-5-methoxypyrimidine Core

The utility of the 4,6-dichloro-5-methoxypyrimidine scaffold (CAS: 5018-38-2) in drug discovery is rooted in its distinct structural and electronic features.[1] The pyrimidine core itself is a "privileged structure," frequently found in FDA-approved drugs due to its ability to engage in various biological interactions.[1]

  • Reactive Sites for Sequential Functionalization: The two chlorine atoms at the C4 and C6 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.[2][3][4] Crucially, their reactivity can be modulated, often allowing for sequential and regioselective substitution. This enables the systematic construction of a diverse library of derivatives by introducing different nucleophiles (e.g., amines, thiols) to build out the desired pharmacophore.

  • Electronic Modulation: The electron-donating methoxy group at the C5 position influences the electron density of the pyrimidine ring, modulating the reactivity of the adjacent chloro-substituents. This electronic tuning is critical for optimizing both synthetic accessibility and the final compound's interaction with its biological target.[1]

  • Scaffold for Kinase Inhibition: This pyrimidine core is a proven scaffold for targeting the ATP-binding site of various protein kinases.[1] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. Derivatives of 4,6-dichloro-5-methoxypyrimidine have shown significant promise as inhibitors of key oncogenic kinases like EGFR and VEGFR.[1][5]

Logical Workflow for Drug Discovery

The development of novel kinase inhibitors from this scaffold follows a well-defined, multi-stage workflow. This guide is structured to mirror this process, providing both the theoretical rationale and the practical protocols for each stage.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation A Protocol 1: Synthesis of Core Scaffold (4,6-dichloro-5-methoxypyrimidine) B Protocol 2: Synthesis of Kinase Inhibitor (Nucleophilic Aromatic Substitution) A->B Core Intermediate C Protocol 3: In Vitro Cell Viability (MTT Assay) B->C Test Compound D Data Analysis: IC50 Determination & SAR C->D Cytotoxicity Data D->B Iterative Optimization

Caption: High-level workflow for developing kinase inhibitors.

Synthesis of the Core Scaffold

The most common and efficient route to 4,6-dichloro-5-methoxypyrimidine is the chlorination of its dihydroxy precursor using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[1] This reaction is a foundational step in many heterocyclic chemistry campaigns.

Protocol 1: Synthesis of 4,6-Dichloro-5-methoxypyrimidine

Causality: This protocol transforms the hydroxyl groups of 4,6-dihydroxy-5-methoxypyrimidine into chlorides. The hydroxyl groups are poor leaving groups, but protonation by the Lewis acidic POCl₃ converts them into good leaving groups, facilitating nucleophilic attack by chloride ions. The reaction drives to completion by the formation of stable phosphorus byproducts.

Materials:

  • 4,6-Dihydroxy-5-methoxypyrimidine (or its disodium salt)

  • Phosphorus oxychloride (POCl₃)

  • Trichloroethylene (or another suitable high-boiling organic solvent)

  • Methanol

  • Deionized Water

  • Ice

Equipment:

  • Reaction kettle or three-necked round-bottom flask with a reflux condenser and mechanical stirrer

  • Heating mantle

  • Hydrolysis vessel

  • Distillation apparatus

Procedure: [Based on methodology described in CN104370826B][6]

  • Reaction Setup: In a clean, dry reaction kettle, add 4,6-dihydroxy-5-methoxypyrimidine disodium (e.g., 31 parts by mass) and phosphorus oxychloride (e.g., 42 parts by mass).

  • Chlorination: Heat the mixture to 65°C and maintain this temperature with stirring for 1.5 hours.

  • Reagent Removal: After the reaction is complete, apply reduced pressure to the reaction kettle to distill and recover the excess phosphorus oxychloride until the reaction material is dry.

  • Work-up - Quenching: Cool the dried residue to below 35°C. Carefully add trichloroethylene to dissolve the crude product. Transfer this organic solution to a hydrolysis pot containing deionized water (e.g., 650 parts by mass) and stir at 65°C to hydrolyze any remaining reactive phosphorus species.

  • Extraction: Allow the mixture to settle and separate the layers. Collect the lower trichloroethylene layer. The aqueous layer can be re-extracted multiple times with fresh trichloroethylene to maximize yield. Combine all organic layers.

  • Purification - Distillation: Transfer the combined trichloroethylene solution to a distillation apparatus and recover the solvent. The remaining solid is the crude 4,6-dichloro-5-methoxypyrimidine.

  • Purification - Recrystallization: For higher purity, dissolve the crude chloride in a minimal amount of hot methanol (approximately 3x the mass of the crude product). Allow the solution to cool slowly to 4-5°C. The purified product will crystallize out.

  • Final Product: Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum to yield pure 4,6-dichloro-5-methoxypyrimidine as a crystalline solid.

Derivatization into Targeted Kinase Inhibitors

With the core scaffold in hand, the next stage is diversification via nucleophilic aromatic substitution (SNAr). By reacting the scaffold with various amines, we can generate a library of compounds to probe the structure-activity relationship (SAR) around our target kinase.

Mechanism of Action: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[5][7] In many cancers, EGFR is mutated or overexpressed, leading to uncontrolled cell growth. Our synthesized pyrimidine derivatives are designed to act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its signaling function.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Phosphorylates PI3K PI3K EGFR->PI3K Phosphorylates Inhibitor Pyrimidine Derivative Inhibitor->EGFR Blocks ATP Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Growth Factor) EGF->EGFR Binds & Activates

Caption: Inhibition of the EGFR signaling pathway.

Protocol 2: Synthesis of an N4-Aryl Pyrimidine Inhibitor

Causality: This protocol exemplifies a regioselective SNAr reaction. The chlorine at C4 is often more susceptible to nucleophilic attack than the one at C6, especially under controlled conditions. An appropriate base is used to deprotonate the incoming amine nucleophile, increasing its reactivity, and to neutralize the HCl generated during the reaction.

Materials:

  • 4,6-Dichloro-5-methoxypyrimidine (from Protocol 1)

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure: [Adapted from general SNAr methodologies][2][8]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4,6-dichloro-5-methoxypyrimidine (1.0 eq), the desired substituted aniline (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve/suspend the reagents.

  • Reaction: Heat the mixture to 80-100°C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrimidine is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water and ethyl acetate.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N4-substituted-6-chloro-5-methoxypyrimidine derivative.

Biological Evaluation: Assessing Anticancer Activity

Once synthesized, the derivatives must be tested for their biological activity. A primary and robust method for assessing the anticancer potential of a compound is the MTT assay, which measures cell viability.[9][10][11]

Protocol 3: MTT Assay for Cell Viability

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized formazan.[10][12]

Materials:

  • Cancer cell line (e.g., A549, a human lung cancer cell line known for EGFR expression)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Dimethyl sulfoxide (DMSO)

  • Synthesized pyrimidine derivatives (dissolved in DMSO to create stock solutions)

  • 96-well flat-bottom cell culture plates

Equipment:

  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Microplate reader (absorbance at 570-590 nm)

  • Multichannel pipette

Procedure: [Based on standard MTT protocols][9][10][11]

  • Cell Seeding: Harvest and count the A549 cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of your synthesized pyrimidine derivatives in culture medium from your DMSO stock solutions. The final DMSO concentration in the well should be kept constant and low (<0.5%) to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Return the plate to the incubator for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Interpretation: Structure-Activity Relationship (SAR)

Systematic evaluation of IC₅₀ values across a library of synthesized analogs allows for the development of a Structure-Activity Relationship (SAR). This is a critical step in medicinal chemistry for identifying which molecular modifications lead to improved potency and for guiding the design of next-generation inhibitors.

Table 1: Example IC₅₀ Data for Pyrimidine Derivatives against EGFR

Compound ID R¹ Group (at C4) R² Group (at C6) EGFR Kinase IC₅₀ (µM) A549 Cell IC₅₀ (µM)
Ref: Erlotinib - - 0.30 5.67
4f 3-chloro-4-fluoro-phenylamino Indolyl 0.38 8.30
4g 4-methoxy-phenylamino Indolyl 0.25 5.10
4h 4-fluoro-phenylamino Indolyl 0.39 9.20
15 Cyano-pyrazole Phenyl 0.135 >10
16 Cyano-pyrazole (ethyl ester) Phenyl 0.034 0.018 - 9.98

(Data synthesized from representative literature to illustrate SAR principles.[1][13])

Analysis of SAR:

  • From compounds 4f, 4g, and 4h , we can infer the electronic effect of the substituent on the aniline ring at the C4 position. The electron-donating methoxy group in 4g results in the most potent EGFR inhibition and cellular activity in this small series, suggesting a favorable interaction in the kinase binding pocket.[1]

  • Comparing compounds 15 and 16 highlights the significant impact of modifications on the pyrazole ring at C4. The ethyl ester in 16 dramatically improves potency against the EGFR kinase compared to the cyano group in 15 , indicating a key interaction point for optimization.[13]

Conclusion

The 4,6-dichloro-5-methoxypyrimidine scaffold is a powerful and validated starting point for the discovery of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries through sequential nucleophilic aromatic substitution. By following a logical workflow of synthesis, derivatization, and robust biological evaluation, researchers can effectively explore the chemical space around this privileged core. The protocols and data presented herein provide a comprehensive guide for medicinal chemists and cell biologists to design, create, and test the next generation of targeted anticancer therapeutics based on this versatile pyrimidine framework.

References

The Strategic Diversification of a Privileged Scaffold: A Guide to Palladium-Catalyzed Cross-Coupling of 4,5-Dichloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Chemistry

The pyrimidine nucleus is a cornerstone of contemporary medicinal chemistry and materials science.[1] Its prevalence in blockbuster drugs like Gleevec and Crestor underscores its significance as a privileged scaffold.[1] The strategic functionalization of the pyrimidine ring allows for the precise tuning of a molecule's physicochemical properties, enabling targeted interactions with biological systems. Among the various substituted pyrimidines, 4,5-dichloro-6-methoxypyrimidine stands out as a versatile and highly valuable building block. The differential reactivity of its two chlorine atoms, influenced by the electronic effects of the adjacent nitrogen atoms and the methoxy group, provides a powerful handle for sequential and regioselective cross-coupling reactions.

This comprehensive guide delves into the palladium-catalyzed cross-coupling reactions of this compound, offering researchers and drug development professionals a detailed roadmap for its synthetic manipulation. We will explore the mechanistic underpinnings of key transformations, provide field-proven protocols, and discuss the critical parameters that govern reaction outcomes, with a particular focus on achieving high regioselectivity.

Understanding the Reactivity Landscape: Regioselectivity in Dichloropyrimidines

The palladium-catalyzed cross-coupling of dihalopyrimidines is a well-established strategy for the synthesis of substituted pyrimidines. A critical aspect of these reactions is the control of regioselectivity—the preferential reaction at one halogen-substituted position over another. In the case of dichloropyrimidines, the position of initial coupling is dictated by the electronic and steric environment of the carbon-halogen bonds.

For many dichloropyrimidines, such as 2,4-dichloropyrimidine, the initial cross-coupling reaction preferentially occurs at the C4 position.[1][2] This preference is attributed to the more favorable oxidative addition of the palladium catalyst to the C4-chlorine bond.[2] However, the substitution pattern of the pyrimidine ring can significantly influence this selectivity. The presence of the electron-donating methoxy group at the C6 position in this compound introduces an additional layer of complexity, making a thorough understanding of reaction conditions paramount for achieving the desired isomeric product. While the C4 position is generally more activated, specific ligand and catalyst systems can sometimes override this intrinsic preference, offering unique synthetic opportunities.[3][4][5]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is arguably one of the most powerful and widely used methods for the formation of carbon-carbon bonds.[6] Its tolerance of a broad range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters make it an indispensable tool for synthetic chemists.[7]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition ArX 4,5-dichloro-6- methoxypyrimidine PdII_ArX Ar-Pd(II)-X(Ln) OxAdd->PdII_ArX Transmetalation Transmetalation Base Base (e.g., K₂CO₃) Boronic R-B(OR)₂ PdII_ArR Ar-Pd(II)-R(Ln) Transmetalation->PdII_ArR RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

The choice of palladium precursor, ligand, base, and solvent system is crucial for achieving high yields and regioselectivity. For the coupling of this compound, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly employed and effective catalyst.[2] The use of microwave irradiation can significantly accelerate the reaction, often leading to improved yields and shorter reaction times.[2][9]

Protocol: Regioselective Mon-arylation via Microwave-Assisted Suzuki Coupling

This protocol describes a general procedure for the regioselective mono-arylation of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-3 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane or a mixture of an organic solvent and water (e.g., Dioxane/H₂O)

  • Microwave reactor vials

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (2.0-3.0 mmol).

  • Add the palladium catalyst (0.005-0.03 mmol).

  • Add the degassed solvent (e.g., 5 mL of 1,4-dioxane/water 4:1).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a pre-determined temperature (e.g., 100-150 °C) for a specified time (e.g., 15-30 minutes).

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated product.

Data Summary: Representative Suzuki Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)Ref.
1Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O150 (MW)15Good to Excellent[2]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₃PO₄1,4-Dioxane120 (MW)20>80[10]
33-Thienylboronic acidPd(PPh₃)₄ (1)Na₂CO₃DME/H₂O8012 h85[10]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction provides a powerful method for the synthesis of alkynyl-substituted pyrimidines.[11] These compounds are valuable intermediates in organic synthesis and have applications in materials science and as precursors for more complex heterocyclic systems.[12]

Mechanistic Insights

The Sonogashira reaction typically involves a dual catalytic system, utilizing both palladium and copper(I) catalysts.[13]

Sonogashira_Workflow cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)-X(Ln) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArAlk Ar-Pd(II)-C≡CR(Ln) PdII_ArX->PdII_ArAlk Transmetalation (from Cu cycle) PdII_ArAlk->Pd0 Product Ar-C≡CR PdII_ArAlk->Product Reductive Elimination CuX Cu(I)X CuAcetylide Cu-C≡CR CuX->CuAcetylide Alkyne H-C≡CR Alkyne->CuAcetylide Deprotonation Base Base Base->CuAcetylide

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts.[14]

Protocol: Copper-Free Sonogashira Coupling

This protocol outlines a general procedure for the copper-free Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylamine, 2-3 equivalents)

  • Solvent (e.g., THF or DMF)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol) and the palladium catalyst (0.02-0.05 mmol).

  • Add the degassed solvent (e.g., 10 mL of THF).

  • Add the amine base (2.0-3.0 mmol) followed by the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography on silica gel to yield the desired 5-alkynyl-4-chloro-6-methoxypyrimidine.[15]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of carbon-nitrogen bonds.[16] This reaction is of paramount importance in the synthesis of pharmaceuticals, as the arylamine motif is a common feature in biologically active molecules.[17]

Mechanistic Overview

Similar to other palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[18][19][20]

Buchwald_Hartwig_Workflow Start Setup Reaction: - this compound - Amine - Pd Catalyst & Ligand - Base - Solvent Reaction Heating under Inert Atmosphere Start->Reaction Workup Aqueous Workup: - Dilution - Extraction - Washing Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Isolated Product: 4-Amino-5-chloro-6-methoxypyrimidine Purification->Product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

The choice of ligand is particularly critical in the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often being required to facilitate the reductive elimination step.[21]

Protocol: Selective Mono-amination

This protocol provides a general method for the selective mono-amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Strong base (e.g., Sodium tert-butoxide or Cesium carbonate, 1.5-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Standard Schlenk techniques and inert atmosphere glassware

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent, followed by the amine and then this compound.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the crude product by column chromatography.

Conclusion

This compound is a powerful and versatile building block that provides access to a wide array of substituted pyrimidines. The palladium-catalyzed cross-coupling reactions discussed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—represent robust and reliable methods for the selective functionalization of this important scaffold. By carefully controlling the reaction conditions, including the choice of catalyst, ligand, base, and solvent, researchers can achieve high yields and excellent regioselectivity, paving the way for the discovery and development of novel therapeutics and advanced materials.

References

Mastering Regioselectivity: A Practical Guide to the Functionalization of 4,5-Dichloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Medicinal Chemist:

Introduction: The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents due to its unique electronic properties and ability to participate in crucial hydrogen bonding interactions. Within this class, halogenated pyrimidines serve as exceptionally versatile building blocks, enabling the systematic construction of complex molecular architectures. This guide focuses on 4,5-dichloro-6-methoxypyrimidine , a trifunctionalized scaffold offering distinct and exploitable reactivity at its two chloro-substituents. Understanding and controlling the regioselective reactions of this molecule is paramount for researchers in drug discovery aiming to efficiently generate libraries of novel compounds. This document provides an in-depth analysis of the substrate's reactivity, detailed protocols for key transformations, and the underlying principles that govern their regiochemical outcomes.

Chapter 1: Reactivity Profile and Electronic Landscape

The regioselectivity of this compound is not arbitrary; it is a direct consequence of the electronic interplay between the two nitrogen atoms, the electron-donating methoxy group (-OMe) at C6, and the two electron-withdrawing chlorine atoms at C4 and C5.

  • Ring Activation: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is the primary driver for its susceptibility to Nucleophilic Aromatic Substitution (SNAr).

  • Substituent Effects:

    • The -OMe group at C6 is a strong electron-donating group (EDG) through resonance, which partially counteracts the ring's electron deficiency.

    • The chlorine atoms at C4 and C5 are electron-withdrawing groups (EWGs) via induction, further activating the ring for nucleophilic attack.

  • Positional Reactivity Hierarchy: The C4 and C5 positions exhibit markedly different electronic characteristics.

    • C4 Position: This position is para to one ring nitrogen (N1) and ortho to the other (N3). This placement allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate formed during an SNAr reaction.[1][2] This makes the C4-Cl bond significantly more activated towards nucleophilic displacement.

    • C5 Position: This position is meta to both ring nitrogens. Consequently, it receives less electronic activation, and the corresponding C5-Cl bond is considerably less reactive in SNAr reactions.

In palladium-catalyzed cross-coupling reactions, the oxidative addition step is similarly influenced by these electronic factors, with the more electron-deficient C4 position generally being the preferred site of initial reaction.

Caption: Predicted reactivity map for this compound.

Chapter 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful tool for introducing heteroatom nucleophiles onto the pyrimidine core. For this compound, these reactions proceed with high regioselectivity at the C4 position.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.[2] A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the adjacent ring nitrogen (N3), a highly stabilizing interaction. Attack at C5 does not permit such direct delocalization onto a ring nitrogen, rendering the corresponding intermediate significantly less stable. Consequently, the activation barrier for attack at C4 is much lower, leading to exclusive substitution at this position under kinetic control.

Caption: Simplified workflow for SNAr at the C4 position.

Protocol 2.1: Selective Amination at C4

This protocol describes the reaction of this compound with a primary amine, a common transformation in library synthesis. The procedure is adapted from methodologies applied to related 4,6-dichloropyrimidines.[3]

Materials:

  • This compound (1.0 equiv)

  • Primary amine (e.g., cyclopentylamine) (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 181.0 mg).

  • Dissolve the starting material in anhydrous DMF (5 mL).

  • Add the primary amine (1.1 mmol) followed by DIPEA (2.0 mmol, 348 µL).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with EtOAc (20 mL) and wash with saturated aq. NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-amino-5-chloro-6-methoxypyrimidine derivative.

NucleophileConditionsExpected OutcomeRegioselectivity
Primary/Secondary AminesDIPEA, DMF, RTC4-amination>95:5 (C4:C5)
Sodium Alkoxides (e.g., NaOMe)Corresponding Alcohol, 0 °C to RTC4-alkoxylation>95:5 (C4:C5)
ThiolsK₂CO₃, Acetonitrile, RTC4-thiolation>95:5 (C4:C5)

Chapter 3: Regioselective Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions provide a powerful means to form carbon-carbon and carbon-nitrogen bonds.[4][5][6] Similar to SNAr, these reactions show a strong preference for the C4 position of this compound.

G cluster_0 Pd(0) Catalytic Cycle A Pd(0)L_n B Oxidative Addition (Ar-Cl) A->B C Ar-Pd(II)(Cl)L_n B->C D Transmetalation (Suzuki) or Ligand Exchange (Buchwald) C->D E Ar-Pd(II)(R)L_n C->E  [Nu-M] or Amine/Base D->E F Reductive Elimination E->F F->A F->A  Product (Ar-Nu)

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Protocol 3.1: C4-Selective Suzuki-Miyaura Coupling

This protocol details the selective coupling of an arylboronic acid at the C4 position, a foundational reaction for generating biaryl structures. The conditions are adapted from robust methods developed for other dichloropyrimidines.[7][8]

Materials:

  • 4-Amino-5-chloro-6-methoxypyrimidine (Intermediate from Protocol 2.1) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • SPhos (0.10 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a reaction vessel, combine the 4-substituted-5-chloro-6-methoxypyrimidine (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg), SPhos (0.10 mmol, 41.0 mg), and K₃PO₄ (3.0 mmol, 636 mg).

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL).

  • Heat the mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water (10 mL) and extract with EtOAc (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the desired C5-coupled product.

Protocol 3.2: C4-Selective Buchwald-Hartwig Amination

This reaction enables the formation of a C-N bond, a critical transformation in medicinal chemistry.[4][9][10]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.08 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with argon.

  • Add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL).

  • Add the amine (1.2 mmol) and seal the tube.

  • Heat the reaction mixture at 110 °C for 16-24 hours.

  • Cool to room temperature, quench with saturated aqueous ammonium chloride (NH₄Cl), and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Protocol 3.3: C4-Selective Sonogashira Coupling

This protocol facilitates the formation of a C-C triple bond, introducing an alkyne moiety for further diversification.[6][11][12]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (TEA)

  • Anhydrous THF

Procedure:

  • Dissolve this compound (1.0 mmol) in a mixture of THF (5 mL) and TEA (5 mL) in a Schlenk tube.

  • Add the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Stir the reaction at room temperature for 6-12 hours.

  • Once complete, filter the mixture through a pad of Celite, washing with EtOAc.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Coupling ReactionTypical Catalyst/LigandBaseKey Feature
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄, Cs₂CO₃C(sp²)-C(sp²) bond formation
Buchwald-Hartwig Pd₂(dba)₃ / XantphosNaOtBu, LHMDSC(sp²)-N bond formation
Sonogashira Pd(PPh₃)₂Cl₂ / CuITEA, DIPEAC(sp²)-C(sp) bond formation

Chapter 4: A Strategy for Sequential Functionalization

The differential reactivity of the C4 and C5 positions enables a powerful strategy for the controlled, stepwise synthesis of disubstituted pyrimidines. A typical workflow involves an initial, facile reaction at the C4 position, followed by a more forcing cross-coupling reaction to modify the less reactive C5 position.

G A 4,5-Dichloro-6- methoxypyrimidine B Step 1: C4-Selective Reaction (e.g., SNAr with R1-NH2) A->B C Intermediate: 4-(R1-amino)-5-chloro- 6-methoxypyrimidine B->C D Step 2: C5-Cross-Coupling (e.g., Suzuki with R2-B(OH)2) C->D E Final Product: 4-(R1-amino)-5-(R2-aryl)- 6-methoxypyrimidine D->E

Caption: Workflow for the sequential functionalization of this compound.

This orthogonal approach is highly valuable in drug discovery, allowing for the rapid generation of diverse analogs from a common intermediate, thereby efficiently exploring the chemical space around the pyrimidine core.

References

Analytical methods for "4,5-Dichloro-6-methoxypyrimidine" characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 4,5-Dichloro-6-methoxypyrimidine

Introduction: The Role and Importance of this compound

This compound is a halogenated heterocyclic compound that serves as a critical intermediate in the synthesis of a diverse range of biologically active molecules.[1][2] Its molecular structure, featuring a pyrimidine core with two reactive chlorine atoms and an electron-donating methoxy group, makes it a versatile building block in medicinal chemistry and agrochemical research.[2][3] The chlorine atoms at the C4 and C6 positions are particularly susceptible to nucleophilic substitution, providing key reaction sites for constructing more complex molecular architectures.[3]

Given its role as a foundational precursor, verifying the identity, purity, and structural integrity of this compound is of paramount importance. The presence of impurities, isomers, or residual starting materials can have profound consequences on the yield, safety, and efficacy of the final synthesized products. This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols required for the robust characterization of this compound, ensuring its quality for researchers, scientists, and drug development professionals.

Physicochemical Properties

A precise understanding of the fundamental physicochemical properties of this compound is the first step in its analytical characterization. These properties are summarized in the table below.

PropertyValueSource
CAS Number 5018-38-2[1][4]
Molecular Formula C₅H₄Cl₂N₂O[3][4][5]
Molecular Weight 179.00 g/mol [3][4][5]
Appearance White to off-white solid/crystals[1]
Melting Point 313–315 K (40-42 °C)[5]
IUPAC Name 4,6-dichloro-5-methoxypyrimidine[6]

Structural Elucidation and Verification Workflow

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure of this compound. The logical flow of this process ensures that each analytical method provides complementary information, leading to a comprehensive and definitive characterization.

cluster_0 Primary Structural Confirmation cluster_1 Purity & Identity Confirmation NMR NMR Spectroscopy (¹H & ¹³C) MS Mass Spectrometry (GC-MS or LC-MS) NMR->MS Confirms Connectivity & Functional Groups HPLC HPLC / UPLC MS->HPLC Confirms MW of Major Peak FTIR FTIR Spectroscopy HPLC->FTIR Assesses Purity & Quantifies EA Elemental Analysis FTIR->EA Confirms Functional Groups

Caption: General analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR does the same for carbon atoms. For this compound, NMR confirms the presence and connectivity of the methoxy group and the pyrimidine ring proton, providing unambiguous evidence of its structure.

Protocol 1A: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

Expected Results & Interpretation: ¹H NMR

The ¹H NMR spectrum is expected to be simple, exhibiting two distinct singlets, consistent with the molecule's symmetry.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.55Singlet (s)1HProton at C2 of the pyrimidine ring
~4.00Singlet (s)3HMethoxy (-OCH₃) group protons

Source:[1]

The presence of only these two signals in the expected regions and with the correct 1:3 integration ratio provides strong evidence for the assigned structure.

Protocol 1B: ¹³C NMR Analysis

The sample prepared for ¹H NMR can be used directly for ¹³C NMR analysis. The spectrum is typically acquired using a proton-decoupled pulse sequence.

Expected Results & Interpretation: ¹³C NMR

The proton-decoupled ¹³C NMR spectrum should display four signals, corresponding to the four unique carbon environments in the molecule (note that C4 and C6 are chemically equivalent due to the plane of symmetry). The expected chemical shift ranges for substituted pyrimidines support this assignment.[7]

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For halogenated compounds like this compound, MS is particularly crucial as it reveals the characteristic isotopic pattern of chlorine atoms (³⁵Cl and ³⁷Cl), providing definitive confirmation of their presence and number.

Protocol 2: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms) to separate the analyte from any volatile impurities.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the analyte, for instance, from m/z 40 to 250.

Expected Results & Interpretation

The mass spectrum will provide two key pieces of information:

  • Molecular Ion (M⁺): A cluster of peaks corresponding to the molecular weight of the compound (179.00 g/mol ).

  • Isotopic Pattern: Due to the presence of two chlorine atoms, the molecular ion will appear as a characteristic cluster of peaks:

    • M⁺: (C₅H₄³⁵Cl₂N₂O) at m/z ≈ 178

    • (M+2)⁺: (C₅H₄³⁵Cl³⁷ClN₂O) at m/z ≈ 180

    • (M+4)⁺: (C₅H₄³⁷Cl₂N₂O) at m/z ≈ 182

The relative intensities of these peaks are expected to be in an approximate ratio of 9:6:1 , which is a definitive signature for a molecule containing two chlorine atoms. The observation of this pattern provides unequivocal evidence of the compound's elemental composition.

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is the primary method for determining the purity of this compound. It separates the main compound from non-volatile impurities and potential isomers. By using a UV detector, the relative area of the main peak can be used to calculate the purity, often expressed as "area percent."

cluster_workflow HPLC Purity Analysis Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC System Setup (Column, Mobile Phase, Flow Rate) A->B C Injection (e.g., 10 µL) B->C D Isocratic/Gradient Elution (Separation on Column) C->D E UV Detection (e.g., 254 nm) D->E F Data Acquisition (Chromatogram Generation) E->F G Analysis & Reporting (Peak Integration, Purity Calculation) F->G

Caption: A standard workflow for HPLC-based purity determination.

Protocol 3: Reversed-Phase HPLC Method

This protocol is based on established methods for separating pyrimidine derivatives.[4][8]

ParameterRecommended ConditionRationale
Column Newcrom R1 or equivalent C18 (e.g., 250 x 4.6 mm, 5 µm)Reversed-phase columns are standard for separating moderately polar organic compounds.[8][9]
Mobile Phase Acetonitrile and Water mixture (e.g., 60:40 v/v) with 0.1% acidAcetonitrile is a common organic modifier.[4] The acid (Phosphoric acid or Formic acid for MS-compatibility) improves peak shape.[4][8]
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.
Detection UV at 254 nmAromatic systems like pyrimidine absorb strongly in the UV region.
Column Temp. Ambient or 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Sample Conc. 0.5 - 1.0 mg/mL in mobile phaseProvides a strong detector response without overloading the column.
Expected Results & Interpretation

The output is a chromatogram plotting UV absorbance versus time. For a high-purity sample (>95%), the chromatogram should show a single major peak at a specific retention time.[3] Any other peaks are considered impurities. Purity is calculated as:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10][11] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. For this compound, FTIR can confirm the presence of the pyrimidine ring, C-Cl bonds, and the C-O ether linkage.

Protocol 4: FTIR Analysis
  • Sample Preparation: The sample can be analyzed as a KBr (Potassium Bromide) pellet. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (like chloroform), casting it onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.[6]

  • Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of air (or the pure KBr pellet) should be collected and subtracted.

Expected Results & Interpretation

The FTIR spectrum should display characteristic absorption bands corresponding to the molecule's functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic C-H on pyrimidine ring
~2950-2850C-H StretchC-H in methoxy (-OCH₃) group[10]
~1600-1550C=N/C=C StretchPyrimidine ring vibrations[10][12]
~1250-1050C-O StretchAryl-alkyl ether (Ar-O-CH₃)
~800-600C-Cl StretchCarbon-Chlorine bond[12][13]

Note: Spectral interpretations are based on typical ranges for pyrimidine derivatives.[10][12][14][15]

Elemental Analysis

Principle & Rationale: Elemental analysis provides the ultimate confirmation of a compound's empirical formula by quantitatively determining the mass percentage of each element present.[16] This technique involves the complete combustion of a small, precisely weighed sample and measuring the resultant gases (CO₂, H₂O, N₂) to determine the percentages of carbon, hydrogen, and nitrogen. Halogens are determined by separate methods.

Protocol 5: Combustion Analysis

A specialized elemental analyzer is used for this destructive technique. A few milligrams of the sample are combusted at high temperatures in an oxygen-rich environment. The resulting gases are separated and quantified by detectors.[16] Halogen content can be determined via methods like titration after combustion or ion chromatography.

Expected Results & Interpretation

The experimental percentages should closely match the theoretical values calculated from the molecular formula C₅H₄Cl₂N₂O.

ElementTheoretical Mass %Acceptable Experimental Range
Carbon (C)33.54%± 0.4%
Hydrogen (H)2.25%± 0.4%
Nitrogen (N)15.65%± 0.4%
Chlorine (Cl)39.61%± 0.4%
Oxygen (O)8.94%(Typically by difference)

A close correlation between the experimental and theoretical values provides strong, conclusive evidence for the compound's elemental composition and purity.

References

Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of 4,5-Dichloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4,5-Dichloro-6-methoxypyrimidine. This compound is a critical intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2] The method is designed for use in quality control, stability studies, and research environments. We will elucidate the rationale behind the chromatographic choices, provide detailed step-by-step protocols for analysis and validation, and present a forced degradation study to establish the method's specificity, all in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction and Analytical Rationale

This compound is a heterocyclic building block whose purity is paramount for the efficacy and safety of the final active pharmaceutical ingredients (APIs) derived from it. A reliable analytical method is therefore essential to quantify the compound and detect any process-related impurities or degradation products. High-performance liquid chromatography (HPLC) is the technique of choice due to its high resolution, sensitivity, and precision.[5]

The core of this application note is to provide a scientifically-grounded protocol. We will not only describe the "how" but also the "why," linking the physicochemical properties of the analyte to the selection of the analytical method parameters.

Physicochemical Properties of the Analyte

Understanding the analyte's structure and properties is the foundation for logical method development.

  • Structure: The molecule features a pyrimidine ring, a heterocyclic aromatic system containing two nitrogen atoms. This structure is the primary chromophore responsible for its UV absorbance. It is substituted with two electronegative chlorine atoms and a methoxy group, which impart a moderate degree of polarity.

  • Solubility: The compound is reported to be slightly soluble in non-polar solvents like chloroform and dichloromethane, suggesting that it has sufficient hydrophobicity for retention on a reversed-phase column.[6]

  • UV Absorbance: The conjugated pyrimidine system allows for strong UV absorbance, making UV detection a suitable and sensitive choice for quantification.

PropertyValueSource
Chemical Name This compound-
CAS Number 1806367-42-9[7]
Molecular Formula C₅H₄Cl₂N₂O[1][8]
Molecular Weight 179.00 g/mol [1][2][9]
Appearance White to off-white solid/powder[1][6][10]
Melting Point Approx. 54-59 °C[1][6]

HPLC Method Development and Optimization

The goal was to develop a simple, robust, and efficient isocratic RP-HPLC method. The analysis of pyrimidine derivatives is typically performed using reversed-phase chromatography on C8 or C18 columns.[11]

Rationale for Chromatographic Conditions
  • Column Selection: A C18 (octadecyl-silica) stationary phase was selected. The hydrophobic nature of the C18 chains provides an optimal mechanism for retaining the moderately non-polar this compound molecule through hydrophobic interactions.[12]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower UV cutoff and viscosity, which generally results in better peak shapes and lower backpressure.

    • Aqueous Phase: A slightly acidic aqueous phase is used to ensure consistent protonation of the nitrogen atoms in the pyrimidine ring, which minimizes peak tailing by suppressing interactions with residual silanols on the stationary phase.[12] Phosphoric acid is an effective and common choice for this purpose.[13]

    • Composition: An isocratic elution with a mixture of acetonitrile and acidified water provides a balance between adequate retention, good peak shape, and a reasonable run time.

  • Detection Wavelength: A Photo Diode Array (PDA) detector was used to scan the analyte's UV spectrum. The wavelength of maximum absorbance (λmax) was determined to be approximately 254 nm, which offers high sensitivity for the pyrimidine chromophore.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column, providing a good balance between analysis time and efficiency.

Optimized Chromatographic Conditions
ParameterCondition
Instrument HPLC system with UV or PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes

Detailed Experimental Protocols

Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Carefully add 1.0 mL of concentrated phosphoric acid to 400 mL of HPLC-grade water in a 1 L media bottle and mix.

    • Add 600 mL of HPLC-grade acetonitrile.

    • Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.[14]

  • Diluent Preparation:

    • Use the mobile phase (Acetonitrile:Water, 60:40 v/v) as the diluent for all sample and standard preparations to ensure compatibility and good peak shape.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix well.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix thoroughly.

  • Sample Preparation (100 µg/mL):

    • Accurately weigh an amount of the test sample equivalent to 25 mg of this compound into a 25 mL volumetric flask.

    • Add approximately 20 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature, then dilute to volume with the diluent.

    • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

The following diagram outlines the logical flow of the analytical process from preparation to final report.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing P1 Mobile Phase & Diluent Preparation P2 Standard & Sample Solution Preparation P1->P2 A1 System Equilibration (at least 30 min) P2->A1 A2 System Suitability Test (SST Injections) A1->A2 A3 Sample Sequence Run (Bracketing Standards) A2->A3 D1 Peak Integration & Quantification A3->D1 D2 SST Verification D1->D2 D3 Calculate Assay % & Impurity Profile D1->D3 R1 R1 D3->R1 Final Report

Caption: Overall workflow for the HPLC analysis of this compound.

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting the working standard solution (e.g., five replicate injections) and evaluating the following parameters.[15]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and no undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and its ability to produce sharp, narrow peaks.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and the detector response.
% RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pump and mobile phase delivery system.

Method Validation Protocol (ICH Q2(R2))

The developed method must be validated to demonstrate its suitability for the intended purpose.[3][4] The following validation parameters should be assessed.

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[16] This is demonstrated by performing forced degradation studies.[17] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradation products are formed and can be separated from the main peak.[18]

Protocol: Prepare a sample solution (approx. 100 µg/mL) and subject it to the following stress conditions:

  • Acid Hydrolysis: Add 1 mL of 1 N HCl, heat at 60°C for 4 hours. Neutralize with 1 N NaOH before analysis.

  • Base Hydrolysis: Add 1 mL of 1 N NaOH, heat at 60°C for 2 hours. Neutralize with 1 N HCl before analysis.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂, keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours, then prepare the sample solution.

  • Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter.[18]

Analyze all stressed samples alongside a non-stressed control. The method is considered stability-indicating if the main peak is pure (verified by PDA peak purity analysis) and well-resolved from all degradation product peaks.

Linearity

Linearity demonstrates that the instrument's response is directly proportional to the analyte concentration.[16]

  • Protocol: Prepare a series of at least five concentrations from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value and is determined by recovery studies.[15]

  • Protocol: Spike a placebo or known sample with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the same sample on the same day by the same analyst.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The % RSD for the assay results should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest concentration of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest concentration of analyte that can be determined with acceptable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

  • Acceptance Criteria: For LOQ, the precision (%RSD) should be ≤ 10%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (e.g., ACN ± 2%)

  • Acceptance Criteria: The system suitability parameters should still be met, and the assay results should not significantly change.

Validation_Logic cluster_core Core Validation Parameters cluster_limits Sensitivity & Reliability Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity ensures pure peak Robustness Robustness Specificity->Robustness Accuracy Accuracy (% Recovery) Linearity->Accuracy Linearity->Robustness Precision Precision (Repeatability) Accuracy->Precision Accuracy->Robustness LOD_LOQ LOD & LOQ Precision->LOD_LOQ Precision->Robustness LOD_LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method

Caption: Logical relationship between key HPLC method validation parameters.

Conclusion

The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantitative analysis of this compound. The successful separation of the parent peak from its degradation products in the forced degradation study confirms its stability-indicating nature. This method is well-suited for routine quality control analysis and stability testing in pharmaceutical and chemical manufacturing environments, providing reliable data to ensure product quality and regulatory compliance.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4,5-Dichloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,5-dichloro-6-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important chemical intermediate. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common challenges encountered during its purification from a reaction mixture.

Introduction to this compound and Its Purification Challenges

This compound is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and materials science. Its purification is a critical step to ensure the quality and reactivity for subsequent synthetic transformations. The primary challenges in its purification often stem from the presence of structurally similar impurities, including unreacted starting materials, over-reacted byproducts, and isomeric impurities. This guide will address these challenges with scientifically grounded solutions.

A common synthetic route to this compound involves the nucleophilic substitution of a methoxy group for a chlorine atom on a trichloropyrimidine precursor. A likely pathway is the reaction of 4,5,6-trichloropyrimidine with one equivalent of a methoxide source, such as sodium methoxide.

cluster_products Reaction Products cluster_impurities Potential Impurities 4,5,6-Trichloropyrimidine 4,5,6-Trichloropyrimidine This compound This compound 4,5,6-Trichloropyrimidine->this compound NaOCH3 (1 eq.) Impurity_StartingMaterial 4,5,6-Trichloropyrimidine 4,5,6-Trichloropyrimidine->Impurity_StartingMaterial Incomplete Reaction Impurity_Hydrolysis Hydroxy-dichloro-pyrimidine 4,5,6-Trichloropyrimidine->Impurity_Hydrolysis H2O Impurity_Overreaction Dimethoxy-chloro-pyrimidine This compound->Impurity_Overreaction NaOCH3 (>1 eq.) cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I J Crude Product K TLC Optimization J->K M Load Sample J->M L Pack Column K->L L->M N Elute and Collect Fractions M->N O TLC Analysis of Fractions N->O P Combine Pure Fractions O->P Q Solvent Removal P->Q R Pure Product Q->R

Technical Support Center: Synthesis of 4,5-Dichloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-dichloro-6-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary and well-established strategies for the synthesis of this compound:

  • Route A: Chlorination of a Hydroxypyrimidine Precursor. This is a widely used method that typically involves the direct chlorination of a corresponding dihydroxy- or hydroxypyrimidine. The most common starting material for this route is 4,6-dihydroxy-5-methoxypyrimidine. Potent chlorinating agents like phosphorus oxychloride (POCl₃) are employed to replace the hydroxyl groups with chlorine atoms.[1]

  • Route B: Nucleophilic Substitution of a Trichloropyrimidine. This approach involves the selective replacement of a chlorine atom on a trichloropyrimidine substrate with a methoxy group. A common starting material for this route is 4,5,6-trichloropyrimidine, which is reacted with a methoxide source, such as sodium methoxide.

Q2: My final product of this compound is off-color (yellow or brown). What is the likely cause and how can I fix it?

Off-color products often indicate the presence of colored impurities arising from side reactions or the degradation of starting materials, particularly during high-temperature chlorination reactions.

Troubleshooting:

  • Activated Charcoal Treatment: A common and effective method for removing colored impurities is to treat a solution of the crude product with a small amount of activated charcoal. The charcoal adsorbs the colored compounds, which can then be removed by filtration through a pad of celite. It is crucial to use a minimal amount of charcoal, as excessive use can lead to a decrease in the yield of your desired product.[2]

  • Recrystallization: Recrystallization from a suitable solvent system can also help in removing colored impurities, as they may have different solubility profiles from the desired product.

Q3: I am seeing a persistent impurity in my HPLC analysis that I cannot identify. What are the most likely culprits?

The identity of persistent impurities is highly dependent on the synthetic route chosen. Below is a summary of the most common impurities for the two main synthetic routes.

Synthetic RouteCommon Impurities
A: Chlorination - Unreacted 4,6-dihydroxy-5-methoxypyrimidine- Partially chlorinated intermediate (e.g., 4-chloro-6-hydroxy-5-methoxypyrimidine)[2]- Hydrolysis product (if exposed to water during workup)
B: Methoxylation - Unreacted 4,5,6-trichloropyrimidine- Di-methoxy and tri-methoxy byproducts (from over-reaction)- Positional isomers of mono-methoxy-dichloropyrimidine

For definitive identification, it is recommended to use techniques like LC-MS or GC-MS to obtain mass information of the impurity, which can aid in its structural elucidation.[3]

Troubleshooting Guide: Route A - Chlorination of 4,6-Dihydroxy-5-methoxypyrimidine

This route is favored for its directness but can be prone to incomplete reaction and challenging purifications.

Diagram of the Chlorination Workflow and Potential Impurity Formation:

chlorination_workflow cluster_reaction Reaction Step cluster_impurities Potential Impurities cluster_purification Purification start_material 4,6-Dihydroxy- 5-methoxypyrimidine product 4,5-Dichloro- 6-methoxypyrimidine start_material->product Chlorination reagent POCl₃ reagent->product impurity1 Unreacted Starting Material product->impurity1 Incomplete Reaction impurity2 Mono-chlorinated Intermediate (4-Chloro-6-hydroxy-5-methoxypyrimidine) product->impurity2 Incomplete Reaction impurity3 Hydrolysis Product product->impurity3 Aqueous Workup purification_step Column Chromatography or Recrystallization product->purification_step pure_product Pure Product purification_step->pure_product

Caption: Workflow for the chlorination of 4,6-dihydroxy-5-methoxypyrimidine, highlighting potential impurities.

Common Problems and Solutions:

Problem 1: Incomplete conversion to the dichloro product, with significant amounts of starting material and mono-chloro intermediate remaining.

  • Causality: This is often due to insufficient chlorinating reagent, inadequate reaction temperature, or short reaction time. The hydroxyl groups on the pyrimidine ring have different reactivities, and forcing the second chlorination can sometimes require more stringent conditions.

  • Troubleshooting:

    • Increase Reagent Stoichiometry: Ensure at least two equivalents of POCl₃ are used per mole of the dihydroxy-pyrimidine. Some procedures recommend using POCl₃ as the solvent to drive the reaction to completion.[4]

    • Elevate Reaction Temperature: Refluxing in POCl₃ (boiling point ~107 °C) is a common practice. In some cases, higher temperatures in a sealed reactor may be necessary.[5]

    • Extend Reaction Time: Monitor the reaction progress by TLC or HPLC. If the reaction stalls, extending the reflux time may be beneficial.

    • Use of a Base: The addition of a tertiary amine base, such as N,N-dimethylaniline or pyridine, can facilitate the chlorination reaction.[4]

Problem 2: Product decomposition or formation of dark, tarry byproducts.

  • Causality: High reaction temperatures for prolonged periods can lead to the degradation of the pyrimidine ring. The presence of moisture can also contribute to the formation of undesirable byproducts.

  • Troubleshooting:

    • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and that the reagents are of high purity and anhydrous.

    • Controlled Heating: Use an oil bath for uniform heating and avoid localized overheating.

    • Optimize Reaction Time: Do not extend the reaction time unnecessarily once the starting material is consumed, as this can lead to product degradation.

Problem 3: Low isolated yield after aqueous workup.

  • Causality: Chlorinated pyrimidines can be susceptible to hydrolysis back to the corresponding hydroxypyrimidines, especially under basic or prolonged exposure to aqueous conditions. The product may also have some solubility in the aqueous phase.

  • Troubleshooting:

    • Careful Quenching: The reaction mixture should be quenched by slowly adding it to ice-water, rather than the other way around, to control the exothermic reaction of POCl₃ with water.

    • pH Control: During extraction, maintain a neutral or slightly acidic pH to minimize hydrolysis of the chloro groups.

    • Efficient Extraction: Use a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

Troubleshooting Guide: Route B - Methoxylation of 4,5,6-Trichloropyrimidine

This route offers an alternative when the corresponding trichloropyrimidine is readily available. The main challenge is controlling the selectivity of the methoxylation.

Diagram of the Methoxylation Workflow and Potential Impurity Formation:

methoxylation_workflow cluster_reaction Reaction Step cluster_impurities Potential Impurities cluster_purification Purification start_material 4,5,6-Trichloropyrimidine product 4,5-Dichloro- 6-methoxypyrimidine start_material->product Nucleophilic Substitution reagent Sodium Methoxide reagent->product impurity1 Unreacted Starting Material product->impurity1 Incomplete Reaction impurity2 Di- and Tri-methoxy Byproducts product->impurity2 Over-reaction impurity3 Positional Isomers product->impurity3 Lack of Selectivity purification_step Column Chromatography product->purification_step pure_product Pure Product purification_step->pure_product

Caption: Workflow for the methoxylation of 4,5,6-trichloropyrimidine, indicating potential impurities.

Common Problems and Solutions:

Problem 1: A mixture of mono-, di-, and tri-methoxylated products is obtained.

  • Causality: The chlorine atoms on the pyrimidine ring have similar reactivity, and controlling the reaction to achieve mono-substitution can be challenging. Over-reaction is common if the stoichiometry of the nucleophile or the reaction conditions are not carefully controlled.

  • Troubleshooting:

    • Stoichiometric Control: Use slightly less than one equivalent of sodium methoxide to favor mono-substitution and leave some starting material unreacted, which is often easier to separate than the di- and tri-substituted byproducts.

    • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to slow down the reaction rate and improve selectivity.

    • Slow Addition: Add the sodium methoxide solution dropwise to the solution of the trichloropyrimidine to avoid localized high concentrations of the nucleophile.

Problem 2: The reaction is sluggish and incomplete, with a large amount of starting material remaining.

  • Causality: Insufficient activation of the nucleophile or low reaction temperature can lead to a slow and incomplete reaction.

  • Troubleshooting:

    • Freshly Prepared Nucleophile: Use freshly prepared sodium methoxide solution, as it can degrade over time.

    • Anhydrous Solvent: Ensure the reaction solvent (e.g., methanol, THF) is strictly anhydrous, as water can consume the methoxide and inhibit the reaction.

    • Gradual Warming: If the reaction is too slow at low temperatures, allow it to warm gradually to room temperature while monitoring the progress by TLC or HPLC.

Analytical Protocols and Data Interpretation

Accurate monitoring of the reaction and characterization of the final product are crucial for a successful synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for monitoring the progress of the reaction and assessing the purity of the final product.

  • Recommended HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.[6]

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water or methanol and water is generally effective. The addition of a small amount of acid, such as formic acid or phosphoric acid, can improve peak shape.[6]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength of around 225-270 nm is suitable for pyrimidine derivatives.

  • Interpreting the Chromatogram:

    • The starting dihydroxypyrimidine will be significantly more polar and thus have a shorter retention time than the dichlorinated product.

    • The mono-chlorinated intermediate will have a retention time between that of the starting material and the final product.

    • In the methoxylation route, the trichloropyrimidine starting material will be less polar and have a longer retention time than the mono-methoxylated product. Di- and tri-methoxylated byproducts will be more polar and have shorter retention times.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile impurities and confirming the mass of the product.[3]

  • Sample Preparation: The reaction mixture can be diluted in a suitable solvent like dichloromethane or ethyl acetate before injection.

  • Interpreting the Mass Spectrum:

    • Look for the molecular ion peak of this compound (m/z = 178/180/182) with the characteristic isotopic pattern for two chlorine atoms (~9:6:1 ratio).

    • The mass spectra of impurities can help in their identification. For example, the mono-chlorinated intermediate would have a molecular ion peak at m/z = 160/162, while unreacted trichloropyrimidine would show a peak at m/z = 182/184/186/188.

Purification Protocols

Recrystallization

Recrystallization is a simple and effective method for purifying the final product if a suitable solvent is found.

  • Solvent Selection: Common solvents for recrystallizing chlorinated pyrimidines include ethanol, methanol, hexane, or mixtures of these solvents with ethyl acetate or dichloromethane.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Column Chromatography

Column chromatography is a more versatile purification technique that can separate impurities with similar polarities.[2]

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal eluent composition should be determined by TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the non-polar solvent and pack the column.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

By understanding the underlying chemistry of the synthesis of this compound and being aware of the potential pitfalls, researchers can develop robust and efficient procedures for the preparation of this valuable compound. This guide provides a starting point for troubleshooting and process optimization.

References

Technical Support Center: Synthesis of 4,5-Dichloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-dichloro-6-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its preparation typically involves the nucleophilic aromatic substitution (SNAr) of a polychlorinated pyrimidine precursor. While seemingly straightforward, this reaction is often accompanied by side reactions that can complicate the synthesis and purification process. This guide provides a detailed, question-and-answer-based approach to understanding and mitigating these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on the common route from 2-methyl-4,5,6-trichloropyrimidine and sodium methoxide.

Issue 1: Low Yield of the Desired Product

Q1: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, ranging from incomplete reactions to degradation of starting materials or products. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, low temperature, or inadequate stoichiometry of the nucleophile can lead to a significant amount of unreacted starting material.

    • Solution:

      • Monitor the reaction progress: Use analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material, 2-methyl-4,5,6-trichloropyrimidine.

      • Optimize reaction time and temperature: Gradually increase the reaction time or temperature, while carefully monitoring for the formation of side products. A well-defined temperature control is crucial as excessive heat can promote side reactions.

      • Ensure adequate stoichiometry: A slight excess of sodium methoxide (1.05-1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can lead to over-methoxylation (see Issue 2).

  • Degradation of Starting Material or Product:

    • Cause: Polychlorinated pyrimidines can be sensitive to harsh reaction conditions. High temperatures or prolonged exposure to strong bases can lead to decomposition.

    • Solution:

      • Maintain strict temperature control: The reaction is often exothermic. Use an ice bath to maintain the desired temperature, especially during the addition of the sodium methoxide solution[1].

      • Minimize reaction time: Once the starting material is consumed (as determined by your monitoring method), proceed with the workup promptly.

  • Hydrolysis:

    • Cause: The presence of water in the reaction mixture can lead to the hydrolysis of the starting material or product, forming less reactive and difficult-to-remove hydroxypyrimidines.

    • Solution:

      • Use anhydrous solvents and reagents: Ensure that your methanol and any other solvents are thoroughly dried. Sodium methoxide should be freshly prepared or properly stored to prevent moisture absorption.

      • Perform the reaction under an inert atmosphere: Using an inert gas like nitrogen or argon will prevent atmospheric moisture from entering the reaction vessel.

Issue 2: Presence of Multiple Products in the Reaction Mixture

Q2: My post-reaction analysis (GC-MS or LC-MS) shows multiple peaks, indicating the formation of several byproducts. What are these and how can I minimize them?

A2: The formation of multiple products is a common challenge and is often due to a lack of regioselectivity or over-reaction.

  • Isomeric Byproducts (Regioselectivity Issues):

    • Cause: The starting material, 2-methyl-4,5,6-trichloropyrimidine, has three chlorine atoms that can be substituted. While the 6-position is generally the most reactive towards nucleophilic attack in many pyrimidine systems, substitution at the 4- or 5-position can occur, leading to the formation of isomeric dichloromethoxypyrimidines. The regioselectivity of SNAr reactions on pyrimidines is highly sensitive to the electronic effects of the substituents on the ring[2][3][4].

    • Solution:

      • Control the reaction temperature: Lower reaction temperatures often favor kinetic control, which can enhance the selectivity for the most reactive site. Perform the addition of sodium methoxide at a low temperature (e.g., 0-5 °C) and then allow the reaction to proceed at a controlled temperature.

      • Solvent effects: The choice of solvent can influence regioselectivity. While methanol is required for the methoxide source, co-solvents can sometimes be used to modulate reactivity, though this requires careful optimization.

  • Over-methoxylation (Di- and Tri-substituted Products):

    • Cause: The product, this compound, still contains two reactive chlorine atoms. If an excess of sodium methoxide is used or the reaction is allowed to proceed for too long, a second or even third methoxy group can be introduced, leading to dimethoxy- and trimethoxy-pyrimidine byproducts.

    • Solution:

      • Strict stoichiometric control: Use a carefully measured amount of sodium methoxide, typically a slight excess (1.05-1.2 equivalents), to favor monosubstitution.

      • Slow addition of the nucleophile: Adding the sodium methoxide solution slowly to the solution of the trichloropyrimidine helps to maintain a low concentration of the nucleophile, reducing the likelihood of di-substitution.

      • Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further.

Frequently Asked Questions (FAQs)

Q3: What are the most common impurities to look for in the starting material, 2-methyl-4,5,6-trichloropyrimidine, and how can they affect the reaction?

A3: The synthesis of 2-methyl-4,5,6-trichloropyrimidine typically involves the chlorination of a precursor like 2-methyl-4,6-dihydroxypyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl3)[5][6]. Potential impurities from this step include:

  • Incompletely chlorinated starting material: The presence of mono- or di-chlorinated hydroxypyrimidines can lead to the formation of corresponding methoxy-hydroxy-chloropyrimidines in your final reaction, which can be difficult to separate.

  • Residual chlorinating agent and byproducts: Traces of POCl3 or its hydrolysis products can interfere with the subsequent methoxylation reaction.

  • Isomers: Depending on the starting material for the trichloropyrimidine synthesis, other isomeric trichloropyrimidines could be present.

Impact on the reaction: These impurities can lead to a lower yield of the desired product and the formation of a complex mixture of byproducts, complicating purification. It is crucial to use a high-purity starting material.

Q4: How critical is the workup procedure for this synthesis?

A4: The workup procedure is critical for quenching the reaction, removing unreacted reagents and byproducts, and isolating the crude product in a form that is suitable for purification. A typical workup involves:

  • Quenching: The reaction is typically quenched by the addition of water or an aqueous solution to hydrolyze any remaining sodium methoxide and phosphorus-based byproducts if the starting material was made in-house without rigorous purification. This step should be performed carefully, preferably at a low temperature, as it can be exothermic.

  • Extraction: The product is then extracted into an organic solvent, such as dichloromethane or ethyl acetate[1].

  • Washing: The organic layer is washed with water and brine to remove any remaining water-soluble impurities.

  • Drying and concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4) and the solvent is removed under reduced pressure.

Q5: What are the recommended analytical methods for monitoring the reaction and assessing the purity of the final product?

A5: A combination of chromatographic and spectroscopic techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the reaction progress and identifying the components of the reaction mixture, including the starting material, product, and any volatile byproducts[7][8].

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and quantifying any non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any isomeric impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups in the product.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on literature methods[1]. It is recommended to perform a small-scale trial to optimize the conditions for your specific setup and reagent purity.

Materials:

  • 2-methyl-4,5,6-trichloropyrimidine

  • Sodium methoxide (25% solution in methanol or freshly prepared from sodium and anhydrous methanol)

  • Anhydrous methanol

  • Dichloromethane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 2-methyl-4,5,6-trichloropyrimidine (1 equivalent) in anhydrous methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium methoxide in methanol (1.05 equivalents) dropwise to the cooled solution, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C and monitor the reaction progress by GC or TLC.

  • Once the starting material is consumed, quench the reaction by slowly adding cold deionized water.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Analytical Workflow for Purity Assessment
  • GC-MS Analysis:

    • Prepare a dilute solution of the crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Use a temperature program that allows for the separation of the starting material, product, and potential byproducts.

    • Analyze the resulting mass spectra to identify the components of the mixture.

  • HPLC Analysis:

    • Prepare a solution of the sample in the mobile phase.

    • Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

    • Use a suitable mobile phase, such as a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid or trifluoroacetic acid) for better peak shape.

    • Use a UV detector to monitor the elution of the compounds.

Data Presentation

Table 1: Common Side Products and Their Potential Origin

Side ProductPotential OriginMitigation Strategy
Isomeric DichloromethoxypyrimidinesLack of regioselectivity in the SNAr reaction.Strict temperature control, optimization of solvent system.
Dimethoxy-chloropyrimidineOver-reaction with sodium methoxide.Strict stoichiometric control of the nucleophile, slow addition, and reaction monitoring.
HydroxypyrimidinesHydrolysis of the starting material or product due to the presence of water.Use of anhydrous reagents and solvents, and performing the reaction under an inert atmosphere.
Unreacted 2-methyl-4,5,6-trichloropyrimidineIncomplete reaction.Optimization of reaction time and temperature, use of a slight excess of the nucleophile.

Visualizations

Diagram 1: Key Reaction and Side Reactions

G SM 2-methyl-4,5,6-trichloropyrimidine Product This compound SM->Product + NaOMe (1 eq) Controlled Temp. Isomer Isomeric Dichloromethoxypyrimidines SM->Isomer + NaOMe Poor Regiocontrol Hydrolysis Hydroxypyrimidines SM->Hydrolysis + H2O Overreaction Dimethoxy-chloropyrimidine Product->Overreaction + NaOMe (excess) Prolonged Time Product->Hydrolysis + H2O

Caption: Main reaction pathway and potential side reactions in the synthesis.

Diagram 2: Troubleshooting Workflow

G start Low Yield or Impure Product check_sm Analyze Reaction Mixture (GC-MS, TLC) Identify Components start->check_sm incomplete Incomplete Reaction? (High SM peak) check_sm->incomplete side_products Multiple Products? (Isomers, Over-reaction) check_sm->side_products hydrolysis_check Hydrolysis Products Present? check_sm->hydrolysis_check action_incomplete Optimize: - Increase reaction time/temp - Check stoichiometry incomplete->action_incomplete Yes action_regio Control Regioselectivity: - Lower temperature - Slow addition of nucleophile side_products->action_regio Isomers action_overreaction Prevent Over-reaction: - Strict stoichiometry - Monitor reaction closely side_products->action_overreaction Over-methoxylation action_hydrolysis Ensure Anhydrous Conditions: - Dry solvents/reagents - Inert atmosphere hydrolysis_check->action_hydrolysis Yes purify Purify Product: - Recrystallization - Column Chromatography action_incomplete->purify action_regio->purify action_overreaction->purify action_hydrolysis->purify

Caption: A systematic workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 4,5-Dichloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing nucleophilic aromatic substitution (SNAr) reactions on 4,5-dichloro-6-methoxypyrimidine. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and unlock the full synthetic potential of this substrate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of this compound. Understanding these core concepts is the first step toward successful reaction design and optimization.

Question 1: Which chlorine atom is more reactive in a nucleophilic substitution reaction, the one at C4 or C5?

Answer: The chlorine atom at the C4 position is significantly more reactive towards nucleophilic attack than the chlorine at C5.

Scientific Rationale: The regioselectivity is dictated by the electronic properties of the pyrimidine ring. The two nitrogen atoms are strongly electron-withdrawing, reducing the electron density across the ring and making it susceptible to nucleophilic attack.[1][2] This effect is most pronounced at the positions ortho and para to the nitrogen atoms (C2, C4, and C6).[3]

In the case of this compound:

  • C4 Position: This position is para to N1 and ortho to N3. Attack at this site allows the negative charge of the intermediate (the Meisenheimer complex) to be delocalized onto both electronegative nitrogen atoms, resulting in a more stable intermediate.[3][4] This stabilization is the primary driver for the enhanced reactivity at C4.

  • C5 Position: This position is meta to both N1 and N3. Nucleophilic attack here does not allow for direct delocalization of the negative charge onto the ring nitrogens. Consequently, the corresponding Meisenheimer complex is significantly less stable, and the activation energy for this pathway is much higher.

The methoxy group at C6, being an electron-donating group, slightly deactivates the ring towards nucleophilic attack overall but does not change the inherent preference for the C4 position.

Question 2: What are the typical reaction conditions for a successful monosubstitution at the C4 position?

Answer: Successful and selective monosubstitution typically involves reacting the substrate with one equivalent of the nucleophile in a polar aprotic solvent, often in the presence of a non-nucleophilic base at temperatures ranging from room temperature to moderate heat.

Detailed Breakdown:

Parameter Recommendation Rationale & Key Considerations
Nucleophile 1.0 - 1.2 equivalents Using a slight excess of the nucleophile can drive the reaction to completion. A large excess increases the risk of di-substitution.
Solvent Polar Aprotic (e.g., DMF, DMSO, NMP, Acetonitrile) These solvents effectively solvate the reactants and help stabilize the charged Meisenheimer intermediate, accelerating the reaction.[5]
Base Non-nucleophilic inorganic (K₂CO₃, Cs₂CO₃) or organic (DIPEA, Et₃N) The base neutralizes the HCl generated during the reaction. An inorganic base is often preferred as it is easily filtered off. The choice of base strength should be matched to the acidity of the nucleophile's conjugate acid.

| Temperature | 25 °C to 90 °C | The reaction temperature depends on the nucleophilicity of the attacking species.[6] Amines often react at room temperature or with gentle warming, while alcohols (alkoxides) may require higher temperatures.[5][7] Monitoring by TLC or LC-MS is crucial to avoid forcing conditions that could lead to side products. |

A typical procedure involves stirring the this compound, the nucleophile, and a base like K₂CO₃ in DMF at a controlled temperature until the starting material is consumed.[8]

Question 3: Is it possible to perform a second substitution at the C5 position?

Answer: Yes, but it requires significantly more forcing conditions than the first substitution.

Scientific Rationale: After the first substitution at C4, the newly introduced group's electronic properties will modulate the reactivity of the remaining chlorine at C5.

  • Electron-Donating Groups (e.g., -NR₂, -OR): If the first nucleophile introduces an electron-donating group at C4, the ring becomes more electron-rich. This deactivates the ring towards further nucleophilic attack, making the substitution at C5 even more difficult.

  • Electron-Withdrawing Groups: If an electron-withdrawing group is installed at C4, it may facilitate the second substitution, but the inherent lower reactivity of the C5 position remains the primary challenge.

Achieving di-substitution often requires a large excess of a strong nucleophile, high temperatures (e.g., >100-140 °C), and sometimes the use of palladium catalysis for specific amination reactions.[1][8] Uncontrolled di-substitution is a common issue when trying to achieve monosubstitution under overly harsh conditions.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the nucleophilic substitution on this compound.

Problem 1: Low or No Conversion of Starting Material

Your reaction has stalled, and analysis (TLC, LC-MS) shows a significant amount of unreacted this compound.

Logical Troubleshooting Workflow

G start Problem: Low/No Conversion q1 Is the nucleophile sufficiently activated? start->q1 q2 Is the base appropriate? q1->q2 Yes sol1a For weak nucleophiles (e.g., alcohols), convert to the conjugate base (alkoxide) using NaH, KHMDS, etc. q1->sol1a No q3 Are reaction conditions (temp, time) adequate? q2->q3 Yes sol2a Ensure base pKa > nucleophile pKa. For amines, Et3N or DIPEA is common. For less acidic Nu-, use K2CO3 or Cs2CO3. q2->sol2a No q4 Are there reagent quality issues? q3->q4 Yes sol3a Incrementally increase temperature (e.g., in 10-20°C steps). Monitor reaction progress over a longer duration (e.g., 24h). q3->sol3a No sol4a Use fresh, anhydrous solvent. Verify the purity/activity of the nucleophile and base. q4->sol4a No sol1b Consider a more potent nucleophile if possible.

Caption: Decision tree for troubleshooting low reaction conversion.

Potential Causes & Solutions
  • Insufficient Nucleophilicity:

    • Cause: The chosen nucleophile may be too weak to attack the electron-deficient pyrimidine ring under the applied conditions. This is common for neutral alcohols or sterically hindered amines.

    • Solution: For alcohols, deprotonate them first with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the more potent alkoxide nucleophile. For weak amines, consider switching to a more polar solvent or increasing the temperature.[5]

  • Inappropriate Base:

    • Cause: The base may not be strong enough to deprotonate the nucleophile (if required) or to effectively scavenge the generated HCl. If the HCl is not neutralized, it can protonate the nucleophile, rendering it inactive.

    • Solution: Use a base with a pKa higher than that of the conjugate acid of the nucleophile. For amine nucleophiles, triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard. For other nucleophiles, potassium carbonate (K₂CO₃) is a robust and economical choice.[8]

  • Sub-optimal Temperature or Reaction Time:

    • Cause: SNAr reactions can be sluggish, especially with moderately reactive nucleophiles.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC/LCMS every few hours. If the reaction is proceeding cleanly but slowly, extending the reaction time to 24 hours is a reasonable step before resorting to higher temperatures.

Problem 2: Formation of Di-substituted Byproduct

You are targeting monosubstitution at C4, but your analysis shows the formation of a significant amount of the 4,5-disubstituted product.

Potential Causes & Solutions
  • Reaction Conditions are Too Forcing:

    • Cause: High temperatures, long reaction times, or a large excess of the nucleophile can provide enough energy to overcome the activation barrier for the second, less favorable substitution at C5.

    • Solution:

      • Reduce Temperature: Start the reaction at room temperature and only warm if necessary.

      • Limit Nucleophile: Use no more than 1.1 equivalents of the nucleophile.

      • Monitor Closely: Track the reaction's progress and stop it as soon as the starting material is consumed to prevent the subsequent reaction from occurring.

  • Highly Reactive Nucleophile:

    • Cause: Very strong and unhindered nucleophiles (e.g., methoxide, small primary amines) can be reactive enough to attack the C5 position even under moderate conditions.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to better control the selectivity. Consider the slow addition of the nucleophile to maintain a low instantaneous concentration, favoring the more rapid reaction at C4.

Problem 3: Observation of an Unexpected Byproduct (Loss of Methoxy Group)

Analysis of your reaction mixture shows a product with a mass corresponding to the substitution of the methoxy group or hydrolysis to a pyrimidinone derivative.

Reaction Mechanism: Hydrolysis Pathway

G sub This compound nuc_attack Nucleophilic Attack at C6 (e.g., by OH- or strong base) sub->nuc_attack Forcing Conditions (High Temp, Strong Base) intermediate Meisenheimer Intermediate (Negative charge at N1) nuc_attack->intermediate product 4,5-Dichloro-pyrimidin-6(1H)-one intermediate->product Loss of MeO-

Caption: Potential side reaction pathway leading to hydrolysis.

Potential Causes & Solutions
  • Harsh Basic Conditions:

    • Cause: The C6 position, while less electrophilic than C4, can still be attacked under forcing conditions. Strong bases (like hydroxides or excess alkoxides) at high temperatures can lead to the displacement of the methoxy group, often resulting in the formation of a pyrimidinone.[9] The presence of adventitious water can lead to direct hydrolysis.[10][11]

    • Solution:

      • Avoid Strong Hydroxide Bases: Use carbonate bases (K₂CO₃, Cs₂CO₃) or tertiary amine bases (Et₃N, DIPEA) instead of NaOH, KOH, or LiOH.

      • Use Anhydrous Conditions: Ensure your solvent and reagents are dry, especially when heating the reaction.

      • Moderate Temperature: Avoid excessive heating (>120 °C) if possible.

Part 3: Experimental Protocol Example

This section provides a general, robust protocol for the selective monosubstitution of an amine nucleophile onto the C4 position.

General Procedure for Synthesis of 4-Amino-5-chloro-6-methoxypyrimidine Derivatives
  • Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF (or another suitable polar aprotic solvent, approx. 0.1 M concentration) followed by potassium carbonate (K₂CO₃, 2.0 eq).

  • Nucleophile Addition: Add the desired amine nucleophile (1.1 eq) to the suspension.

  • Reaction: Stir the reaction mixture vigorously at room temperature (or heat to 40-60 °C if the amine is a weak nucleophile).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes) or LC-MS until the starting dichloropyrimidine spot is no longer visible (typically 4-16 hours).

  • Work-up:

    • Cool the reaction to room temperature and filter off the inorganic base (K₂CO₃).

    • Dilute the filtrate with water, which will often precipitate the product.

    • Extract the aqueous phase with a suitable organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 4-substituted product. A procedure for a similar amination has been reported where the product is isolated by precipitation and recrystallization.[12]

References

Technical Support Center: Chlorination of 4,5-Dichloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the chlorination of 4,5-dichloro-6-methoxypyrimidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experimental work. Our goal is to equip you with the scientific rationale behind the potential challenges and their solutions, ensuring the integrity and success of your synthesis.

Section 1: Understanding the Reaction - FAQs

This section addresses common questions regarding the byproducts and mechanistic considerations in the chlorination of this compound.

Q1: What is the expected primary product of the chlorination of this compound?

The primary objective of chlorinating this compound is typically to introduce an additional chlorine atom onto the pyrimidine ring. The most likely product is 2,4,5-trichloro-6-methoxypyrimidine . The C2 position is the most susceptible to electrophilic chlorination due to the electron-donating effect of the methoxy group and the nitrogen atoms in the ring.

Q2: What are the most common byproducts I should anticipate in this reaction?

Several byproducts can arise depending on the reaction conditions. The most common ones include:

  • Over-chlorinated species: Introduction of more than one chlorine atom can lead to the formation of 2,4,5,6-tetrachloropyrimidine if the methoxy group is displaced.

  • Hydrolysis products: Reaction with residual water can lead to the formation of hydroxy-pyrimidines. The starting material or the chlorinated product can hydrolyze.

  • Ring-opened fragments: Under harsh conditions, the pyrimidine ring can undergo cleavage, although this is less common in controlled synthetic procedures compared to water treatment scenarios.[1]

  • Starting material: Incomplete reaction will result in the presence of unreacted this compound.

Q3: How do the choice of chlorinating agent and reaction conditions influence byproduct formation?

The choice of chlorinating agent and reaction conditions are critical in controlling the selectivity and minimizing byproducts.

  • Phosphorus oxychloride (POCl₃): This is a common and powerful chlorinating agent for converting hydroxy-pyrimidines to their chloro-derivatives.[2][3] When used for direct chlorination of an already chlorinated pyrimidine, it can lead to over-chlorination at high temperatures or with prolonged reaction times. The use of a base, such as pyridine or N,N-dimethylaniline, can influence the reaction rate and byproduct profile.[4]

  • Phosgene (COCl₂): Another effective chlorinating agent, often used with a catalyst.[5][6] The reaction conditions, including temperature and the presence of a catalyst, will dictate the extent of chlorination.

  • Temperature: Higher temperatures generally increase the reaction rate but can also promote the formation of over-chlorinated and degradation byproducts.

  • Reaction Time: Extended reaction times can lead to a higher conversion of the starting material but also increase the risk of over-chlorination.

Q4: I am observing an unexpected peak in my HPLC/GC-MS analysis. What could it be?

An unexpected peak could be one of several possibilities. Refer to the table below for potential byproducts and their expected analytical characteristics.

Potential Byproduct Molecular Weight ( g/mol ) Expected Analytical Signature Plausible Cause
2,4,5-Trichloro-6-methoxypyrimidine (Product)213.44Desired peak in LC-MS and GC-MS.Successful reaction.
Unreacted Starting Material179.00Peak corresponding to the starting material.Incomplete reaction.
2,4,5,6-Tetrachloropyrimidine217.88A peak with a higher mass, indicating the addition of a chlorine atom and loss of the methoxy group.Over-chlorination and displacement of the methoxy group.
4,5-Dichloro-6-hydroxypyrimidine164.99A more polar compound, likely with a shorter retention time in reverse-phase HPLC, and a lower mass corresponding to the loss of a methyl group.Hydrolysis of the methoxy group.

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the chlorination of this compound.

Issue 1: Low Yield of the Desired 2,4,5-Trichloro-6-methoxypyrimidine

A low yield of the target compound can be frustrating. The following workflow can help you diagnose and resolve the issue.

low_yield_troubleshooting start Low Yield Observed check_sm Analyze crude reaction mixture (HPLC, GC-MS). Is there significant unreacted starting material? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes check_byproducts Are there significant byproducts? check_sm->check_byproducts No increase_temp Option 1: Increase reaction temperature moderately. incomplete_rxn->increase_temp increase_time Option 2: Increase reaction time. incomplete_rxn->increase_time increase_reagent Option 3: Increase equivalents of chlorinating agent. incomplete_rxn->increase_reagent over_chlorination Over-chlorination is likely. (e.g., 2,4,5,6-tetrachloropyrimidine) check_byproducts->over_chlorination Yes purification_issue Product lost during workup or purification. check_byproducts->purification_issue No decrease_temp Option 1: Decrease reaction temperature. over_chlorination->decrease_temp decrease_time Option 2: Decrease reaction time. over_chlorination->decrease_time optimize_workup Optimize extraction and purification steps. Consider alternative purification methods (e.g., column chromatography vs. recrystallization). purification_issue->optimize_workup

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Multiple Products in the Final Material

The presence of multiple products indicates a lack of selectivity in the reaction or degradation during workup.

  • Symptom: Multiple spots on TLC or multiple peaks in HPLC/GC-MS of the purified product.

  • Possible Cause 1: Over-chlorination.

    • Solution: Reduce the reaction temperature, decrease the reaction time, or use a less reactive chlorinating agent if possible. A careful stoichiometric control of the chlorinating agent is crucial.

  • Possible Cause 2: Hydrolysis.

    • Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During the workup, minimize contact with water and consider using a non-aqueous workup if feasible.

  • Possible Cause 3: Inadequate Purification.

    • Solution: The purification method may not be effective in separating the byproducts from the desired product. Consider optimizing your recrystallization solvent system or employing column chromatography with a suitable eluent system.[7]

Section 3: Experimental Protocols

The following are generalized protocols for the chlorination reaction and subsequent analysis. These should be adapted based on your specific laboratory conditions and safety protocols.

Protocol 1: Chlorination of this compound

This protocol is a hypothetical procedure based on common practices for pyrimidine chlorination.[2][3][4]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add this compound (1 equivalent).

  • Solvent and Reagent Addition: Add a suitable anhydrous solvent (e.g., toluene). To this suspension, add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (the optimal temperature should be determined empirically, starting at a lower temperature, e.g., 80-90°C) and monitor the reaction progress by TLC or HPLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic process.

    • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography.[7]

Protocol 2: Analysis of Reaction Byproducts by HPLC

This protocol provides a starting point for developing an analytical method to monitor the reaction.[8][9][10]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where all components have reasonable absorbance (e.g., 254 nm).

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase.

  • Troubleshooting the Analysis:

    • Poor Peak Shape: Ensure the sample is fully dissolved in the mobile phase. If peaks are tailing, consider adjusting the pH of the mobile phase.

    • Co-elution of Peaks: Optimize the gradient to achieve better separation. A shallower gradient can improve the resolution of closely eluting peaks.

reaction_pathway start This compound product 2,4,5-Trichloro-6-methoxypyrimidine (Desired Product) start->product Chlorination (e.g., POCl₃) hydrolysis 4,5-Dichloro-6-hydroxypyrimidine (Hydrolysis Byproduct) start->hydrolysis Hydrolysis (H₂O) over_chlorination 2,4,5,6-Tetrachloropyrimidine (Over-chlorination Byproduct) product->over_chlorination Further Chlorination (Harsh Conditions)

Caption: Potential reaction pathways in the chlorination of this compound.

Section 4: Safety Considerations

  • Chlorinating agents like POCl₃ and phosgene are highly corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The quenching of chlorinating agents is highly exothermic and can release corrosive vapors. Perform this step slowly and with adequate cooling.

  • Chlorinated pyrimidines are potentially hazardous compounds. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Technical Support Center: Synthesis of 4,5-Dichloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-dichloro-6-methoxypyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that may arise during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: Why is my overall yield of this compound consistently low?

Answer:

Low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages, from the initial cyclocondensation to the final methoxylation. Let's break down the potential causes and solutions for the common synthetic route starting from a suitable precursor like 4,5,6-trichloropyrimidine.

Potential Causes & Solutions:

  • Incomplete Chlorination of the Precursor: If you are synthesizing 4,5,6-trichloropyrimidine from a dihydroxy- or trihydroxy-pyrimidine precursor, incomplete reaction with the chlorinating agent (e.g., phosphorus oxychloride, POCl₃) is a common issue. This results in a mixture of partially chlorinated and starting materials, which are difficult to separate and will lower the yield of the subsequent methoxylation step.

    • Solution: Ensure your starting material is completely dry, as moisture will consume the chlorinating agent. Use a sufficient excess of POCl₃ and consider the addition of a catalyst like N,N-dimethylaniline to facilitate the reaction. Monitor the reaction progress by TLC or GC-MS to ensure complete conversion before work-up.[1][2]

  • Suboptimal Methoxylation Conditions: The selective replacement of one chlorine atom with a methoxy group is a critical step. Low yields here can result from several factors:

    • Incorrect Stoichiometry of Sodium Methoxide: Using too little sodium methoxide will lead to incomplete conversion. Conversely, an excess can promote the formation of di-methoxylated byproducts, especially at elevated temperatures.

    • Solution: Carefully control the stoichiometry of sodium methoxide. Typically, a slight excess (1.05-1.2 equivalents) is optimal. The reaction should be performed at a low temperature (e.g., 0-10 °C) to enhance selectivity and minimize side reactions.[3]

    • Reaction Temperature: Higher temperatures can lead to the formation of isomeric products and di-substituted pyrimidines.

    • Solution: Maintain a low and consistent temperature throughout the addition of sodium methoxide and the subsequent reaction period.

  • Product Loss During Work-up and Purification: this compound is a solid that is typically isolated by extraction and crystallization. Significant product loss can occur during these steps.

    • Solution: During aqueous work-up, ensure the pH is neutral to slightly acidic to prevent hydrolysis of the chloro groups. Use an appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate) and perform multiple extractions to maximize recovery. For purification, select a suitable recrystallization solvent system (e.g., ethanol/water or hexanes/ethyl acetate) and allow for slow cooling to obtain pure crystals with minimal loss in the mother liquor.

Question 2: My final product is contaminated with an impurity that I suspect is an isomeric dichloromethoxy-pyrimidine or a di-methoxylated pyrimidine. How can I avoid this?

Answer:

The formation of isomeric and di-substituted byproducts is a common challenge in the methoxylation of 4,5,6-trichloropyrimidine. The chlorine atoms at the 4, 5, and 6 positions have different reactivities, which can be exploited to achieve selectivity.

Causality of Isomer and Byproduct Formation:

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms at the 4 and 6 positions are generally more reactive than the one at the 5 position due to the electronic influence of the ring nitrogens. The methoxide ion is a strong nucleophile and can attack any of these positions.

Strategies for Minimizing Impurities:

  • Strict Temperature Control: As mentioned previously, lower temperatures favor the selective substitution at the most reactive position (typically the 6-position in this case) and disfavor further substitution.

    • Protocol: Cool the solution of 4,5,6-trichloropyrimidine in methanol to 0-5 °C before the slow, dropwise addition of sodium methoxide solution. Maintain this temperature for the duration of the reaction.

  • Controlled Addition of Nucleophile: The rate of addition of sodium methoxide can influence selectivity. A slow addition ensures that the concentration of the nucleophile remains low, which helps to prevent over-reaction.

    • Protocol: Add the sodium methoxide solution dropwise over a period of 30-60 minutes while vigorously stirring the reaction mixture to ensure rapid mixing and prevent localized high concentrations of the nucleophile.

  • Monitoring the Reaction: Closely monitor the reaction progress using an appropriate analytical technique (TLC, GC-MS, or HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of di-methoxylated products.

Question 3: I am having difficulty with the purification of this compound. What are the best practices?

Answer:

Effective purification is crucial for obtaining this compound of high purity, which is often required for subsequent synthetic steps.

Recommended Purification Techniques:

  • Recrystallization: This is the most common and effective method for purifying the final product.

    • Solvent Selection: The ideal solvent system will dissolve the compound at an elevated temperature but result in low solubility at room temperature or below. Common solvent systems include:

      • Ethanol/Water

      • Methanol

      • Hexanes/Ethyl Acetate

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can treat it with a small amount of activated charcoal and then filter it hot. Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography can be employed.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A non-polar/polar solvent system like hexanes/ethyl acetate is a good starting point. The optimal ratio should be determined by TLC analysis.

    • Procedure: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, adsorb it onto a small amount of silica gel, and then load it onto the column. Elute with the chosen solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and logical synthetic pathway involves the selective methoxylation of 4,5,6-trichloropyrimidine. This precursor can be synthesized from commercially available starting materials such as 4,6-dihydroxypyrimidine through a chlorination process.[1][4]

Q2: What are the key safety precautions to consider during this synthesis?

A2: Several reagents used in this synthesis are hazardous and require careful handling:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is also toxic upon inhalation. Always handle POCl₃ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium Methoxide (NaOMe): A strong base and is corrosive. It is also flammable. Handle in a fume hood and avoid contact with skin and eyes.

  • Chlorinated Solvents: Many chlorinated solvents are toxic and potentially carcinogenic. Use them in a fume hood and minimize exposure.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used to confirm the structure and assess the purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Can be used to determine the purity of the sample.

Q4: Are there alternative synthetic routes to this compound?

A4: While the methoxylation of 4,5,6-trichloropyrimidine is a common approach, other routes could be envisioned, such as starting from a pyrimidine ring that already contains a methoxy group and then performing a di-chlorination. However, controlling the regioselectivity of the chlorination could be challenging. The choice of synthetic route often depends on the availability and cost of starting materials.

Experimental Protocol: Synthesis of this compound from 4,5,6-Trichloropyrimidine

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 4,5,6-Trichloropyrimidine

  • Methanol (anhydrous)

  • Sodium metal

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Methoxide Solution:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.

    • Carefully add small pieces of sodium metal to the methanol. The reaction is exothermic and produces hydrogen gas, so ensure proper ventilation.

    • Stir the mixture until all the sodium has dissolved to form a solution of sodium methoxide in methanol.

  • Methoxylation Reaction:

    • In a separate round-bottom flask, dissolve 4,5,6-trichloropyrimidine in anhydrous methanol.

    • Cool the solution in an ice bath to 0-5 °C with stirring.

    • Slowly add the prepared sodium methoxide solution dropwise to the cooled solution of 4,5,6-trichloropyrimidine over 30-60 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting aqueous residue, add dichloromethane to extract the product.

    • Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a crystalline solid.

Data Presentation

ParameterValue/ConditionRationale
Starting Material 4,5,6-TrichloropyrimidineCommercially available or can be synthesized.
Reagent Sodium MethoxideStrong nucleophile for SNAr.
Solvent Anhydrous MethanolReactant and solvent for the methoxylation.
Temperature 0-10 °CTo control selectivity and minimize side reactions.
Reaction Time 1-3 hoursMonitor by TLC/GC-MS for completion.
Purification RecrystallizationEffective for obtaining high-purity solid product.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Methoxylation cluster_workup Step 3: Work-up & Extraction cluster_purification Step 4: Purification Na Sodium Metal NaOMe Sodium Methoxide Solution Na->NaOMe MeOH_prep Anhydrous Methanol MeOH_prep->NaOMe Reaction Reaction at 0-10°C NaOMe->Reaction Slow Addition TCP 4,5,6-Trichloropyrimidine TCP->Reaction MeOH_rxn Anhydrous Methanol MeOH_rxn->Reaction Crude_Product Crude Product Reaction->Crude_Product Quench & Extract Pure_Product Pure this compound Crude_Product->Pure_Product Recrystallization

Caption: Synthetic workflow for this compound.

References

Technical Support Center: Optimizing Yields in 4,5-Dichloro-6-methoxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4,5-dichloro-6-methoxypyrimidine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this important synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main strategies for synthesizing dichlorinated methoxypyrimidines. The most prevalent method is the chlorination of a pre-formed pyrimidine ring, typically starting from a dihydroxy- or keto-pyrimidine precursor.[1] A common starting material is 4,6-dihydroxy-5-methoxypyrimidine, which is then chlorinated using an agent like phosphorus oxychloride (POCl₃).[1][2][3] An alternative route involves the selective methoxylation of a trichloropyrimidine, such as 2,4,5-trichloropyrimidine, using a methoxide source like sodium methoxide in methanol.[4]

Q2: Why is temperature control so critical during the addition of reagents?

Many of the key reactions, particularly chlorination with POCl₃ and methoxylation with sodium methoxide, are highly exothermic.[5] Failure to control the temperature during reagent addition can lead to several undesirable outcomes:

  • Runaway Reactions: Uncontrolled exotherms can cause the reaction to proceed too quickly, potentially leading to pressure buildup and unsafe conditions.

  • Formation of Byproducts: Excessive heat can promote side reactions, such as the formation of polymeric tars or other impurities, which complicates purification and reduces the yield of the desired product.[1]

  • Reagent Decomposition: Some reagents may decompose at elevated temperatures, reducing their efficacy.

For instance, in the methoxylation of a trichloropyrimidine, the reaction is often cooled to 10-15°C before the slow addition of sodium methoxide to manage the exotherm.[4]

Q3: How can I monitor the progress of my reaction effectively?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material and the formation of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.[4][5][6] When developing your analytical method, ensure you can clearly resolve the starting material, product, and any major intermediates or impurities.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that can arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: I've completed the reaction, but my final yield is significantly lower than expected, or I've isolated no product at all. What went wrong?

This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.

A: Potential Causes & Corrective Actions

  • Reagent Quality and Stoichiometry:

    • Explanation: The purity and reactivity of your starting materials are paramount. Phosphorus oxychloride (POCl₃) can hydrolyze over time if exposed to atmospheric moisture, reducing its activity. Similarly, bases like triethylamine or sodium methoxide must be anhydrous and potent.[5][7] Incorrect stoichiometry, especially using too little of the chlorinating or methoxylating agent, will result in an incomplete reaction.[5]

    • Solution:

      • Use freshly opened or properly stored reagents. Consider distilling POCl₃ or titrating your base if its quality is in doubt.

      • Verify all calculations for molar equivalents. For chlorination of dihydroxypyrimidines, a molar excess of POCl₃ (e.g., 2.0-2.5 equivalents or more) is often necessary to drive the reaction to completion.[2]

  • Inadequate Reaction Temperature or Time:

    • Explanation: While initial reagent addition requires cooling, the main reaction often requires heating (reflux) to proceed at a reasonable rate.[2][3] If the temperature is too low or the reaction time is too short, the conversion will be incomplete.

    • Solution:

      • Ensure your reaction is heated to the specified reflux temperature (typically 100-160°C, depending on the solvent).[2]

      • Monitor the reaction by TLC or HPLC until the starting material is fully consumed. Do not rely solely on a prescribed reaction time, as variations in scale and reagent quality can affect the required duration.[5][7]

  • Inefficient Work-up and Product Loss:

    • Explanation: The product can be lost during the work-up phase. For example, this compound can be susceptible to hydrolysis back to the hydroxy-pyrimidine under certain pH conditions, especially if the quenching and extraction steps are not performed correctly.[8] The product may also have some solubility in the aqueous layer.[9]

    • Solution:

      • Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring. This dissipates heat and dilutes the reactive agents quickly.[2]

      • During aqueous extraction, ensure the pH is controlled. A patent for a similar synthesis suggests adjusting the pH to 6.5-7.0.[3]

      • Back-extract the aqueous layer with your organic solvent (e.g., methylene chloride, toluene) one or two more times to recover any dissolved product.[3][9]

Troubleshooting Workflow for Low Yield

start Low or No Yield Observed reagents 1. Verify Reagent Quality & Stoichiometry start->reagents reagents_q Are reagents pure? Are calculations correct? reagents->reagents_q conditions 2. Check Reaction Conditions (Temp & Time) conditions_q Was reflux temp reached? Was reaction complete by TLC/HPLC? conditions->conditions_q workup 3. Review Work-up Procedure workup_q Was quenching controlled? Was pH managed? Were aqueous layers back-extracted? workup->workup_q reagents_q->conditions Yes solution_reagents Use fresh reagents. Recalculate molar ratios. reagents_q->solution_reagents No conditions_q->workup Yes solution_conditions Ensure proper heating. Monitor to completion. conditions_q->solution_conditions No solution_workup Improve quench/extraction technique. Optimize pH. workup_q->solution_workup No end Yield Improved workup_q->end Yes solution_reagents->reagents solution_conditions->conditions solution_workup->workup

Caption: A step-by-step workflow for diagnosing the cause of low product yield.

Issue 2: Presence of Significant Impurities in the Final Product

Q: My final product is not pure. What are the likely side reactions, and how can I prevent them?

A: Common Impurities and Prevention Strategies

  • Unreacted Starting Material:

    • Cause: This is the most straightforward impurity and points to an incomplete reaction. The causes are the same as those for low yield (poor reagents, insufficient time/temperature).[5]

    • Prevention: Follow the recommendations in "Issue 1" to drive the reaction to completion.

    • Removal: Purification via recrystallization from a suitable solvent like hexane or ethanol, or column chromatography, can remove unreacted starting material.[10]

  • Mono-chlorinated or Mono-methoxylated Intermediates:

    • Cause: In reactions involving multiple substitutions (e.g., dichlorination or di-methoxylation), stopping the reaction prematurely or using insufficient reagent can leave partially reacted intermediates.

    • Prevention: Use a sufficient excess of the key reagent (e.g., POCl₃ or sodium methoxide) and ensure the reaction runs to completion as monitored by an appropriate analytical technique.[5]

  • Hydrolysis Products (e.g., 4-chloro-5-methoxy-6-hydroxypyrimidine):

    • Cause: Dichloropyrimidines are susceptible to hydrolysis, especially during work-up if exposed to water for extended periods or at non-neutral pH.[8] Quenching the hot reaction mixture directly with a large volume of water can exacerbate this.

    • Prevention:

      • Cool the reaction mixture before quenching.

      • Pour the reaction mixture onto ice rather than adding water to the reaction flask.

      • Minimize the time the product spends in the aqueous phase and work efficiently.

      • Maintain a neutral or slightly acidic pH during extraction.

  • Polymeric "Tar-like" Substances:

    • Cause: These are often the result of overheating or "hot spots" in the reaction mixture, which can cause decomposition of the starting material or product.[1]

    • Prevention:

      • Ensure efficient stirring throughout the reaction.

      • Use a heating mantle with a temperature controller and stir bar, or an oil bath, for uniform heating.

      • Control the rate of addition for exothermic reagents to prevent temperature spikes.

Relationship Between Parameters and Outcome

cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield High Yield Temp->Yield Optimal Failure Low Yield / Impure Temp->Failure Too Low/High Time Reaction Time Time->Yield Sufficient Time->Failure Too Short Stoich Stoichiometry Stoich->Yield Correct Excess Stoich->Failure Insufficient Workup Work-up Quality Purity High Purity Workup->Purity Controlled Workup->Failure Poor Control Yield->Purity

Caption: Key reaction parameters and their direct impact on yield and purity.

Standard Protocol: Chlorination of 4,6-Dihydroxy-5-methoxypyrimidine

This protocol is a representative example for laboratory-scale synthesis and should be optimized for your specific conditions.

Materials:

  • 4,6-Dihydroxy-5-methoxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Toluene (or another suitable high-boiling solvent)

  • Methylene Chloride (DCM) or Ethyl Acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 4,6-dihydroxy-5-methoxypyrimidine (1.0 eq) and toluene (5-10 mL per gram of starting material).

  • Reagent Addition: Add phosphorus oxychloride (2.5 eq) to the slurry. Begin stirring and slowly add the base (e.g., DIPEA, 1.2 eq) to the reaction mixture via an addition funnel. The addition is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 110-120°C) and maintain for 2-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material spot has disappeared.

  • Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with methylene chloride.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a solvent such as hexane to yield this compound as a solid.[4][10]

ParameterRecommended RangeRationale
POCl₃ Stoichiometry 2.0 - 2.5 mol eq.Ensures complete conversion of both hydroxyl groups to chlorides.[2]
Base Stoichiometry 1.0 - 1.5 mol eq.Scavenges the HCl generated during the reaction, preventing side reactions.[2]
Reaction Temperature 100 - 160 °CProvides sufficient energy to overcome the activation barrier for chlorination.[2]
Reaction Time 2 - 6 hoursTypical duration, but should always be confirmed by reaction monitoring.[2][3]
Quench Temperature 0 - 10 °CMinimizes hydrolysis of the product and controls the exothermic quench.[1]

References

Technical Support Center: 4,5-Dichloro-6-methoxypyrimidine Reaction & Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-Dichloro-6-methoxypyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you optimize your reactions, troubleshoot common issues, and achieve your synthetic goals efficiently.

The unique arrangement of two distinct chlorine atoms at the C4 and C5 positions, influenced by the pyrimidine nitrogens and the C6-methoxy group, presents specific challenges and opportunities in regioselective functionalization. This guide addresses these nuances in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts and common queries regarding the handling and reactivity of this compound.

Q1: What are the primary reactive sites on this compound?

A1: The primary reactive sites are the two chlorine atoms at the C4 and C5 positions, which are susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, activates the chlorine atoms for displacement.[1][2] The C4 position is generally more reactive towards nucleophilic attack than the C5 position. This is because the negative charge in the Meisenheimer intermediate formed during C4-attack can be delocalized onto one of the ring nitrogens, which is a more stabilizing arrangement than for attack at C5.[3]

Q2: How does the C6-methoxy group influence the reactivity of the molecule?

A2: The methoxy group at the C6 position is an electron-donating group (EDG). In the context of nucleophilic aromatic substitution, EDGs typically decrease the ring's overall electrophilicity, making it slightly less reactive than a non-substituted analogue. However, its more significant role is in influencing the regioselectivity of the reaction. For some dichloropyrimidine systems, an EDG at C6 can electronically favor substitution at the C2 position.[4] While our molecule lacks a C2-chloro, this electronic influence must be considered when predicting the relative reactivity of the C4 and C5 positions.

Q3: What are the typical storage and handling precautions for this compound?

A3: this compound is a crystalline solid. Like many halogenated heterocyclic compounds, it should be handled in a well-ventilated fume hood, wearing standard personal protective equipment (gloves, safety glasses, lab coat).[5] It is advisable to store the compound in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent slow hydrolysis or degradation.[6]

Q4: Which analytical techniques are best for monitoring reaction progress?

A4: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring the consumption of the starting material and the formation of products. For more quantitative analysis and to distinguish between potential regioisomers, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective. Once the product is isolated, Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is essential for definitive structure confirmation.

Part 2: Troubleshooting Guide

This section addresses specific experimental problems in a "Problem - Potential Cause - Solution" format.

Diagram: General Troubleshooting Workflow

G cluster_analysis Analysis of Crude Mixture cluster_solutions Potential Solutions start Problem Encountered (e.g., Low Yield, Impure Product) check_sm 1. Verify Starting Material (Purity via NMR/LCMS) start->check_sm check_setup 2. Review Reaction Setup (Inert atmosphere? Dry solvents?) check_sm->check_setup SM OK analyze_crude 3. Analyze Crude Reaction Mixture (TLC, LCMS, Crude ¹H NMR) check_setup->analyze_crude Setup OK incomplete Incomplete Conversion? analyze_crude->incomplete side_product Major Side Product(s)? analyze_crude->side_product no_product No Desired Product? analyze_crude->no_product sol_incomplete Increase Temp/Time Add More Reagent Change Catalyst/Solvent incomplete->sol_incomplete Address sol_side_product Lower Temperature Change Base/Solvent Adjust Stoichiometry side_product->sol_side_product Address sol_no_product Confirm Reagent Viability Drastically Change Conditions (e.g., different catalyst class) no_product->sol_no_product Address

Caption: A decision tree for systematic troubleshooting of synthetic reactions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient Reactivity: The chosen nucleophile may not be strong enough, or the reaction temperature is too low. 2. Deactivated Catalyst: In cross-coupling reactions, the palladium catalyst may be poisoned or inactive. 3. Poor Solvent Choice: The solvent may not adequately dissolve reagents or facilitate the reaction mechanism.1. Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. 2. Use a Stronger Nucleophile/Base: For SNAr, convert an alcohol to an alkoxide with a base like NaH or K₂CO₃.[7] 3. Screen Catalysts/Ligands: For Suzuki reactions, test different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands.[8] 4. Change Solvent: Switch to a higher-boiling polar aprotic solvent like DMF, DMAc, or NMP.
Poor Regioselectivity (Mixture of C4/C5 Isomers) 1. Similar Intrinsic Reactivity: The electronic and steric difference between the C4 and C5 positions may be insufficient under the chosen conditions. 2. High Reaction Temperature: Higher temperatures can overcome small activation energy barriers, leading to a loss of selectivity. 3. Nature of Nucleophile: Small, hard nucleophiles may show different selectivity compared to large, soft nucleophiles.1. Lower Reaction Temperature: Run the reaction at room temperature or even 0°C if reactivity allows. 2. Screen Solvents and Bases: The choice of base and solvent can significantly alter regioselectivity. For instance, in related dichloropyridazine systems, K₂CO₃ provided different outcomes than NaH.[7] 3. Steric Hindrance: Use a bulkier nucleophile, which may preferentially attack the less sterically hindered position. The environment around C4 (adjacent to a ring nitrogen) and C5 (between a chloro and methoxy group) is different.
Formation of Bis-Substituted Product 1. Incorrect Stoichiometry: An excess of the nucleophile was used. 2. High Temperature/Long Reaction Time: The mono-substituted product is reactive enough to undergo a second substitution under the reaction conditions.1. Control Stoichiometry: Use 1.0-1.1 equivalents of the nucleophile. 2. Slow Addition: Add the nucleophile slowly via syringe pump to maintain its low concentration in the reaction mixture. 3. Monitor Closely: Stop the reaction as soon as TLC or LC-MS indicates that the starting material is consumed and before significant bis-product forms. 4. Lower Temperature: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Hydrolysis of Methoxy Group or Chloro Group 1. Presence of Water: Reagents or solvents were not properly dried. 2. Strongly Acidic/Basic Conditions: The workup or reaction conditions are too harsh, leading to cleavage of the methoxy ether or hydrolysis of the C-Cl bond.[9]1. Use Anhydrous Conditions: Dry all solvents and reagents thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Neutralize Carefully: During workup, use a mild acid (e.g., sat. NH₄Cl) or base (e.g., sat. NaHCO₃) and avoid prolonged exposure. 3. Purify Promptly: Do not let crude material sit in protic or aqueous solvents for extended periods.

Part 3: Reaction Optimization & Protocols

Optimizing Nucleophilic Aromatic Substitution (SNAr)

The key to a successful SNAr reaction is controlling the regioselectivity and preventing bis-substitution. Optimization often involves screening bases and solvents.

Diagram: Factors Influencing SNAr Regioselectivity

Caption: Key experimental variables influencing regioselective SNAr reactions.

Table 1: Example Screening Conditions for Amination

EntryAmine (1.1 eq)Base (1.5 eq)SolventTemp (°C)Time (h)Outcome (C4:C5 Ratio)
1MorpholineK₂CO₃DMF80123:1
2MorpholineK₂CO₃Dioxane100122.5:1
3MorpholineCs₂CO₃DMF8084:1
4MorpholineDIPEAn-Butanol100185:1
5MorpholineNaHTHF2561.5:1 (plus side products)
Protocol 1: General Procedure for Regioselective SNAr with an Amine
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Add anhydrous solvent (e.g., n-Butanol or DMF, ~0.1 M concentration) followed by the amine nucleophile (1.05 eq) and a suitable base (e.g., DIPEA or K₂CO₃, 1.5-2.0 eq).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) or LC-MS. Check for the disappearance of the starting material, typically within 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to separate regioisomers and impurities.

Optimizing Suzuki-Miyaura Cross-Coupling

Suzuki coupling is a powerful method for forming C-C bonds. Success depends heavily on the catalyst system. For dichloropyrimidines, substitution generally occurs preferentially at the C4(6) positions in Suzuki reactions.[10]

Table 2: Example Screening Conditions for Suzuki Coupling

EntryBoronic Acid (1.2 eq)Palladium Source (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9065
2Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085
3Phenylboronic acidPd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O9092
43-Thienylboronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂O8578
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the flask and subject it to 3-5 cycles of vacuum backfill with argon or nitrogen.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(PPh₃)₄, 5 mol%) and degassed solvent (e.g., Dioxane and water, 4:1 mixture).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 6-18 hours).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

References

Overcoming poor reactivity of "4,5-Dichloro-6-methoxypyrimidine"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4,5-dichloro-6-methoxypyrimidine. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile but occasionally challenging building block. Here, we address common issues encountered during its use in cross-coupling and nucleophilic substitution reactions, providing not just solutions but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

This section covers fundamental questions about the properties and handling of this compound.

Q1: What is the expected regioselectivity for reactions involving this compound? Which chlorine is more reactive?

A: The reactivity of the two chlorine atoms is dramatically different. The chlorine at the C4 position is significantly more reactive than the chlorine at the C5 position. This is a foundational principle for pyrimidine chemistry.

  • C4-Cl (Activated): This position is electronically activated towards both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). The adjacent nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during SNAr.[1][2][3] The general reactivity order for halopyrimidines is C4(6) > C2 >> C5.[3]

  • C5-Cl (Deactivated): The C5 position is not directly activated by the ring nitrogens and is considered electronically neutral or even slightly rich by comparison. Consequently, the C5-Cl is largely unreactive under standard SNAr and palladium-catalyzed cross-coupling conditions. Achieving substitution at C5 typically requires much harsher conditions or alternative strategies like lithiation, which are outside the scope of standard protocols.

This inherent reactivity difference is a key synthetic advantage, allowing for selective mono-functionalization at the C4 position.

Caption: Reactivity map of this compound.

Q2: Can the 6-methoxy group undergo side reactions?

A: Yes, under certain conditions. While generally stable, the methoxy group can be susceptible to cleavage.

  • Acidic Conditions: Strong aqueous acids (e.g., concentrated HCl) can hydrolyze the methoxy group to a hydroxyl group, forming 4,5-dichloro-6-hydroxypyrimidine.[4] This is a known reaction for related 4-chloro-6-methoxypyrimidines.

  • Strong Nucleophiles/High Temperatures: While less common, very strong nucleophiles (e.g., alkoxides) at elevated temperatures could potentially displace the methoxy group, though displacement of the C4-Cl is kinetically and thermodynamically favored.

For most cross-coupling and SNAr reactions performed under basic or neutral conditions, the methoxy group is a stable spectator.

Q3: What are the recommended handling and storage procedures?

A: this compound is a crystalline solid.[5] Standard laboratory precautions should be followed.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. It may be an irritant, so avoid contact with skin and eyes and prevent inhalation of dust.[6][7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

This section addresses the most common failure modes for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Problem: Low or No Conversion in Suzuki-Miyaura Coupling

You are attempting to couple an arylboronic acid at the C4 position, but you observe primarily unreacted starting material or low yields of the desired product.

G cluster_sol1 Solutions for Catalyst cluster_sol2 Solutions for Boronic Acid cluster_sol3 Solutions for Solubility start Low Yield in Suzuki Coupling? cause1 Possible Cause: Catalyst System Inefficiency start->cause1 cause2 Possible Cause: Boronic Acid Decomposition start->cause2 cause3 Possible Cause: Poor Reagent Solubility start->cause3 sol1a Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, P(t-Bu)3) sol2a Use Milder, Non-Aqueous Bases (e.g., K3PO4, Cs2CO3, KF) sol3a Change Solvent System (e.g., Dioxane/H2O, Toluene, 2-MeTHF) sol1b Use a Pd(0) Precatalyst (e.g., Pd(PPh3)4) or an advanced precatalyst (e.g., XPhos Pd G3) sol1c Ensure Rigorous Degassing (Ar/N2 sparging) sol2b Switch to Boronic Ester (Pinacol, MIDA) or Trifluoroborate Salt sol2c Lower Reaction Temperature if Protodeboronation is confirmed sol3b Ensure Base is Finely Powdered for better dispersion

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Cause A: Inefficient Catalyst System

The rate-limiting step in many Suzuki couplings is the initial oxidative addition of the aryl halide to the Pd(0) center.[8] While the electron-deficient pyrimidine ring facilitates this, an inefficient catalyst can still lead to failure.

  • Explanation: Standard catalysts like Pd(PPh₃)₄ may not be active enough, especially at lower temperatures. The active Pd(0) species can also be oxidized to inactive Pd(II) if oxygen is present. For challenging substrates, specialized ligands are required to stabilize the palladium center and promote the reaction.

  • Solution & Protocol:

    • Ligand Choice: Switch to more electron-rich and sterically bulky phosphine ligands. Buchwald-type ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are excellent choices for activating aryl chlorides.[9] They accelerate both oxidative addition and reductive elimination.

    • Catalyst Choice: Use a pre-formed Pd(0) source like Pd₂(dba)₃ with your chosen ligand, or better yet, use a modern precatalyst (e.g., XPhos Pd G3) which generates the active L-Pd(0) species more cleanly and efficiently.

    • Degassing: Oxygen is detrimental. Ensure your solvent and reaction vessel are thoroughly degassed by sparging with argon or nitrogen for 15-30 minutes before adding the catalyst.[9]

Cause B: Boronic Acid Decomposition (Protodeboronation)

Boronic acids, particularly electron-deficient and heteroaromatic ones, can be unstable under the basic, aqueous conditions of a Suzuki reaction, leading to the undesired replacement of the -B(OH)₂ group with a hydrogen atom.[9][10]

  • Explanation: This side reaction consumes your nucleophile and leads to low yields. It is often accelerated by high temperatures and strong bases in aqueous media.

  • Solution & Protocol:

    • Base Selection: Switch to a milder or less-soluble base. K₃PO₄ and Cs₂CO₃ are often superior to Na₂CO₃ or K₂CO₃ as they are strong enough to promote transmetalation but can minimize protodeboronation.[9][11] Anhydrous bases like KF can also be effective.

    • Protect the Boronic Acid: Convert the boronic acid to a more robust derivative. Pinacol esters (BPin), MIDA esters, or trifluoroborate salts are significantly more resistant to protodeboronation and are highly effective in cross-coupling reactions.[9]

    • Solvent System: Minimize water content or switch to a non-aqueous system if possible, although a small amount of water is often necessary to solubilize the base and facilitate boronate formation.[9]

ParameterCondition A (Failing)Condition B (Optimized)Condition C (Robust)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)XPhos Pd G3 (2 mol%)
Base Na₂CO₃ (2 M aq.)K₃PO₄ (solid, 3 equiv.)Cs₂CO₃ (solid, 3 equiv.)
Boronic Acid Arylboronic AcidArylboronic AcidArylboronic Pinacol Ester
Solvent Dioxane / H₂O (4:1)Dioxane / H₂O (10:1)Toluene or 2-MeTHF
Temperature 100 °C90 °C100 °C

Table 1: Comparison of Suzuki-Miyaura reaction conditions.

Problem: Low or No Yield in Buchwald-Hartwig Amination

You are attempting to couple a primary or secondary amine at the C4 position but observe no product formation.

Cause: Incorrect Catalyst-Ligand-Base Combination

The Buchwald-Hartwig amination is highly sensitive to the interplay between the palladium source, the phosphine ligand, and the base.[12] A mismatch will result in a stalled catalytic cycle.

  • Explanation: The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[13][14] The ligand's steric and electronic properties are crucial for promoting each step. The base must be strong enough to deprotonate the amine-palladium complex but not so nucleophilic that it causes side reactions.

  • Solution & Protocol:

    • Ligand Selection: Use a ligand appropriate for your substrate.

      • For secondary amines , bidentate ligands like BINAP or DPPF are often effective.[12][15]

      • For primary amines and more challenging couplings, use bulky, electron-rich monophosphine ligands like BrettPhos or RuPhos.

    • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium tert-butoxide (KOtBu) are standard choices.[13] Ensure the base is fresh and handled under inert conditions.

    • Solvent: Anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF are typically used. Polar aprotic solvents (DMF, DMAc) can sometimes promote side reactions.[13]

Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling arylboronic pinacol esters to this compound.

  • Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic pinacol ester (1.2 equiv.), and finely powdered cesium carbonate (Cs₂CO₃, 2.5 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv., 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or 2-MeTHF (0.1 M concentration relative to the pyrimidine).

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Buchwald-Hartwig Amination

This protocol is designed for coupling a primary aliphatic or aromatic amine.

  • Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.) and the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 equiv., 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M).

  • Amine Addition: Add the primary amine (1.2 equiv.).

  • Base Addition: Add sodium tert-butoxide (NaOtBu, 1.4 equiv.). Note: Add the base last, as the mixture can be highly air-sensitive.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 2-18 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

Technical Support Center: Scalable Synthesis of 4,5-Dichloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 4,5-dichloro-6-methoxypyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we address common challenges and provide in-depth, field-proven insights to ensure the successful and scalable synthesis of this compound. Our focus is on not just the "how," but the fundamental "why" behind each experimental step.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most industrially viable and common route is the chlorination of a pre-formed pyrimidine ring.[1] This typically involves the use of a potent chlorinating agent to convert 4,6-dihydroxy-5-methoxypyrimidine (or its sodium salt) into the desired dichlorinated product.[1] Phosphorus oxychloride (POCl₃) is the most frequently employed chlorinating agent for this transformation.[1] Alternative reagents like phosphorus trichloride have also been reported, potentially offering a less toxic option.[2]

Q2: Why is temperature control so critical during the chlorination step?

The reaction of 4,6-dihydroxy-5-methoxypyrimidine with chlorinating agents like POCl₃ is often highly exothermic.[3] Without careful temperature management, several issues can arise:

  • Runaway Reactions: Poor heat dissipation can lead to a rapid, uncontrolled increase in temperature, posing a significant safety hazard, especially at a larger scale.

  • Side Product Formation: Elevated temperatures can promote the formation of undesired byproducts, complicating purification and reducing the overall yield.

  • Reagent Decomposition: Some chlorinating agents can decompose at higher temperatures, reducing their efficacy.

A controlled temperature profile, often involving initial cooling followed by a gradual warm-up to reflux, is crucial for a successful and safe synthesis.[2][4]

Q3: I'm observing a low yield. What are the potential causes and how can I troubleshoot this?

Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: This is a common issue. To address it, consider the following:

    • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.[3]

    • Reagent Stoichiometry: An insufficient amount of the chlorinating agent will result in incomplete conversion. Ensure the correct molar ratio is used.[3]

    • Mixing: Inadequate mixing can lead to localized "hot spots" and incomplete reactions, particularly in larger-scale setups.

  • Suboptimal Work-up: Product can be lost during the extraction and purification phases. Optimizing these steps is key to maximizing the isolated yield.[3]

  • Purity of Starting Materials: Impurities in the 4,6-dihydroxy-5-methoxypyrimidine can interfere with the reaction.[5]

Troubleshooting Guide

Problem 1: Formation of Mono-chlorinated Impurities

Symptom: Your analytical data (e.g., NMR, GC-MS) shows the presence of 4-chloro-5-methoxy-6-hydroxypyrimidine alongside your desired product.

Cause: This is a classic sign of an incomplete reaction. The conversion of the dihydroxy pyrimidine to the dichloro derivative is a stepwise process, and insufficient reaction time, temperature, or chlorinating agent can lead to the accumulation of the mono-chloro intermediate.

Solutions:

SolutionRationale
Increase Reaction Time Allow the reaction to stir for a longer period at the optimal temperature. Monitor by TLC or HPLC until the starting material and mono-chloro intermediate are no longer detectable.
Increase Reaction Temperature A modest increase in temperature can enhance the reaction rate. Proceed with caution to avoid side reactions.
Increase Molar Equivalents of Chlorinating Agent A slight excess of the chlorinating agent can help drive the reaction to completion.
Problem 2: Product is a Dark Oil or Tarry Substance Instead of a White Solid

Symptom: After the work-up, you obtain a dark, difficult-to-handle oil instead of the expected white solid.[6]

Cause: This often points to degradation of the starting material or product, or the presence of polymeric byproducts. Overheating during the reaction or work-up is a common culprit.

Solutions:

SolutionRationale
Strict Temperature Control Maintain the recommended temperature profile throughout the reaction.
Careful Work-up During the quenching step with ice water, ensure the mixture is well-stirred and the temperature is kept low to prevent localized heating.
Purification The crude product may require purification by recrystallization or column chromatography to remove colored impurities.
Problem 3: Difficulties with Phase Separation During Work-up

Symptom: During the aqueous work-up and extraction, the organic and aqueous layers do not separate cleanly, forming an emulsion.

Cause: This can be due to the presence of insoluble byproducts or residual base/acid.

Solutions:

SolutionRationale
Addition of Brine Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
Filtration If a solid is present at the interface, filtering the entire mixture through a pad of celite can help to remove it.
Adjusting pH Careful adjustment of the aqueous layer's pH can sometimes aid in breaking up emulsions.

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound using Phosphorus Oxychloride

This protocol is a generalized procedure based on common laboratory and patent literature.[1][6]

Materials:

  • 4,6-Dihydroxy-5-methoxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Triethylamine (optional, as a base)[6]

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, suspend 4,6-dihydroxy-5-methoxypyrimidine in toluene.

  • Addition of Base (Optional): If using a base, add triethylamine to the suspension.

  • Heating: Heat the mixture to 100-105°C.[6]

  • Addition of POCl₃: Slowly add phosphorus oxychloride to the heated mixture over a period of 30-60 minutes. An exotherm may be observed, so careful control of the addition rate is important.

  • Reflux: After the addition is complete, reflux the reaction mixture for 1-3 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. In a separate vessel, prepare a mixture of ice and water. Slowly and carefully decant or add the reaction mixture to the ice water with vigorous stirring.

  • Extraction: Extract the aqueous mixture with toluene or another suitable organic solvent (e.g., dichloromethane).

  • Washing: Wash the combined organic extracts sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white solid.

Visualizations

Synthesis Workflow

Synthesis Workflow Workflow for this compound Synthesis A Start: 4,6-Dihydroxy-5-methoxypyrimidine B Chlorination with POCl3 in Toluene A->B Heat to 100-105°C C Reaction Monitoring (TLC/HPLC) B->C Reflux for 1-3h D Work-up: Quenching with Ice Water C->D Reaction Complete E Extraction with Organic Solvent D->E F Washing (NaHCO3, Brine) E->F G Drying and Concentration F->G H Purification (Recrystallization) G->H I Final Product: this compound H->I

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting Logic Troubleshooting Common Synthesis Issues Start Low Yield or Impure Product Q1 Incomplete Reaction? Start->Q1 A1 Increase Reaction Time/Temp Check Reagent Stoichiometry Q1->A1 Yes Q2 Dark/Oily Product? Q1->Q2 No End Improved Synthesis A1->End A2 Check for Overheating Optimize Quenching Q2->A2 Yes Q3 Emulsion during Work-up? Q2->Q3 No A2->End A3 Add Brine Filter through Celite Q3->A3 Yes Q3->End No A3->End

References

Technical Support Center: Stability of 4,5-Dichloro-6-methoxypyrimidine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-dichloro-6-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling this reactive intermediate. Given the limited publicly available stability data for this specific isomer, this guide synthesizes information from closely related dichloropyrimidine analogs to offer a robust framework for its use in your experiments.

I. Core Concepts: Understanding the Stability of Dichloropyrimidines

This compound is a substituted pyrimidine with a molecular formula of C₅H₄Cl₂N₂O. The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the presence of two chlorine atoms, making the carbon atoms to which they are attached (C4 and C5) electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the primary driver of both its synthetic utility and its potential instability in solution.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

While specific long-term stability data for this compound is not extensively documented, based on guidelines for other chlorinated pyrimidines and reactive chemical intermediates, the following storage conditions are recommended to maintain its integrity:

  • Temperature: Store in a cool place.[2] For long-term storage, temperatures of -20°C are often recommended for analogous compounds to minimize degradation.

  • Atmosphere: Handle and store under an inert gas such as argon or nitrogen.[2] This is crucial to prevent reactions with atmospheric moisture and oxygen.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2]

Q2: In which common laboratory solvents is this compound expected to be stable?

The stability of this compound will be highly dependent on the solvent's properties.

  • Aprotic, Non-nucleophilic Solvents: It is expected to exhibit the highest stability in dry, aprotic solvents such as toluene, tetrahydrofuran (THF), and dichloromethane (DCM), provided they are free of nucleophilic impurities.

  • Protic Solvents: Protic solvents like alcohols (methanol, ethanol) can act as nucleophiles, especially at elevated temperatures or in the presence of a base, leading to the displacement of one or both chlorine atoms to form alkoxy-substituted pyrimidines.

  • Aqueous Solutions: The compound's stability in water is expected to be limited. Hydrolysis of the chloro groups to hydroxyl groups is a likely degradation pathway, which can be accelerated by acidic or basic conditions.

Q3: What are the likely degradation pathways for this compound in solution?

Based on the known reactivity of related compounds, the primary degradation pathways are anticipated to be:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most probable degradation route. Nucleophiles present in the solution (e.g., water, alcohols, amines) can displace the chlorine atoms.[1] The chlorine at the C4 position is generally more susceptible to nucleophilic attack in 2,4-dichloropyrimidines, but the electronic influence of the methoxy group at C6 in this isomer could affect the relative reactivity of the C4 and C5 positions.

  • Hydrolysis: In the presence of water, the chloro groups can be hydrolyzed to hydroxyl groups, forming chlorohydroxymethoxypyrimidines or dihydroxymethoxypyrimidine. This process can be catalyzed by acids or bases.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. It is advisable to protect solutions of the compound from light.

  • Thermal Degradation: At elevated temperatures, decomposition can occur. Hazardous decomposition products formed under fire conditions may include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[2]

III. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Observed Issue Potential Cause(s) Troubleshooting Steps & Rationale
Low or no yield of the desired product in a nucleophilic substitution reaction. 1. Degradation of starting material: The this compound may have degraded during storage or in the reaction solvent prior to the addition of your nucleophile. 2. Solvent incompatibility: The solvent may be reacting with the starting material (e.g., using a protic solvent without considering its nucleophilicity). 3. Insufficient reactivity of the nucleophile. 1. Verify starting material integrity: Before use, check the purity of the this compound by an appropriate analytical method like GC-MS or LC-MS. 2. Use dry, aprotic solvents: For SNAr reactions, ensure your solvents (e.g., THF, DMF, acetonitrile) are anhydrous. 3. Consider reaction conditions: The reactivity of nucleophiles can be enhanced by the choice of base and temperature. However, be mindful that harsh conditions can also promote degradation.
Formation of unexpected byproducts. 1. Reaction with solvent or impurities: Traces of water or other nucleophilic impurities in your reaction mixture can lead to side products. 2. Di-substitution: If your reaction is intended to be a mono-substitution, the conditions might be too harsh, leading to the displacement of both chlorine atoms. 3. Rearrangement or degradation of the product. 1. Purify all reagents and solvents: Ensure all components of your reaction are pure and dry. 2. Optimize reaction stoichiometry and temperature: Use a controlled amount of the nucleophile and consider running the reaction at a lower temperature to favor mono-substitution. 3. Monitor the reaction closely: Use techniques like TLC or LC-MS to track the progress of the reaction and identify the formation of byproducts early on.
Inconsistent results between experimental runs. 1. Variability in starting material quality. 2. Inconsistent reaction setup: Differences in moisture content, temperature, or reaction time can significantly impact the outcome. 3. Solution instability: If stock solutions are prepared and stored, the compound may be degrading over time.1. Use a single, validated batch of starting material. 2. Standardize your experimental protocol: Use consistent sources of reagents and solvents, and carefully control reaction parameters. 3. Prepare stock solutions fresh: Due to its reactivity, it is best practice to prepare solutions of this compound immediately before use. If storage is necessary, store in an anhydrous aprotic solvent at low temperature and under an inert atmosphere for a limited time. A stability study of the stock solution is recommended.

IV. Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol provides a general framework for reacting this compound with a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., an amine or alcohol)

  • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Base (e.g., triethylamine, diisopropylethylamine, sodium hydride)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1 equivalent) in the anhydrous aprotic solvent.

  • Add the base (1.1 to 2.2 equivalents, depending on the nucleophile and desired substitution).

  • Cool the mixture to a suitable temperature (e.g., 0 °C) to control the initial reaction rate.

  • Slowly add the nucleophile (1 to 2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diagram 1: General SNAr Workflow

snAr_workflow start Dissolve this compound in anhydrous aprotic solvent add_base Add base start->add_base cool Cool reaction mixture add_base->cool add_nucleophile Add nucleophile cool->add_nucleophile react React at appropriate temperature add_nucleophile->react monitor Monitor reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Quench and work-up monitor->workup Complete purify Purify product workup->purify end Characterize final product purify->end

Caption: A generalized workflow for performing a nucleophilic aromatic substitution (SNAr) reaction with this compound.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol outlines a basic forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing stable formulations and analytical methods.

Materials:

  • This compound

  • Solvents: Acetonitrile, Water (HPLC grade)

  • Stress agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours). A parallel experiment at an elevated temperature (e.g., 60 °C) can be performed to accelerate degradation.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Analyze at the same time points as the acid hydrolysis study.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature and analyze at the specified time points.

  • Thermal Degradation (in solution): Heat the stock solution at a set temperature (e.g., 60 °C) and analyze at the specified time points.

  • Photostability: Expose the stock solution in a photostable, transparent container to a light source that meets ICH Q1B guidelines.[3] A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples at appropriate time intervals.

  • Analysis: For each time point, analyze the samples by a suitable stability-indicating method (e.g., gradient HPLC-UV or LC-MS) to quantify the remaining parent compound and detect the formation of degradation products.

Diagram 2: Forced Degradation Study Workflow

forced_degradation cluster_stress Stress Conditions stock Prepare stock solution of This compound acid Acid Hydrolysis (0.1 M HCl) stock->acid base Base Hydrolysis (0.1 M NaOH) stock->base oxidation Oxidation (3% H₂O₂) stock->oxidation thermal Thermal Stress (e.g., 60 °C) stock->thermal photo Photostability (ICH Q1B) stock->photo analysis Analyze samples at time points (HPLC-UV, LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Quantify parent compound and detect degradants analysis->data report Assess stability profile data->report

Caption: A workflow for conducting a forced degradation study to evaluate the stability of this compound.

V. Data Summary

While specific quantitative stability data for this compound is scarce, the following table summarizes the expected stability profile based on the chemical properties of dichloropyrimidines.

Condition Solvent/Medium Expected Stability Potential Degradation Products
Storage Solid, -20°C, inert atmosphereHighMinimal degradation
Room Temp Anhydrous aprotic solvents (THF, Toluene)Moderate to HighMinimal if solvent is pure
Room Temp Protic solvents (MeOH, EtOH)Low to ModerateMethoxy/ethoxy substituted pyrimidines
Room Temp Aqueous (neutral pH)LowHydroxylated pyrimidines
Acidic Aqueous (e.g., 0.1 M HCl)Very LowHydroxylated pyrimidines
Basic Aqueous (e.g., 0.1 M NaOH)Very LowHydroxylated pyrimidines, potential ring opening
Oxidative 3% H₂O₂Moderate to LowOxidized pyrimidine derivatives
Photolytic UV/Vis lightLowVarious photoproducts

VI. Conclusion

This compound is a valuable but reactive building block. A thorough understanding of its potential instability is critical for its successful application in synthesis. By adhering to proper storage and handling procedures, selecting appropriate reaction conditions, and, where necessary, performing stability assessments, researchers can mitigate the risks of degradation and ensure the reliability of their experimental outcomes.

VII. References

  • BenchChem. 4,6-Dichloro-5-methoxypyrimidine: A Comprehensive Technical Guide. Available from: --INVALID-LINK--

  • ChemicalBook. 4,6-Dichloro-5-methoxypyrimidine Chemical Safety Data Sheet. Available from: --INVALID-LINK--

  • Arkat USA, Inc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Available from: --INVALID-LINK--

  • National Center for Biotechnology Information. 4,6-Dichloro-5-methoxypyrimidine. PubChem Compound Summary for CID 78720. Available from: --INVALID-LINK--

  • MDPI. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Available from: --INVALID-LINK--

  • European Medicines Agency. ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Reactivity of Dichloropyrimidine Isomers for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in FDA-approved drugs underscores its importance as a privileged structure. Dichloropyrimidines, in particular, serve as versatile synthons, offering multiple anchor points for molecular elaboration. However, the seemingly subtle shift in the placement of two chlorine atoms across the pyrimidine ring—from the 2,4- to the 4,6- to the 2,5-isomers—precipitates a dramatic divergence in chemical reactivity. This guide provides an in-depth comparison of these three key isomers, moving beyond a simple catalog of reactions to elucidate the underlying electronic and steric principles that govern their behavior in nucleophilic aromatic substitution (SNAr) reactions. By understanding these nuances, the discerning chemist can harness this differential reactivity for precise, regioselective synthesis of complex molecular architectures.

The Theoretical Framework: Unpacking the Electronic Landscape of Dichloropyrimidines

The reactivity of dichloropyrimidines in SNAr reactions is fundamentally governed by the electron-deficient nature of the pyrimidine ring, a consequence of the presence of two electronegative nitrogen atoms.[1] This inherent π-deficiency facilitates the attack of nucleophiles and stabilizes the negatively charged Meisenheimer intermediate, a key step in the SNAr mechanism. The positions of the chlorine atoms, however, modulate the electrophilicity of the carbon centers to which they are attached.

The general order of reactivity for leaving groups on the pyrimidine ring is C4(6) > C2 >> C5.[2] This hierarchy can be rationalized by considering the stability of the Meisenheimer intermediate formed upon nucleophilic attack at each position.

  • Attack at C4 or C6: The negative charge of the intermediate can be effectively delocalized onto both nitrogen atoms through resonance, leading to a more stable intermediate and a lower activation energy for the reaction.

  • Attack at C2: Delocalization of the negative charge is also possible, but the proximity of the two nitrogen atoms can lead to some electronic repulsion, slightly destabilizing the intermediate compared to attack at C4 or C6.

  • Attack at C5: Nucleophilic attack at the C5 position is significantly less favorable as the resulting negative charge cannot be effectively delocalized onto the ring nitrogens.

This theoretical framework provides a solid foundation for understanding the experimentally observed reactivity patterns of the dichloropyrimidine isomers.

cluster_0 General Reactivity in SNAr C4_C6 C4 / C6 C2 C2 C4_C6->C2 > C5 C5 C2->C5 >>

Caption: General order of reactivity of substituted pyrimidines in SNAr reactions.

Isomer-by-Isomer Reactivity Profile

The distinct arrangement of the chlorine atoms in each isomer leads to unique reactivity profiles and strategic considerations for synthesis.

2,4-Dichloropyrimidine: The Regioselectivity Challenge

2,4-Dichloropyrimidine is arguably the most studied of the three isomers, presenting a fascinating case of tunable regioselectivity. While the C4 position is generally more reactive than the C2 position, this preference is not absolute and can be influenced, and even reversed, by a number of factors.[3]

  • Electronic Effects of Ring Substituents: The presence of other substituents on the pyrimidine ring has a profound impact on regioselectivity. An electron-donating group (e.g., -OMe, -NHMe) at the C6 position can reverse the typical selectivity, favoring nucleophilic attack at the C2 position.[3] Conversely, an electron-withdrawing group (e.g., -CF₃, -CN) at the C5 position enhances the inherent preference for C4 substitution.

  • Nature of the Nucleophile: While many nucleophiles favor the C4 position, certain nucleophiles, such as tertiary amines, have been shown to exhibit a preference for the C2 position, particularly when a C5 substituent is an electron-withdrawing group.

  • Reaction Conditions: The choice of solvent, base, and temperature can also influence the C4/C2 selectivity. For instance, palladium-catalyzed cross-coupling reactions often show a strong preference for the C4 position.[2]

This sensitivity to reaction parameters makes 2,4-dichloropyrimidine a powerful, albeit complex, building block for creating diverse libraries of substituted pyrimidines.

4,6-Dichloropyrimidine: The Symmetric Workhorse

In contrast to its 2,4-isomer, 4,6-dichloropyrimidine offers a more straightforward reactivity profile due to its symmetry. The two chlorine atoms at the C4 and C6 positions are electronically and sterically equivalent, meaning that mono-substitution will yield a single, predictable product.[4]

The primary consideration when working with 4,6-dichloropyrimidine is the reactivity of the second chlorine atom after the first substitution. The introduction of an electron-donating group (e.g., an amine or an alkoxide) at one of the positions will deactivate the ring towards a second nucleophilic attack. Consequently, achieving di-substitution often requires more forcing conditions or a change in reaction strategy, such as employing a palladium-catalyzed cross-coupling reaction for the second step.

2,5-Dichloropyrimidine: The Underutilized Isomer

2,5-Dichloropyrimidine is the least explored of the three isomers, yet it presents unique opportunities for the synthesis of novel pyrimidine derivatives. Based on the general principles of pyrimidine reactivity, the chlorine atom at the C2 position is expected to be significantly more susceptible to nucleophilic displacement than the chlorine at the C5 position.[2]

This differential reactivity allows for the selective mono-functionalization at the C2 position, leaving the C5 chlorine available for subsequent transformations, such as cross-coupling reactions, which are more amenable to functionalizing the less reactive C5 position. This sequential functionalization strategy opens the door to the synthesis of 2,5-disubstituted pyrimidines that would be challenging to access through other routes.

Comparative Data Summary

The following table summarizes the key reactivity features of the three dichloropyrimidine isomers, providing a quick reference for synthetic planning.

Feature2,4-Dichloropyrimidine4,6-Dichloropyrimidine2,5-Dichloropyrimidine
Relative Reactivity of Chlorine Atoms C4 > C2 (generally)C4 = C6C2 >> C5
Regioselectivity of Mono-substitution Variable, depends on conditionsNot applicable (single product)Selective for C2
Key Synthetic Consideration Controlling C4 vs. C2 selectivityDeactivation after first substitutionSequential functionalization
Influence of Substituents HighModerateModerate

Experimental Protocols

The following protocols are representative examples of nucleophilic aromatic substitution reactions on dichloropyrimidines. These should be regarded as starting points, and optimization may be necessary for specific substrates and nucleophiles.

Protocol 1: Regioselective Amination of 2,4-Dichloropyrimidine (C4-Selective)

This protocol describes a typical C4-selective amination of 2,4-dichloropyrimidine.

Materials:

  • 2,4-Dichloropyrimidine

  • Amine (e.g., morpholine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in DMF, add the amine (1.1 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Start Dissolve 2,4-Dichloropyrimidine in DMF Add_Reagents Add Amine and K₂CO₃ Start->Add_Reagents Heat Heat to 80 °C and Monitor by TLC Add_Reagents->Heat Workup Aqueous Workup and Extraction Heat->Workup Purify Column Chromatography Workup->Purify End C4-Substituted Product Purify->End

Caption: Workflow for C4-selective amination of 2,4-dichloropyrimidine.

Protocol 2: Mono-amination of 4,6-Dichloropyrimidine

This protocol outlines the straightforward mono-amination of the symmetrical 4,6-dichloropyrimidine.[4]

Materials:

  • 4,6-Dichloropyrimidine

  • Amine (e.g., benzylamine)

  • Triethylamine (TEA)

  • Ethanol

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 4,6-dichloropyrimidine (1.0 eq) in ethanol.

  • Add the amine (1.0 eq) and triethylamine (1.1 eq).

  • Reflux the reaction mixture and monitor by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Selective Amination of 2,5-Dichloropyrimidine (C2-Selective)

This protocol is a representative procedure for the selective amination at the C2 position of 2,5-dichloropyrimidine, based on general principles of pyrimidine reactivity.

Materials:

  • 2,5-Dichloropyrimidine

  • Amine (e.g., piperidine)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2,5-dichloropyrimidine (1.0 eq) in acetonitrile, add the amine (1.05 eq) and NaHCO₃ (2.0 eq).

  • Stir the reaction at room temperature and monitor by TLC. Gentle heating may be required for less reactive amines.

  • Once the starting material is consumed, filter the reaction mixture and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography to yield 2-amino-5-chloropyrimidine.

Conclusion: Strategic Selection for Synthetic Success

The choice between 2,4-, 4,6-, and 2,5-dichloropyrimidine is a strategic decision that can significantly impact the efficiency and outcome of a synthetic campaign. A thorough understanding of their differential reactivity, grounded in the electronic principles of the pyrimidine ring, empowers the medicinal chemist to move beyond trial-and-error and engage in rational design. While 4,6-dichloropyrimidine offers simplicity for mono-substitution, the nuanced regioselectivity of 2,4-dichloropyrimidine and the untapped potential of 2,5-dichloropyrimidine provide a rich toolkit for the construction of novel and diverse molecular entities. As the demand for sophisticated, highly functionalized heterocyclic compounds continues to grow, a deep appreciation for the subtle yet profound differences between these isomers will remain an invaluable asset in the pursuit of new therapeutic agents.

References

A Senior Application Scientist's Guide to the Biological Screening of 4,5-Dichloro-6-methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] Its inherent drug-like properties and synthetic versatility have made it a focal point for the development of novel anticancer, antimicrobial, and antiviral agents. Among the vast array of pyrimidine derivatives, those based on the 4,5-dichloro-6-methoxypyrimidine core have garnered significant interest. The presence of reactive chlorine atoms at the 4 and 5 positions, coupled with the methoxy group at the 6 position, provides a unique chemical handle for the synthesis of diverse compound libraries with a wide spectrum of biological activities.

This guide provides an in-depth, objective comparison of the biological performance of this compound derivatives against other established alternatives. We will delve into their anticancer, antibacterial, and antiviral properties, supported by experimental data from peer-reviewed literature. Furthermore, this guide will equip researchers with detailed, step-by-step methodologies for key biological screening assays, enabling the replication and validation of findings.

Comparative Biological Activity of this compound Derivatives

The true measure of a novel compound's potential lies in its performance relative to existing therapies. While direct head-to-head studies are the gold standard for comparison, we can draw valuable insights by examining the available quantitative data for this compound derivatives and comparing them to other well-established heterocyclic compounds.

Anticancer Activity

Pyrimidine derivatives have a rich history in cancer chemotherapy, with many acting as inhibitors of key cellular processes like kinase signaling and nucleotide metabolism.[2][3]

Table 1: Comparative Anticancer Activity (IC₅₀ Values)

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
This compound Analogue Thiazolo[4,5-d]pyrimidine derivativeA375 (Melanoma)25.4[4]
Thiazolo[4,5-d]pyrimidine derivativeC32 (Melanoma)24.4[4]
Thiazolo[4,5-d]pyrimidine derivativeDU145 (Prostate)>100[4]
Thiazolo[4,5-d]pyrimidine derivativeMCF-7 (Breast)>100[4]
Alternative Pyrimidine Derivatives 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidineWalker Carcinoma 256-[5]
4-aminopyrazolo[3,4-d]pyrimidine derivativeUO-31 (Renal)0.87[6]
Pyrido[2,3-d]pyrimidine derivativeA549 (Lung)5.988[7]
Other Heterocyclic Anticancer Agents Benzothiazole aniline (BTA) derivativeMCF-7 (Breast)0.51[8]
Methoxyflavone analogHCC1954 (Breast)8.58[9]

Disclaimer: The data presented above is compiled from different studies. A direct comparison of absolute efficacy is challenging due to variations in specific derivatives and experimental conditions.

The data suggests that while some this compound derivatives show activity against certain cancer cell lines, other pyrimidine scaffolds and heterocyclic compounds may exhibit greater potency. This highlights the importance of extensive structure-activity relationship (SAR) studies to optimize the anticancer potential of the this compound core.

Antibacterial Activity

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with unique mechanisms of action. Pyrimidine derivatives have emerged as a promising class of compounds in this area.[10][11]

Table 2: Comparative Antibacterial Activity (MIC Values)

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference
This compound Analogue 6-Aryl-4-oxo-1,4-dihydropyrimidine derivativeStaphylococcus aureus-[12]
6-Aryl-4-oxo-1,4-dihydropyrimidine derivativeEnterococcus faecalis-[12]
Alternative Pyrimidine Derivatives Thiazolo[3,2-a]pyrimidine derivativeE. coli1.0[11]
Thiazolo[3,2-a]pyrimidine derivativePseudomonas aeruginosa1.0[11]
Triazole substituted pyrimidinePseudomonas aeruginosa-[10]
Triazole substituted pyrimidineStaphylococcus aureus-[10]
Other Heterocyclic Antibacterial Agents 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamideMRSA 637181-16 (MBC)[13]
Metal-organic framework (MOF) with 4,6-diamino-2-pyrimidinethiolS. aureus ATCC 6538-[14]

Disclaimer: The data presented above is compiled from different studies. A direct comparison of absolute efficacy is challenging due to variations in specific derivatives and experimental conditions. Some values represent Minimum Bactericidal Concentration (MBC) rather than MIC.

The available data indicates that various pyrimidine derivatives, including those not directly derived from this compound, exhibit potent antibacterial activity. Further screening of this compound-based libraries against a broad panel of bacterial strains is warranted.

Antiviral Activity

The pyrimidine core is found in several antiviral drugs, and research into new pyrimidine-based antiviral agents is ongoing.

While specific antiviral data for this compound derivatives is not extensively available in the public domain, the broader class of pyrimidine derivatives has shown promise. For instance, certain pyrimido[4,5-d]pyrimidine derivatives have been investigated for their activity against various viruses.[15]

Experimental Protocols for Biological Screening

To ensure scientific integrity and reproducibility, the following sections provide detailed, step-by-step methodologies for key biological screening assays.

Cell-Based Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed Cancer Cells B Compound Treatment A->B C Incubation (48-72h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for determining anticancer activity using the MTT assay.

Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]

Protocol:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Compound Dilutions B->C D Incubate (16-20h) C->D E Determine MIC D->E

Caption: Workflow for determining antibacterial activity via broth microdilution.

Antiviral Screening: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of a virus and the efficacy of an antiviral compound.

Protocol:

  • Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of the this compound derivatives. Mix each dilution with a known concentration of the virus and incubate for 1 hour at 37°C to allow the compound to neutralize the virus.

  • Infection: Remove the culture medium from the cell monolayers and infect with the virus-compound mixture. Allow the virus to adsorb for 1 hour.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.

Experimental Workflow for Plaque Reduction Assay

Plaque_Reduction_Workflow A Prepare Cell Monolayer C Infect Cells A->C B Virus-Compound Incubation B->C D Overlay with Semi-Solid Medium C->D E Incubate for Plaque Formation D->E F Visualize and Count Plaques E->F G Calculate EC50 F->G

Caption: Workflow for determining antiviral activity using the plaque reduction assay.

Understanding the Mechanism of Action: Signaling Pathways

The biological activity of pyrimidine derivatives is often attributed to their ability to interact with and modulate specific cellular signaling pathways.

Anticancer Mechanism: Kinase Inhibition

Many pyrimidine-based anticancer agents function as kinase inhibitors.[2] For example, they can target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival. By blocking the ATP-binding site of the kinase domain, these compounds inhibit downstream signaling cascades, leading to cell cycle arrest and apoptosis.

Signaling Pathway of EGFR Inhibition by Pyrimidine Derivatives

EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Pyrimidine Pyrimidine Derivative Pyrimidine->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway and its inhibition by pyrimidine derivatives.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological screening of this compound derivatives, highlighting their potential as anticancer, antibacterial, and antiviral agents. The provided experimental protocols offer a robust framework for researchers to conduct their own investigations and contribute to this exciting field.

While the existing data is promising, further research is crucial. Head-to-head comparative studies under standardized conditions are needed to definitively establish the efficacy of this compound derivatives relative to other heterocyclic compounds. Furthermore, detailed mechanistic studies are required to elucidate their precise molecular targets and modes of action. The continued exploration of this versatile scaffold holds significant promise for the discovery of novel and effective therapeutic agents.

References

The Strategic Derivatization of 4,5-Dichloro-6-methoxypyrimidine: A Comparative Guide to Unlocking Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine building blocks, 4,5-dichloro-6-methoxypyrimidine stands out as a particularly versatile starting material. Its two reactive chlorine atoms at positions 4 and 5, modulated by the electron-donating methoxy group at position 6, offer a canvas for intricate molecular design. This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds derived from this scaffold, with a focus on their potential as kinase inhibitors and antiviral agents. We will delve into the synthetic rationale, present comparative biological data from analogous series, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.

The Synthetic Versatility of the this compound Scaffold

The primary route for elaborating the this compound core is through nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, exacerbated by the inductive effect of the chlorine atoms, makes it susceptible to attack by various nucleophiles.

Regioselectivity of Substitution:

A critical aspect of synthesizing derivatives from this scaffold is controlling the regioselectivity of the SNAr reaction. Generally, the C4 and C6 positions on a pyrimidine ring are more electrophilic than the C2 position. In the case of this compound, the C4 position is the most activated site for the initial nucleophilic attack. This is due to the combined electron-withdrawing effects of the adjacent chlorine at C5 and the ring nitrogens. The methoxy group at C6, being electron-donating, slightly deactivates the adjacent C5 position for direct substitution.

Therefore, a typical synthetic strategy involves a stepwise substitution, first at the C4 position, followed by a second substitution at the C5 position, which may require more forcing conditions.

Comparative Analysis of Kinase Inhibitors Derived from Halogenated Pyrimidines

While comprehensive SAR studies originating directly from this compound are not extensively reported in publicly available literature, we can draw valuable insights from closely related 5-chloro-4-aminopyrimidine and other di-substituted pyrimidine series that have been explored as kinase inhibitors. The general pharmacophore for many kinase inhibitors involves a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase ATP-binding site, and various substituents that occupy adjacent hydrophobic pockets.

Structure-Activity Relationship (SAR) at the C4 Position

The C4 position is pivotal for interacting with the hinge region of many kinases. Substitution at this position with various amines allows for the fine-tuning of potency and selectivity.

Compound R (Substitution at C4) Kinase Inhibition (IC50, nM) *Rationale for Modification
A1 -NH-(4-fluorophenyl)50Introduction of a small, electron-withdrawing group on the aniline ring to probe electronic effects.
A2 -NH-(3,4-difluorophenyl)35Increasing the electron-withdrawing nature of the phenyl ring to potentially enhance hydrogen bonding.
A3 -NH-(4-methylphenyl)80Introduction of a small, electron-donating group to explore the impact of electron density on binding.
A4 -NH-(4-methoxyphenyl)65A larger electron-donating group that can also act as a hydrogen bond acceptor.
A5 -NH-(pyridin-4-yl)45Introduction of a basic nitrogen to potentially form additional interactions or improve solubility.
A6 -NH-(CH2-phenyl)120Introduction of a more flexible linker to the phenyl ring.

Note: The IC50 values presented in this table are hypothetical and are intended to illustrate the general SAR trends observed in related series of pyrimidine-based kinase inhibitors.

Key Insights from C4-Substitution:

  • Anilines as Privileged Moieties: Anilino-pyrimidines are a well-established class of kinase inhibitors. The amine linker provides a crucial hydrogen bond donor to the kinase hinge region.

  • Electronic Effects: Small electron-withdrawing groups, such as fluorine, on the aniline ring are often well-tolerated and can enhance potency. This is likely due to an increase in the hydrogen bond donating capacity of the N-H group.

  • Steric Constraints: Bulky substituents on the aniline ring are generally detrimental to activity, as they can clash with the kinase's gatekeeper residue.

  • Flexibility: A direct connection of the aromatic ring to the C4-amino group is often preferred over the introduction of flexible linkers like a methylene group.

Structure-Activity Relationship (SAR) at the C5 Position

The C5 position of the pyrimidine ring points towards the solvent-exposed region in many kinase binding sites, making it an ideal position for introducing substituents that can improve physicochemical properties or achieve selectivity.

Compound R1 (Substitution at C4) R2 (Substitution at C5) Kinase Inhibition (IC50, nM) *Rationale for Modification
B1 -NH-(4-fluorophenyl)-Cl50Starting point with a halogen at C5.
B2 -NH-(4-fluorophenyl)-H250Removal of the C5-chloro group significantly reduces potency, highlighting its importance.
B3 -NH-(4-fluorophenyl)-CN40Introduction of a small, electron-withdrawing cyano group can enhance interactions.
B4 -NH-(4-fluorophenyl)-CH390A small hydrophobic group at C5 is generally well-tolerated.
B5 -NH-(4-fluorophenyl)-OCH375A methoxy group can offer a balance of steric and electronic properties.
B6 -NH-(4-fluorophenyl)-NH2150Introduction of a polar amino group may impact binding depending on the specific kinase.

Note: The IC50 values presented in this table are hypothetical and are intended to illustrate the general SAR trends observed in related series of pyrimidine-based kinase inhibitors.

Key Insights from C5-Substitution:

  • Importance of a C5-Substituent: In many cases, a substituent at the C5 position is crucial for potent kinase inhibition. The nature of this substituent can greatly influence both potency and selectivity.

  • Hydrophobicity and van der Waals Interactions: Small, hydrophobic or electron-withdrawing groups at C5 often lead to improved activity, likely through favorable van der Waals interactions within a hydrophobic pocket of the ATP-binding site.

  • Solubility and Physicochemical Properties: The C5 position can be modified to introduce polar groups to enhance solubility, although this may sometimes come at the cost of reduced potency if the group disrupts a key hydrophobic interaction.

Comparative Analysis of Antiviral Agents Derived from Substituted Pyrimidines

The pyrimidine scaffold is also a prolific source of antiviral agents, including nucleoside analogs and non-nucleoside inhibitors of viral enzymes. Derivatives of 6-methoxypyrimidine have shown promise as inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro).

SAR of 2,4-Disubstituted-6-methoxypyrimidines as SARS-CoV-2 Mpro Inhibitors

A recent study on 2,4-diamino-6-methoxypyrimidine derivatives provided valuable insights into the SAR for inhibiting the SARS-CoV-2 main protease. While the starting material is different, the principles of substitution on the pyrimidine core are highly relevant.

Compound R1 (Substitution at C4) R2 (Substitution at C2) SARS-CoV-2 Mpro Inhibition (% at 10 µM) *Rationale for Modification
C1 -NH-benzyl-NH285%A benzylamine at C4 provides a good starting point for exploring the S2 pocket of the protease.
C2 -NH-(4-fluorobenzyl)-NH290%Introduction of a fluorine on the benzyl ring can enhance interactions.
C3 -NH-CH2-CH2-phenyl-NH260%Increasing the linker length between the amine and the phenyl ring reduces activity.
C4 -NH-benzyl-NH-phenyl92%A phenylamino group at C2 is well-tolerated and can lead to increased potency.
C5 -NH-benzyl-NH-(4-pyridyl)88%A pyridine ring at C2 is also tolerated and can improve properties.
C6 -NH-cyclohexyl-NH230%A non-aromatic substituent at C4 is less favorable, indicating the importance of the aromatic ring.

Note: The inhibition percentages are based on trends reported for analogous series and are for illustrative purposes.

Key Insights for Antiviral Activity:

  • C4-Substituent: A benzylamine or a related aromatic amine at the C4 position appears to be crucial for activity against SARS-CoV-2 Mpro, likely by occupying the S2 subsite of the enzyme's active site.

  • C2-Substituent: The C2 position can tolerate a variety of substituents, including small amines and aromatic groups, allowing for further optimization of the compound's properties.

  • Importance of the 6-Methoxy Group: The 6-methoxy group is considered important for the overall potency of this class of inhibitors.

Experimental Protocols

General Procedure for Mono-substitution at the C4-position (Amination)

Rationale: This protocol describes a standard SNAr reaction for the selective substitution of the more reactive chlorine atom at the C4 position of this compound with an amine.

Materials:

  • This compound

  • Amine of choice (e.g., 4-fluoroaniline)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.1 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-amino-5-chloro-6-methoxypyrimidine derivative.

General Procedure for Di-substitution (Amination at C4 and C5)

Rationale: This protocol outlines a method for the substitution of both chlorine atoms. The second substitution at the C5 position typically requires more forcing conditions due to the deactivating effect of the substituent introduced at C4.

Materials:

  • 4-Amino-5-chloro-6-methoxypyrimidine derivative (from the previous step)

  • Second amine of choice

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Strong base (e.g., sodium tert-butoxide)

  • Anhydrous toluene or dioxane

  • Standard workup and purification reagents

Procedure:

  • In a reaction vessel, combine the 4-amino-5-chloro-6-methoxypyrimidine derivative (1.0 eq), the second amine (1.2 eq), the palladium catalyst (e.g., 0.05 eq), and the ligand (e.g., 0.1 eq).

  • Add the strong base (e.g., 1.5 eq) and anhydrous solvent.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-120 °C, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

Rationale: This protocol provides a general framework for assessing the in vitro inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Recombinant kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Synthesized compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Synthetic Strategy and Biological Pathways

Synthetic_Workflow Start This compound MonoSub 4-Amino-5-chloro-6-methoxypyrimidine (C4-Substituted) Start->MonoSub SNAr at C4 (e.g., Amine, Alcohol) DiSub 4,5-Disubstituted-6-methoxypyrimidine (C4, C5-Disubstituted) MonoSub->DiSub SNAr at C5 (e.g., Pd-catalyzed amination) Kinase_Inhibition_Pathway Pyrimidine Pyrimidine Derivative Kinase Kinase ATP-Binding Site Pyrimidine->Kinase Inhibition Substrate Protein Substrate Kinase->Substrate ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation CellProliferation Cell Proliferation, Survival PhosphoSubstrate->CellProliferation

A Comparative Guide to the Structural Validation of 4,5-Dichloro-6-methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is the bedrock of discovery. In the realm of heterocyclic chemistry, pyrimidine derivatives are of paramount importance due to their wide-ranging biological activities. This guide provides an in-depth, comparative analysis of the primary analytical techniques for validating the structure of 4,5-Dichloro-6-methoxypyrimidine and its derivatives. We will delve into the practical applications and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering field-proven insights to navigate the complexities of structural elucidation.

It is important to note that while the isomer 4,6-dichloro-5-methoxypyrimidine is well-documented, specific experimental data for this compound is less prevalent in publicly accessible literature. This guide will therefore utilize predictive data for NMR and general principles of mass spectrometry and crystallography, alongside comparative data from related isomers, to provide a comprehensive validation framework.

The Analytical Triad: A Comparative Overview

The choice of analytical technique is a critical decision in the workflow of chemical synthesis and characterization. Each method offers a unique lens through which to view the molecule, and a comprehensive understanding is often achieved by integrating data from multiple sources.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Single-Crystal X-ray Crystallography
Principle Exploits the magnetic properties of atomic nuclei to provide information about the chemical environment and connectivity of atoms.Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition.Scatters X-rays off the electron clouds of a crystalline lattice to determine the precise three-dimensional arrangement of atoms.
Sample State SolutionSolid or Liquid (ionizable)Solid (single crystal)
Information Yield Detailed connectivity (through-bond), stereochemistry, and dynamic information in solution.Molecular weight, elemental formula, and fragmentation patterns for structural clues.Unambiguous 3D structure, bond lengths, bond angles, and absolute stereochemistry.
Key Advantage Non-destructive, provides rich information about the molecule's solution-state structure and dynamics.High sensitivity, provides definitive molecular weight and formula.Considered the "gold standard" for absolute structural proof.
Key Limitation Can be complex to interpret for highly substituted or asymmetric molecules. Does not provide absolute 3D structure.Provides limited information on stereochemistry and connectivity.Requires a high-quality single crystal, which can be challenging to obtain. The solid-state structure may not represent the solution-state conformation.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For a derivative of this compound, both ¹H and ¹³C NMR are indispensable.

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, for more polar derivatives, dimethyl sulfoxide-d₆ (DMSO-d₆) may be necessary. The choice of a high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving complex spin systems that may arise in substituted pyrimidine rings.

Due to the limited availability of experimental spectra for this compound, predicted data serves as a valuable reference.

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~4.1Singlet-OCH₃
¹H~8.7SingletH-2
¹³C~55Quartet (in ¹³C-¹H coupled)-OCH₃
¹³C~125SingletC-5
¹³C~150SingletC-4
¹³C~158Doublet (in ¹³C-¹H coupled)C-2
¹³C~160SingletC-6

Note: These are predicted values and may vary from experimental results.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum. A 30° or 45° pulse angle is often sufficient to avoid saturation and allow for faster repetition rates.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by collapsing multiplets into singlets.

    • A wider spectral width (0-220 ppm) is necessary.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

    • Integrate the ¹H signals to determine the relative number of protons for each resonance.

The consistency between the ¹H and ¹³C NMR data provides a self-validating system. For instance, the number of signals in the ¹³C spectrum should correspond to the number of chemically non-equivalent carbons in the proposed structure. Furthermore, advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to unequivocally establish proton-proton and proton-carbon correlations, respectively, providing an irrefutable map of the molecule's connectivity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_validation Structural Validation Dissolve Dissolve Derivative in Deuterated Solvent LockShimTune Lock, Shim, Tune Dissolve->LockShimTune Acquire1H Acquire 1H Spectrum LockShimTune->Acquire1H Acquire13C Acquire 13C Spectrum Acquire1H->Acquire13C Process Fourier Transform, Phasing, Calibration Acquire13C->Process Integrate Integrate 1H Signals Process->Integrate Assign Assign Signals Integrate->Assign Validate Confirm Connectivity & Structure Assign->Validate

Caption: General workflow for NMR-based structural validation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight and elemental composition of a compound. For halogenated compounds like this compound, the isotopic pattern of chlorine is a key diagnostic feature.

Chlorine has two abundant stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing one chlorine atom will exhibit two molecular ion peaks (M and M+2) with a relative intensity ratio of approximately 3:1. For a molecule with two chlorine atoms, such as our target compound, the mass spectrum will show a characteristic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of roughly 9:6:1. This isotopic signature is a powerful confirmation of the presence of two chlorine atoms. Electron Impact (EI) is a common ionization technique that can cause fragmentation, providing clues to the molecule's structure. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are often preferred to observe a more prominent molecular ion peak.

  • Molecular Formula: C₅H₄Cl₂N₂O

  • Monoisotopic Mass: 177.97 g/mol (for the most abundant isotopes, ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O)

  • Expected Isotopic Pattern:

    • m/z ~178 (M, containing two ³⁵Cl atoms) - Highest abundance in the cluster

    • m/z ~180 (M+2, containing one ³⁵Cl and one ³⁷Cl) - ~65% of the M peak intensity

    • m/z ~182 (M+4, containing two ³⁷Cl atoms) - ~10% of the M peak intensity

  • Sample Preparation: Prepare a dilute solution of the purified compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., ESI).

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

    • Ensure the mass range is set to include the expected molecular ion.

  • Data Analysis:

    • Determine the exact mass of the molecular ion.

    • Use the instrument's software to calculate the elemental composition that corresponds to the measured exact mass.

    • Analyze the isotopic pattern to confirm the number of chlorine atoms.

The elemental composition determined by HRMS should be in close agreement with the theoretical composition calculated from the proposed structure. This provides a high degree of confidence in the molecular formula of the synthesized compound.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_validation Formula Confirmation PrepareSol Prepare Dilute Solution Ionize Ionize Sample (e.g., ESI) PrepareSol->Ionize Analyze Analyze by HRMS (TOF/Orbitrap) Ionize->Analyze DetMass Determine Exact Mass Analyze->DetMass CalcFormula Calculate Elemental Composition DetMass->CalcFormula AnalyzeIso Analyze Isotopic Pattern CalcFormula->AnalyzeIso Confirm Confirm Molecular Formula AnalyzeIso->Confirm

Caption: Workflow for mass spectrometry-based formula confirmation.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms in a molecule. While it is considered the definitive method for structural proof, it is contingent on the ability to grow high-quality single crystals.

Growing diffraction-quality crystals is often the most challenging step. For a compound like this compound, which is likely to be a solid at room temperature, techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization can be employed. The choice of solvent or solvent system is critical and often requires screening a variety of options.

The crystal structure would definitively show the positions of the chlorine atoms at C-4 and C-5, and the methoxy group at C-6. It would also provide precise bond lengths and angles, which can offer insights into the electronic nature of the pyrimidine ring.

  • Crystal Growth: Grow single crystals of the purified compound using an appropriate crystallization technique.

  • Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in the X-ray beam of a diffractometer.

    • Cool the crystal, typically to 100 K, to minimize thermal vibrations and improve data quality.

    • Rotate the crystal in the X-ray beam and collect the diffraction pattern.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters.

  • Structure Validation:

    • Analyze the final structure for geometric reasonability and check for any inconsistencies.

    • The final structure is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

A well-refined crystal structure provides an unambiguous and highly trustworthy determination of the molecular structure in the solid state. The resulting crystallographic information file (CIF) contains a wealth of data that can be used for publications and further computational studies.

Conclusion: A Synergistic Approach to Structural Validation

A Comparative Analysis of Synthesis Routes for Dichloromethoxypyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Dichloromethoxypyrimidines are a critical class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules. Their utility in medicinal chemistry and drug development is well-established, with the dichloromethoxypyrimidine core appearing in numerous pharmaceutical agents. The strategic placement of chloro and methoxy substituents on the pyrimidine ring allows for selective functionalization, making the efficient and scalable synthesis of these intermediates a topic of paramount importance for researchers and process chemists.

This guide provides an in-depth comparative analysis of the prevalent synthetic routes to various dichloromethoxypyrimidine isomers. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer a critical evaluation of each method's advantages and limitations, supported by experimental data.

The Cornerstone of Synthesis: Chlorination of Dihydroxymethoxypyrimidines

The most common and well-established strategy for the synthesis of dichloromethoxypyrimidines involves the chlorination of the corresponding dihydroxymethoxypyrimidine precursors. This transformation is typically achieved using a dehydrating chlorinating agent, with phosphorus oxychloride (POCl₃) being the most frequently employed reagent.[1] The reaction proceeds via the conversion of the more stable keto tautomers of the dihydroxypyrimidine to the corresponding dichloro derivatives.

Route 1: Chlorination using Phosphorus Oxychloride (POCl₃)

This method is widely applicable for the synthesis of various dichloromethoxypyrimidine isomers, including 2,4-dichloro-5-methoxypyrimidine and 4,6-dichloro-5-methoxypyrimidine. The reaction is often carried out using an excess of POCl₃, which can also serve as the solvent.[1] However, for improved safety and easier work-up, the reaction can be performed in a high-boiling inert solvent such as toluene or xylene.[2]

Mechanism of Chlorination with POCl₃:

The chlorination of a dihydroxypyrimidine with POCl₃ is believed to proceed through the formation of a dichlorophosphate ester intermediate. The lone pair of electrons on the pyrimidine nitrogen attacks the phosphorus atom of POCl₃, leading to the elimination of a chloride ion. This is followed by the formation of a dichlorophosphate ester at one of the hydroxyl groups. A second equivalent of POCl₃ or the already formed dichlorophosphate intermediate reacts with the second hydroxyl group. The subsequent collapse of these intermediates, often facilitated by heat, results in the formation of the dichloropyrimidine and pyrophosphate byproducts.

The addition of a tertiary amine, such as N,N-dimethylaniline or pyridine, is a common practice to accelerate the reaction and improve yields.[3] The amine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It can also activate the hydroxyl groups of the pyrimidine ring, making them more susceptible to attack by POCl₃.

Experimental Protocol: Synthesis of 2,4-dichloro-5-methoxypyrimidine using POCl₃ and N,N-dimethylaniline [2]

  • Reagents:

    • 2,4-dihydroxy-5-methoxypyrimidine (1.0 eq)

    • Phosphorus oxychloride (2.2 eq)

    • N,N-dimethylaniline (1.2 eq)

    • Toluene or Xylene (as solvent)

    • Ice water

    • Sodium bicarbonate solution (saturated)

    • Brine

    • Anhydrous sodium sulfate

    • Heptane or Hexane (for recrystallization)

  • Procedure:

    • To a stirred suspension of 2,4-dihydroxy-5-methoxypyrimidine in toluene, add N,N-dimethylaniline.

    • Carefully add phosphorus oxychloride dropwise to the mixture at room temperature.

    • Heat the reaction mixture to reflux (typically 110-140°C) and maintain for 2-6 hours, monitoring the reaction progress by TLC or HPLC.

    • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

    • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from heptane or hexane to afford 2,4-dichloro-5-methoxypyrimidine as a solid.

DOT Diagram: General Workflow for POCl₃ Chlorination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification start Suspend Dihydroxymethoxypyrimidine in Solvent add_base Add Tertiary Amine (e.g., N,N-dimethylaniline) start->add_base add_POCl3 Add POCl3 Dropwise add_base->add_POCl3 reflux Heat to Reflux (2-6 h) add_POCl3->reflux monitor Monitor by TLC/HPLC reflux->monitor quench Quench with Ice Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate recrystallize Recrystallize from Heptane/Hexane concentrate->recrystallize product Dichloromethoxypyrimidine recrystallize->product

Caption: General workflow for the synthesis of dichloromethoxypyrimidines via POCl₃ chlorination.

Route 2: Alternative Chlorinating Agents

While POCl₃ is effective, it is a highly corrosive and moisture-sensitive reagent, and its use on a large scale can present safety and waste disposal challenges. This has led to the exploration of alternative chlorinating agents.

  • Thionyl Chloride (SOCl₂): Thionyl chloride is another common chlorinating agent that can be used for the conversion of dihydroxypyrimidines. The reaction mechanism is similar to that of POCl₃, proceeding through the formation of a chlorosulfite intermediate.

  • Triphosgene (bis(trichloromethyl) carbonate): Triphosgene is a solid, safer alternative to phosgene gas and can be used for the chlorination of hydroxypyrimidines. A patent describes the synthesis of 4,6-dichloro-2-methylpyrimidine using triphosgene in the presence of N,N-diethylaniline, reporting a high yield of 92%.[4] This method is presented as being safer and more environmentally friendly than using POCl₃ or phosgene.[4]

Experimental Protocol: Synthesis of 4,6-dichloro-2-methylpyrimidine using Triphosgene [4]

  • Reagents:

    • 4,6-dihydroxy-2-methylpyrimidine (1.0 eq)

    • N,N-diethylaniline (2.5 eq)

    • Triphosgene (2.5 eq)

    • Dichloroethane (as solvent)

    • Hydrochloric acid (4M)

    • Water

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 4,6-dihydroxy-2-methylpyrimidine and N,N-diethylaniline in dichloroethane, slowly add a solution of triphosgene in dichloroethane at reflux.

    • Maintain the reflux for 6-8 hours.

    • Cool the reaction mixture and wash sequentially with water and 4M hydrochloric acid.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from dichloroethane to afford 4,6-dichloro-2-methylpyrimidine.

Comparative Analysis of Synthesis Routes

The choice of a particular synthetic route depends on several factors, including the desired isomer, scale of the reaction, available equipment, and safety considerations. The following table provides a comparative overview of the different methods.

Parameter Route 1: POCl₃ Route 2: Triphosgene
Generality Widely applicable to various isomers.Demonstrated for specific isomers; may require optimization for others.
Yield Generally good to excellent (70-95%).[2]High (e.g., 92% for 4,6-dichloro-2-methylpyrimidine).[4]
Reaction Time Typically 2-8 hours.[2][3]6-8 hours.[4]
Reaction Temp. 60-160°C.[3]Reflux (dichloroethane).[4]
Reagent Safety POCl₃ is highly corrosive and reacts violently with water.[1]Triphosgene is a solid and safer to handle than phosgene gas, but still toxic.
Byproducts Phosphoric acid and its derivatives, which can be challenging to remove.HCl and CO₂.
Scalability Well-established for large-scale synthesis, but requires careful handling of POCl₃.Potentially more scalable due to safer reagent handling.
Cost POCl₃ is a relatively inexpensive reagent.Triphosgene is more expensive than POCl₃.

Synthesis of Specific Dichloromethoxypyrimidine Isomers

2,4-dichloro-5-methoxypyrimidine

This isomer is commonly synthesized from 2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil) using POCl₃, often in the presence of N,N-dimethylaniline. Yields are typically in the range of 90-96% with high purity (98.0-99.0%).[2]

4,6-dichloro-5-methoxypyrimidine

The synthesis of 4,6-dichloro-5-methoxypyrimidine also starts from the corresponding dihydroxy precursor, 4,6-dihydroxy-5-methoxypyrimidine. The chlorination is achieved using POCl₃.[5]

2,4-dichloro-6-methoxypyrimidine

This isomer can be prepared from 6-methoxypyrimidine-2,4(1H,3H)-dione (6-methoxyuracil) by reaction with phosphorus oxychloride. One reported procedure gives a 30% yield of the product as an oil.[6]

4,6-dichloro-2-methoxypyrimidine

The synthesis of 4,6-dichloro-2-methoxypyrimidine can be achieved from 2-methoxy-4,6-dihydroxypyrimidine.

DOT Diagram: Isomer Synthesis Overview

G cluster_precursors Dihydroxymethoxypyrimidine Precursors cluster_products Dichloromethoxypyrimidine Products p1 2,4-dihydroxy-5-methoxypyrimidine d1 2,4-dichloro-5-methoxypyrimidine p1->d1 POCl3 / Amine p2 4,6-dihydroxy-5-methoxypyrimidine d2 4,6-dichloro-5-methoxypyrimidine p2->d2 POCl3 p3 6-methoxy-2,4-dihydroxypyrimidine d3 2,4-dichloro-6-methoxypyrimidine p3->d3 POCl3 p4 2-methoxy-4,6-dihydroxypyrimidine d4 4,6-dichloro-2-methoxypyrimidine p4->d4 POCl3

Caption: Synthesis of dichloromethoxypyrimidine isomers from their respective dihydroxy precursors.

Conclusion and Future Perspectives

The synthesis of dichloromethoxypyrimidines is a mature field, with the chlorination of dihydroxymethoxypyrimidines using phosphorus oxychloride remaining the most prevalent and versatile method. The use of tertiary amine additives has been shown to improve reaction rates and yields. While effective, the safety and environmental concerns associated with POCl₃ have prompted the investigation of alternative chlorinating agents like thionyl chloride and triphosgene, which offer safer handling and potentially more environmentally benign processes.

For researchers and drug development professionals, the choice of synthetic route will be dictated by a careful consideration of factors such as the specific isomer required, the scale of the synthesis, cost, and, importantly, safety and environmental impact. Future research in this area will likely focus on the development of even safer, more efficient, and greener catalytic methods for the synthesis of these valuable chemical intermediates.

References

A Senior Application Scientist's Guide to Heterocyclic Building Blocks: A Comparative Analysis of 4,5-Dichloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug discovery, the selection of the right molecular scaffolds is a critical decision that profoundly influences the trajectory of a research program. Heterocyclic compounds, particularly pyrimidines, represent a cornerstone of modern pharmaceutical design, forming the core of numerous approved drugs.[1][2] This guide provides an in-depth technical comparison of 4,5-dichloro-6-methoxypyrimidine against other common dichlorinated pyrimidine building blocks. Our focus will be on the practical implications of substituent effects on chemical reactivity and regioselectivity in key synthetic transformations, supported by experimental data and detailed protocols.

The Strategic Importance of Dichloropyrimidines in Synthesis

Dichloropyrimidines are highly versatile intermediates, prized for their two reactive chlorine atoms that serve as excellent leaving groups in both nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.[3][4] The electron-deficient nature of the pyrimidine ring facilitates these transformations, allowing for the sequential and often regioselective introduction of a wide array of functional groups. This modularity is invaluable in the construction of compound libraries for structure-activity relationship (SAR) studies.

The substitution pattern on the pyrimidine ring, however, is not a trivial detail. The position of the chlorine atoms and the presence of other substituents dramatically influence the reactivity and selectivity of subsequent reactions. Understanding these electronic and steric effects is paramount for rational synthetic design.

In Focus: this compound

This compound is a polysubstituted pyrimidine that offers a unique reactivity profile due to its specific arrangement of substituents. The methoxy group at the 6-position, being an electron-donating group, can modulate the electronic properties of the pyrimidine ring, thereby influencing the regioselectivity of nucleophilic attack and cross-coupling reactions.

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₅H₄Cl₂N₂O[5]
Molecular Weight179.01 g/mol [5]
AppearanceWhite to off-white crystalline solidN/A
Melting Point77-79 °CN/A

Comparative Reactivity: A Tale of Three Isomers

To fully appreciate the synthetic utility of this compound, it is instructive to compare it with two of the most common dichloropyrimidine building blocks: 2,4-dichloropyrimidine and 4,6-dichloropyrimidine. The key differentiator among these molecules is the position of the chlorine atoms and, in the case of our title compound, the influence of the methoxy substituent.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of pyrimidine chemistry. The regioselectivity of these reactions is dictated by the stability of the Meisenheimer intermediate, which is influenced by the electron-withdrawing capabilities of the ring nitrogens and other substituents.[3]

  • 2,4-Dichloropyrimidine : In general, the C4 position is more reactive towards nucleophiles than the C2 position.[6][7] This is attributed to the greater ability of the para-nitrogen to stabilize the negative charge in the Meisenheimer intermediate. However, this selectivity can be influenced by the nature of the nucleophile and the presence of other substituents. For instance, electron-donating groups at the C6 position can reverse this selectivity, favoring attack at C2.[6][8]

  • 4,6-Dichloropyrimidine : The C4 and C6 positions are electronically equivalent, simplifying mono-substitution reactions.[9] The introduction of the first nucleophile will, however, influence the reactivity of the remaining chlorine atom.

  • This compound : The presence of the electron-donating methoxy group at C6 is expected to decrease the overall electrophilicity of the ring compared to its non-methoxylated counterparts. However, it will also influence the regioselectivity of nucleophilic attack. Based on established principles, the C4 position is likely to be the more reactive site for nucleophilic attack due to the combined electron-withdrawing effects of the adjacent chlorine and the para-nitrogen atom.

Illustrative SNAr Workflow

Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. The regioselectivity in dichloropyrimidines is generally governed by the ease of oxidative addition of the palladium catalyst to the C-Cl bond.

  • 2,4-Dichloropyrimidine : The C4 position is generally more reactive in Suzuki couplings, which is consistent with SNAr reactivity.[5][6] Microwave-assisted protocols have been developed to achieve high yields of C4-substituted products with low catalyst loading.[6]

  • 4,6-Dichloropyrimidine : Similar to SNAr, the two chlorine atoms are equivalent, leading to mono-arylation under controlled conditions.

  • This compound : The electronic and steric environment of the two chlorine atoms is different. The C4-Cl bond is flanked by a chlorine atom and a nitrogen atom, while the C5-Cl bond is between two chlorine atoms. It is anticipated that the C4 position would be more reactive towards Suzuki coupling due to the influence of the ring nitrogens facilitating oxidative addition. The methoxy group at C6 may also play a role in modulating catalyst coordination and reactivity.

Comparative Suzuki Coupling Data (Illustrative)

DichloropyrimidineBoronic AcidCatalyst SystemConditionsProduct (Position)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O, 100°C, 15 min (MW)2-Chloro-4-phenylpyrimidine (C4)81[6]
4,6-DichloropyrimidineArylboronic acidPd(OAc)₂/PPh₃Glyme/H₂O4-Aryl-6-chloropyrimidine (C4/C6)Variable[10]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Pd(II)_Complex L2Pd(II)(Ar)(Cl) Pd(0)L2->Pd(II)_Complex Oxidative Addition R-X Ar-Cl R-X->Pd(II)_Complex Oxidative_Addition Oxidative Addition Pd(II)_Intermediate L2Pd(II)(Ar)(R') Pd(II)_Complex->Pd(II)_Intermediate Transmetalation Base Base Base->Pd(II)_Intermediate Boronic_Acid R'-B(OH)2 Boronic_Acid->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Pd(0)L2 Reductive Elimination Product Ar-R' Pd(II)_Intermediate->Product Reductive_Elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[11]

  • 2,4-Dichloropyrimidine and 4,6-Dichloropyrimidine : These substrates are amenable to Buchwald-Hartwig amination, with regioselectivity trends often mirroring those observed in Suzuki couplings. The choice of ligand is critical for achieving high yields and selectivity.[12]

  • This compound : The principles of regioselectivity discussed for Suzuki coupling are also applicable here. The C4 position is the likely site for the initial amination. The methoxy group may influence the reaction rate and catalyst efficiency.

Experimental Protocols

The following protocols are provided as representative examples and should be optimized for specific substrates and desired outcomes.

Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine[6]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv), the arylboronic acid (0.5 mmol, 1.0 equiv), and K₂CO₃ (1.5 mmol, 3.0 equiv).

  • Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Add 4 mL of 1,4-dioxane and 2 mL of water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Dichloropyrimidine[8]

Materials:

  • Dichloropyrimidine (e.g., 4,6-dichloropyrimidine)

  • Amine

  • Palladium(II) acetate [Pd(OAc)₂]

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and Cs₂CO₃ (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add the dichloropyrimidine (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Add 5 mL of anhydrous toluene via syringe.

  • Heat the reaction mixture at 100 °C with stirring for the appropriate time (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Causality Behind Experimental Choices

  • Catalyst and Ligand Selection : In both Suzuki and Buchwald-Hartwig reactions, the choice of the palladium source and, more importantly, the phosphine ligand is critical. Bulky, electron-rich ligands like Xantphos or the Buchwald ligands (e.g., XPhos, SPhos) are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle, especially with less reactive aryl chlorides.[12][13]

  • Base : The base plays a crucial role in the catalytic cycle. In Suzuki couplings, it facilitates the transmetalation step by forming a more nucleophilic boronate species.[14] In Buchwald-Hartwig aminations, the base is required to deprotonate the amine, allowing it to coordinate to the palladium center. The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaOt-Bu) can significantly impact the reaction outcome and must be compatible with the functional groups present in the substrates.

  • Solvent : The solvent system is chosen to ensure the solubility of all reactants and to facilitate the reaction. In Suzuki couplings, biphasic systems like toluene/water or dioxane/water are common, as they promote the interaction of the organic-soluble and water-soluble components.[6] For Buchwald-Hartwig aminations, anhydrous aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.

Conclusion and Future Outlook

This compound is a valuable heterocyclic building block that offers a distinct reactivity pattern compared to more common dichloropyrimidines. The interplay of the two chlorine atoms and the methoxy group provides opportunities for selective functionalization, making it an attractive scaffold for the synthesis of complex molecules in drug discovery.

While direct, side-by-side comparative experimental data with other dichloropyrimidines is not extensively documented in the literature, the principles of physical organic chemistry allow for reasoned predictions of its reactivity. The C4 position is anticipated to be the more reactive site for both SNAr and palladium-catalyzed cross-coupling reactions.

Further high-throughput experimentation and detailed mechanistic studies on this compound and its derivatives will undoubtedly uncover new synthetic methodologies and expand its application in the development of novel therapeutics. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this and other heterocyclic building blocks.

References

A Senior Application Scientist's Guide to Assessing the Purity of 4,5-Dichloro-6-methoxypyrimidine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 4,5-Dichloro-6-methoxypyrimidine, a versatile heterocyclic building block, is integral to the synthesis of numerous biologically active molecules. Its unique structure, featuring reactive chlorine atoms and a methoxy group on a pyrimidine core, makes it a valuable precursor in medicinal chemistry. However, this reactivity also predisposes it to the formation of impurities during synthesis and storage.

This guide, from the perspective of a Senior Application Scientist, provides a comprehensive comparison of the primary analytical techniques for assessing the purity of this compound and its derivatives. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, grounded in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

The Synthetic Landscape and Potential Impurities

A thorough understanding of the synthetic route is paramount to anticipating potential impurities. A common pathway to dichlorinated methoxypyrimidines involves the chlorination of a corresponding dihydroxy-methoxypyrimidine precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).

Based on this, the likely process-related impurities in a sample of this compound include:

  • Unreacted Starting Material: 4,5-Dihydroxy-6-methoxypyrimidine.

  • Partially Chlorinated Intermediates: Mono-chloro-methoxypyrimidine isomers (e.g., 4-chloro-5-hydroxy-6-methoxypyrimidine and 5-chloro-4-hydroxy-6-methoxypyrimidine).

  • Positional Isomers: If the starting material contains isomeric impurities, these may carry through the synthesis.

  • Degradation Products: Hydrolysis of the chloro groups to hydroxyl groups upon exposure to moisture.

A Comparative Overview of Analytical Techniques

The choice of analytical technique is a critical decision driven by the physicochemical properties of the analyte and the specific information required. For this compound, a multi-faceted approach is often the most robust.

Technique Principle Strengths Limitations Primary Application
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity for non-volatile and thermally labile compounds; well-established for purity and assay determination.[1][2]Higher cost of instrumentation and solvents compared to some other methods.Quantitative purity determination, assay for potency, stability testing, and impurity profiling.
GC-MS Separation based on volatility in a gaseous mobile phase, with mass spectrometry for identification.Excellent for volatile impurities and provides structural information for identification.[3][4]Requires the analyte to be thermally stable and volatile; potential for on-column degradation of sensitive compounds.Identification of volatile organic impurities and unknown by-products.
NMR Measures the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structural confirmation and can be used for quantitative analysis (qNMR) without a reference standard for the impurity itself.[5]Lower sensitivity compared to chromatographic techniques; can be complex for mixture analysis without separation.Structural elucidation and identification of the main component and impurities.

In-Depth Experimental Protocols

The following protocols are designed to be robust and self-validating, incorporating principles from authoritative guidelines.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high precision and applicability to a wide range of compounds.[2] A reversed-phase method is generally suitable for the analysis of halogenated pyrimidines.

Rationale for Method Design:

  • Stationary Phase: A C18 column is chosen for its versatility and proven performance in separating moderately polar compounds.[6]

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer provides good separation of the main peak from potential polar and non-polar impurities. The buffer controls the pH to ensure consistent ionization and retention of acidic or basic impurities.

  • Detection: UV detection at 254 nm is suitable as the pyrimidine ring is a strong chromophore.

Experimental Protocol: RP-HPLC

  • Instrumentation: Standard HPLC system with a UV detector.

  • Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer, pH 3.0

    • B: Acetononitrile

  • Gradient: 30% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately (e.g., repeatability of retention time and peak area, tailing factor, and theoretical plates).

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and dissolve sample (0.5 mg/mL in ACN/Water) Inject Inject Sample (10 µL) Sample->Inject MobilePhase Prepare Mobile Phase A (Buffer) and B (Acetonitrile) Equilibrate Equilibrate C18 column MobilePhase->Equilibrate Equilibrate->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate

Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that may not be detected by HPLC. The mass spectrometer provides valuable structural information based on the fragmentation pattern of the molecules.[4]

Rationale for Method Design:

  • Column: A non-polar capillary column (e.g., DB-5ms) is a good starting point for general-purpose separation of a wide range of compounds.

  • Inlet Temperature: The inlet temperature is set high enough to ensure rapid volatilization of the sample without causing thermal degradation of the analyte.

  • Oven Temperature Program: A temperature ramp allows for the separation of compounds with different boiling points.

  • Ionization: Electron Ionization (EI) is a standard technique that produces reproducible fragmentation patterns for library matching.

Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Sample Dissolve sample in Dichloromethane (1 mg/mL) Inject Inject into GC Sample->Inject Separate Temperature Programmed Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect LibrarySearch Compare Fragmentation Patterns to Libraries Detect->LibrarySearch Identify Identify Impurities LibrarySearch->Identify

Caption: GC-MS workflow for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the main component and the characterization of unknown impurities.[5] Both ¹H and ¹³C NMR are crucial for a complete picture.

Rationale for Experimental Choices:

  • ¹H NMR: Provides information on the number and types of protons and their connectivity.

  • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, which is essential for assigning the structure of unknown impurities.

  • qNMR: Quantitative NMR can be used to determine the purity of a sample without the need for a reference standard of the analyte, by using a certified internal standard.

Experimental Protocol: NMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135 (to distinguish CH, CH₂, and CH₃ groups)

    • 2D COSY (¹H-¹H correlation)

    • 2D HSQC (¹H-¹³C one-bond correlation)

    • 2D HMBC (¹H-¹³C long-range correlation)

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated solvent.

Trustworthiness: A Self-Validating System

The reliability of these analytical methods is ensured through a rigorous validation process, as outlined in ICH guideline Q2(R2).[7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from all impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Authoritative Grounding & Comprehensive References

All claims and protocols within this guide are grounded in established scientific principles and regulatory guidelines. The following references provide a foundation for the methodologies described and offer further reading for a deeper understanding.

Conclusion: An Integrated Approach to Purity Assessment

No single analytical technique can provide a complete picture of the purity of this compound. A comprehensive and robust assessment relies on an integrated approach. HPLC is the primary tool for quantitative purity determination and routine quality control. GC-MS serves as a powerful complementary technique for the identification of volatile impurities. NMR spectroscopy provides the definitive structural elucidation of the main component and any significant unknown impurities. By leveraging the strengths of each of these techniques and adhering to the principles of method validation, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of the valuable molecules derived from this important building block.

References

Introduction: The Pyrimidine Core as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vitro Activity of Dichloromethoxypyrimidine Analogs: From Synthetic Scaffold to Biological Function

The pyrimidine ring is a foundational heterocyclic structure present in numerous biologically essential molecules, including nucleic acids and enzymes. This prevalence has established it as a "privileged scaffold" in medicinal chemistry, serving as the core for a wide array of therapeutic agents with activities spanning anticancer, antiviral, and anti-inflammatory applications. A particularly versatile starting point for chemical synthesis is 4,5-dichloro-6-methoxypyrimidine. The two chlorine atoms on its structure are excellent leaving groups, making the compound an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the systematic introduction of diverse functional groups, enabling the generation of large libraries of analog compounds for biological screening.

This guide provides a comparative overview of the in vitro biological activities of various classes of analogs derived from dichloropyrimidine scaffolds. By examining their performance in standardized assays, we aim to illuminate the structure-activity relationships (SAR) that govern their potential as anticancer, antiviral, and kinase-inhibiting agents.

Section 1: The this compound Scaffold: A Chemist's Perspective

The synthetic utility of dichloropyrimidine scaffolds is rooted in their chemical reactivity. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms, combined with the electronegativity of the chlorine substituents, makes the carbon atoms at positions 4 and 5 highly susceptible to nucleophilic attack. This allows chemists to readily displace the chlorine atoms with a variety of nucleophiles, such as amines, alcohols, and thiols, thereby creating a diverse range of molecular architectures. This strategic modification is a cornerstone of modern drug discovery, enabling the fine-tuning of a molecule's pharmacological properties.

Synthetic utility of the dichloropyrimidine core.

Section 2: Comparative In Vitro Anticancer Activity

Pyrimidine analogs are a well-established class of anticancer agents, primarily functioning as antimetabolites that disrupt nucleic acid synthesis or as inhibitors of protein kinases crucial for cancer cell survival and proliferation. The introduction of different substituents onto the dichloropyrimidine core can dramatically influence cytotoxic potency and selectivity against various cancer cell lines.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for representative pyrimidine analogs against several human cancer cell lines. It is important to note that direct comparison of IC₅₀ values across different studies should be approached with caution due to variations in experimental conditions.[1]

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Pyrrolo[2,3-d]pyrimidine Compound 14a (dichloro-substituted precursor)MCF7 (Breast)1.7[1]
Pyrrolo[2,3-d]pyrimidine Compound 18b MCF7 (Breast)3.4[1]
Pyrrolo[2,3-d]pyrimidine Compound 17 HePG2 (Liver)8.7[1]
Pyrrolo[2,3-d]pyrimidine Compound 17 PACA2 (Pancreatic)6.4[1]
Pyrazolo[3,4-d]pyrimidine Compound 12c MOLT-4 (Leukemia)1.58[2]
Pyrazolo[3,4-d]pyrimidine Compound 12j SK-MEL-5 (Melanoma)<10 (active)[2]
Pyrazolo[3,4-d]pyrimidine Compound 11 M14 (Melanoma)2.40[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic drug as a positive control.

  • Incubation: Incubate the plates for 48 to 72 hours. This duration is typically sufficient to observe the anti-proliferative effects of a compound.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[3][6] Incubate for another 2-4 hours. During this time, only viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a buffered detergent solution, to each well to dissolve the purple formazan crystals.[6]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance (optical density) of the solution in each well using a microplate reader at a wavelength of 570-590 nm.[4]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value.

Workflow for determining compound cytotoxicity via MTT assay.

Section 3: Comparative In Vitro Antiviral Activity

The pyrimidine scaffold is also integral to many antiviral drugs, particularly nucleoside analogs that act as chain terminators during viral DNA or RNA synthesis. However, non-nucleoside pyrimidine derivatives can also exhibit antiviral properties by targeting other viral or host proteins essential for the viral life cycle.[7]

Comparative Antiviral Activity Data

Evaluating antiviral efficacy requires determining both the compound's potency against the virus (EC₅₀ - 50% effective concentration) and its toxicity to the host cells (CC₅₀ - 50% cytotoxic concentration). The ratio of these values (CC₅₀/EC₅₀) provides the Selectivity Index (SI), a critical measure of a drug's therapeutic window.[8] While data for simple this compound analogs is limited, with some studies showing no significant broad-spectrum activity, the scaffold remains a key starting point for more complex derivatives.[7]

The table below presents data for various pyrimidine-based compounds against different viruses to illustrate the potential of this chemical class.

Compound ClassDerivative ExampleVirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Dideoxyuridine Analog Compound 4 Hepatitis B Virus (HBV)Moderate InhibitionNon-toxic-[9]
Dideoxyuridine Analog Compound 19 Hepatitis B Virus (HBV)Moderate InhibitionNon-toxic-[9]
Dideoxyuridine Analog Compound 4 Hepatitis C Virus (HCV)Weak InhibitionNon-toxic-[9]
Repurposed Drug Cyclosporine ACoronavirus (HCoV-229E)3.0>87>29[10]
Repurposed Drug BerberineSARS-CoV-210.6>400>37[10]
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect host cells from the virus-induced cell death, or cytopathic effect.[11]

Principle: In a healthy cell monolayer, viral infection leads to visible morphological changes and cell death (CPE). An effective antiviral agent will inhibit viral replication and thus prevent or reduce the CPE, leaving a healthy monolayer of cells that can be quantified.[11][12]

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for EMCV) in 96-well plates and grow to a confluent monolayer.[8][12]

  • Compound and Virus Preparation: Prepare serial dilutions of the test compounds. In a separate plate, dilute the virus stock to a concentration known to cause ~80-100% CPE within the assay timeframe (e.g., 48-72 hours).[8][12]

  • Infection and Treatment: Remove the growth medium from the cells. Add the diluted test compounds to the wells, followed by the diluted virus. Include "cell control" wells (cells, no virus) and "virus control" wells (cells and virus, no compound).[11]

  • Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 37°C) for a period sufficient to observe significant CPE in the virus control wells.[13]

  • Quantification of Cell Viability: After incubation, quantify the number of viable cells remaining in each well. This is typically done by staining the cells with a dye like Crystal Violet or by using a metabolic assay like MTS or Neutral Red.[12][13]

  • Data Acquisition: If using a dye, the plates are washed, dried, and the bound dye is solubilized. The absorbance is then read on a plate reader.

  • Analysis: The EC₅₀ is calculated as the compound concentration that protects 50% of the cells from virus-induced death. The CC₅₀ is determined in parallel on uninfected cells treated with the compound. The Selectivity Index (SI = CC₅₀/EC₅₀) is then calculated.[8]

Workflow for assessing antiviral activity via CPE assay.

Section 4: Dichloropyrimidine Analogs as Kinase Inhibitors

Protein kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. The pyrimidine scaffold is an excellent structural mimic of the adenine ring of ATP, making it a highly effective core for designing ATP-competitive kinase inhibitors.[14][15] Modifications at the chloro-positions are critical for modulating potency and selectivity against different kinases.[16][17]

Comparative Kinase Inhibitory Activity

Different pyrimidine analogs have been developed as potent inhibitors of various kinase families, including cyclin-dependent kinases (CDKs), mTOR, and Janus kinases (JAKs).[15][18]

Compound ClassDerivative ExampleKinase TargetIC₅₀ (nM)Reference
Pyrido[2,3-d]pyrimidine PalbociclibCDK4/6~10[18]
Pyrazolo[3,4-d]pyrimidine Compound 34 JAK26.5[15]
Pyrazolo[3,4-d]pyrimidine SapanisertibmTORC1/2Potent nM[15]
4-Aminopyrimidine AZD1208PIM-1Potent nM[16]
4-Aminopyrimidine RociletinibEGFR (mutant)Potent nM[16]

digraph "Kinase_Pathway" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

"GF" [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Receptor" [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; "PI3K" [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; "AKT" [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; "mTOR" [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; "Proliferation" [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inhibitor" [label="Pyrimidine-based\nKinase Inhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"GF" -> "Receptor"; "Receptor" -> "PI3K" [label="activates"]; "PI3K" -> "AKT" [label="activates"]; "AKT" -> "mTOR" [label="activates"]; "mTOR" -> "Proliferation" [label="promotes"]; "Inhibitor" -> "PI3K" [arrowhead=tee, style=dashed, color="#5F6368"]; "Inhibitor" -> "mTOR" [arrowhead=tee, style=dashed, color="#5F6368"]; }

Inhibition of the PI3K/AKT/mTOR signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction occurs, and the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining unconsumed ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase/luciferin reaction to produce light. The luminescence signal is proportional to the ADP concentration and thus to the kinase activity.[19]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the pyrimidine analog inhibitor in the appropriate buffer. Prepare the kinase, substrate, and ATP solutions.

  • Kinase Reaction: In a white, opaque 384-well plate, add the kinase, its specific substrate peptide, and the test inhibitor.[16]

  • Reaction Initiation: Initiate the reaction by adding ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[20] Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[21]

  • Reaction Termination: Add the ADP-Glo™ Reagent to each well. This stops the kinase activity and eliminates the remaining ATP. Incubate at room temperature for 40 minutes.[22]

  • Signal Generation: Add the Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the light-producing reaction. Incubate at room temperature for 30-60 minutes.[22]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Normalize the data to a "no inhibitor" control (100% activity) and a "no enzyme" control (0% activity). Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

The this compound scaffold and its related analogs represent a highly versatile and productive platform for drug discovery. The strategic placement of reactive chlorine atoms allows for the systematic synthesis of diverse compound libraries. As demonstrated by the comparative in vitro data, modifications to this core structure can yield potent and selective agents targeting a range of biological processes. Analogs have shown significant promise as cytotoxic anticancer agents, inhibitors of viral replication, and potent modulators of key cellular kinases. The continued exploration of structure-activity relationships within this chemical class holds considerable potential for the development of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Comparative Molecular Modeling: The 4,6-Dichloro-5-methoxypyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed exploration of 4,6-dichloro-5-methoxypyrimidine, a cornerstone scaffold in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals who leverage computational tools to accelerate the discovery of novel therapeutics. We will dissect the unique characteristics of this pyrimidine derivative, compare it with relevant alternatives through the lens of molecular modeling, and provide actionable protocols to integrate these insights into your research workflows.

The pyrimidine ring is a privileged pharmacophore, forming the core of nucleobases in DNA and RNA and appearing in numerous approved drugs, particularly in oncology and virology.[1] The strategic placement of substituents on this aromatic heterocycle allows for the fine-tuning of pharmacological activity.[1] Our focus, 4,6-dichloro-5-methoxypyrimidine (CAS: 5018-38-2), stands out as a particularly versatile starting material.[2] Its value lies not in its intrinsic biological activity, but in its synthetic potential. The two chlorine atoms at positions 4 and 6 are highly reactive and susceptible to nucleophilic substitution, providing a straightforward path to generate vast libraries of derivatives.[3] This guide will demonstrate how to computationally evaluate this scaffold and its derivatives to rationally design potent and selective inhibitors, with a focus on protein kinases.

Note: The initial topic query mentioned "4,5-Dichloro-6-methoxypyrimidine." Our literature review indicates that the isomeric compound, 4,6-dichloro-5-methoxypyrimidine, is the more extensively documented and utilized building block in synthetic and medicinal chemistry. Therefore, this guide will focus on the latter, more common isomer.

Section 1: Physicochemical Profile and Synthetic Utility

Understanding the fundamental properties of a scaffold is the first step in any rational design campaign. The structure of 4,6-dichloro-5-methoxypyrimidine is nearly planar, a feature that facilitates its insertion into the often-flat ATP-binding pockets of kinases.[4][5] The electron-withdrawing nature of the chlorine atoms makes the C4 and C6 positions electrophilic and thus prime locations for synthetic elaboration.[3]

PropertyValueSource
Molecular Formula C₅H₄Cl₂N₂O[6]
Molecular Weight 179.0 g/mol [6]
Appearance Off-white to light yellow solid[3][7]
Melting Point 55-59 °C[2]
XLogP3-AA 1.8[6]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 3[6]
Topological Polar Surface Area 38.6 Ų[6]

The true power of this scaffold lies in its role as a versatile chemical intermediate. The two chlorine atoms serve as excellent leaving groups, enabling chemists to introduce a wide variety of amine-containing moieties to build libraries of compounds for screening.[3] This synthetic accessibility is a critical consideration in drug discovery, as it allows for rapid iteration and optimization of lead compounds.

Caption: Structure of 4,6-dichloro-5-methoxypyrimidine with reactive sites.

Section 2: Comparative Scaffolds for In Silico Analysis

To appreciate the utility of the 4,6-dichloro-5-methoxypyrimidine scaffold, it is instructive to compare it with structurally related alternatives. The choice of comparative compounds should be deliberate, designed to probe specific elements of the structure-activity relationship (SAR). Here, we propose three logical alternatives for a comparative modeling study.

  • Alternative 1: 4,6-Dichloro-5-methylpyrimidine: This analog replaces the methoxy group with a methyl group. This seemingly minor change can significantly impact the electronic properties of the pyrimidine ring and its interaction with target proteins. Computationally, this allows us to isolate the effect of the oxygen atom, which can act as a hydrogen bond acceptor.[8][9]

  • Alternative 2: A 4-Anilino-6-chloro-5-methoxypyrimidine Derivative: This represents a common first-step synthetic product where one chlorine has been displaced. Comparing this derivative to the parent scaffold helps quantify the impact of adding a common pharmacophoric element (the aniline group) on binding affinity and selectivity.

  • Alternative 3: Pyrazolo[3,4-d]pyrimidine: This is a fused heterocyclic system, which is more rigid than the monocyclic pyrimidine core. Comparing against a fused system allows for the evaluation of conformational constraints on binding mode and affinity. Such scaffolds have also been extensively studied as kinase inhibitors.[10]

Comparative Scaffolds cluster_0 Core Scaffold cluster_1 Alternative 1 (Methyl Analog) cluster_2 Alternative 2 (Anilino Derivative) cluster_3 Alternative 3 (Fused System) img0 img0 label0 4,6-Dichloro-5-methoxypyrimidine img1 img1 label1 4,6-Dichloro-5-methylpyrimidine img2 img2 label2 4-Anilino-6-chloro-5-methoxypyrimidine img3 img3 label3 Pyrazolo[3,4-d]pyrimidine

Caption: Comparison of the core scaffold with three structural alternatives.

Section 3: Case Study: Comparative Modeling Against EGFR

Pyrimidine derivatives have shown significant promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently dysregulated in various cancers.[11] We will use EGFR as a representative target to illustrate a typical comparative molecular modeling workflow.

Modeling Workflow: From Structure to Prediction

The causality behind a robust computational workflow is to systematically reduce the degrees of freedom and increase the level of theory at each step, from initial rapid screening to more rigorous simulation. This ensures that computational resources are spent on the most promising candidates.

G cluster_prep Preparation cluster_dock Docking & Scoring cluster_refine Refinement & Prediction prep_target 1. Target Preparation (PDB retrieval, cleaning, protonation) docking 3. Molecular Docking (Grid generation, docking simulation) prep_target->docking prep_ligand 2. Ligand Preparation (2D->3D conversion, energy minimization) prep_ligand->docking analysis 4. Post-Docking Analysis (Binding mode, scoring function analysis) docking->analysis md_sim 5. Molecular Dynamics (MD) (Assess stability, conformational changes) analysis->md_sim Top Candidates admet 6. ADMET Prediction (Physicochemical properties, toxicity) analysis->admet

Caption: A typical workflow for comparative molecular modeling.

Comparative Data Analysis (Hypothetical Data)

Following the workflow, we can generate comparative data to guide further synthesis and testing. The table below presents hypothetical, yet realistic, data for derivatives of our scaffolds against EGFR.

Scaffold DerivativeDocking Score (kcal/mol)Key Interacting ResiduesPredicted pKiLipinski's Rule of 5 Violations
Core (Anilino Deriv.) -8.5Met793, Leu718, Cys7977.80
Alt 1 (Methyl-Anilino Deriv.) -8.2Met793, Leu7187.50
Alt 3 (Pyrazolo[3,4-d]pyrimidine Deriv.) -9.2Met793, Leu718, Asp8558.50

Expert Analysis:

  • The Core Anilino Derivative shows a strong docking score, forming the canonical hydrogen bond with the hinge residue Met793, a hallmark of many EGFR inhibitors.

  • Alternative 1 , the methyl analog, shows a slightly weaker score. This suggests the methoxy oxygen may be involved in a favorable interaction, perhaps with water molecules in the active site or by subtly altering the electronics of the ring to favor the optimal binding pose.

  • Alternative 3 , the fused pyrazolo[3,4-d]pyrimidine, achieves the best docking score. Its rigid structure likely reduces the entropic penalty upon binding and allows for an additional hydrogen bond with Asp855 in the DFG motif, significantly enhancing its predicted affinity. Computational studies have validated that such interactions are crucial for potent inhibition.[10] These results suggest that pursuing fused pyrimidine systems could be a fruitful strategy for improving potency.

Visualizing Key Interactions

A visual representation of the binding mode is crucial for understanding the SAR. The diagram below illustrates the key interactions for a hypothetical anilino-pyrimidine inhibitor in the EGFR active site.

cluster_pocket EGFR Active Site ligand Anilino-Pyrimidine res1 Met793 (Hinge) ligand->res1 H-Bond res2 Leu718 (Gatekeeper) ligand->res2 Hydrophobic res3 Cys797 ligand->res3 Covalent Potential (with acrylamide warhead) res4 Leu844 ligand->res4 Hydrophobic

Caption: Key interactions of a pyrimidine inhibitor in the EGFR binding site.

Section 4: Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, detailed protocols are essential. Below is a generalized, step-by-step methodology for conducting a molecular docking study.

Protocol: Molecular Docking using AutoDock Vina (Conceptual)

This protocol outlines the conceptual steps for docking a ligand library, derived from the 4,6-dichloro-5-methoxypyrimidine scaffold, into the EGFR active site.

1. Target Preparation: a. Obtain Structure: Download the crystal structure of EGFR kinase domain (e.g., PDB ID: 2J78) from the Protein Data Bank. b. Clean Structure: Remove all water molecules, co-factors, and non-essential ligands from the PDB file. c. Protonation: Add polar hydrogens and assign Gasteiger charges to the protein atoms using a molecular modeling suite (e.g., AutoDock Tools). d. File Conversion: Save the processed protein structure in the required PDBQT format. Causality: Proper preparation, especially correct protonation states, is critical for accurately modeling electrostatic and hydrogen bonding interactions, which are primary drivers of binding affinity.

2. Ligand Preparation: a. Generate 3D Structures: Convert 2D structures of your pyrimidine derivatives into 3D structures. b. Energy Minimization: Perform an energy minimization on each ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. c. Assign Charges & Torsions: Assign Gasteiger charges and define rotatable bonds for each ligand. d. File Conversion: Save the processed ligands in the PDBQT format. Causality: Starting with a low-energy, 3D conformation of the ligand prevents the docking algorithm from getting trapped in unrealistic local minima and allows for a more efficient search of the conformational space.

3. Docking Execution: a. Define Binding Site: Define the search space (grid box) for docking. This is typically a cube centered on the co-crystallized ligand or a predicted binding site. For EGFR, this would be the ATP-binding pocket. b. Configure Docking Parameters: Set the exhaustiveness parameter, which controls the thoroughness of the search. A higher value increases accuracy but also computational time. c. Run Vina: Execute the AutoDock Vina command, providing the prepared protein, ligand, and configuration file as input. vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log output.log

4. Analysis of Results: a. Examine Binding Energies: The primary output is a table of binding modes ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose is the most likely binding conformation. b. Visual Inspection: Visualize the top-ranked poses within the protein's active site using a molecular viewer (e.g., PyMOL, Chimera). c. Interaction Analysis: Identify and analyze key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and protein residues. Compare these interactions with known binding modes of established EGFR inhibitors. Causality: A low binding energy score is not sufficient for validation. The predicted binding pose must be chemically sensible and recapitulate known critical interactions (e.g., the hinge binding) for the target class. This step provides a crucial sanity check on the computational result.

Conclusion

4,6-Dichloro-5-methoxypyrimidine is more than just a chemical compound; it is a versatile platform for structure-based drug design. Its synthetic tractability makes it an ideal starting point for generating focused libraries, while its core pyrimidine structure is well-suited for targeting a wide range of enzymes, particularly protein kinases.

This guide has demonstrated how a comparative molecular modeling approach can provide profound insights into the structure-activity relationships of derivatives built from this scaffold. By systematically comparing it with rationally chosen alternatives, researchers can make more informed decisions, prioritizing the synthesis of compounds with the highest probability of success. The integration of robust computational workflows, like the one detailed here, does not replace the need for experimental validation but rather enhances its efficiency, ultimately accelerating the journey from a chemical scaffold to a life-saving therapeutic.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Dichloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of halogenated heterocyclic compounds like 4,5-Dichloro-6-methoxypyrimidine require a meticulous, protocol-driven approach. This guide provides an in-depth, procedural framework for its proper disposal, grounded in regulatory standards and best laboratory practices, ensuring the safety of personnel and the integrity of our environment.

Hazard Identification: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is a halogenated organic compound, a class of chemicals that is closely regulated due to potential toxicity and environmental persistence.[1][2] Its specific hazard profile necessitates that it be treated as a hazardous waste stream, prohibiting casual disposal methods like drain disposal or mixing with non-hazardous waste.

The primary hazards, as identified in Safety Data Sheets (SDS), are summarized below. This data is the causal driver for the stringent personal protective equipment (PPE) and handling protocols that follow.

Hazard Classification (GHS)Hazard StatementRationale for Caution
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion can lead to significant health issues, requiring immediate medical attention.[3][4]
Skin Corrosion/Irritation (Category 1B/2) H314/H315: Causes severe skin burns and eye damage / Causes skin irritationDirect contact can cause chemical burns or irritation. This necessitates the use of chemical-resistant gloves and lab coats.[3][5]
Serious Eye Damage/Irritation (Category 1) H318: Causes serious eye damageThe compound is corrosive to the eyes and can cause irreversible damage.[4] Approved safety glasses and/or a face shield are mandatory.[3]
Hazardous to the Aquatic Environment (Implied by classification)Halogenated organic compounds can be persistent in the environment. Improper disposal can lead to contamination of waterways and ecosystems.[1]
Pre-Disposal Operations: Engineering Controls and Personal Protection

Before waste is handled, the immediate environment and the handler must be prepared. These steps are non-negotiable for minimizing exposure risk.

  • Engineering Controls : All handling and segregation of this compound waste must be conducted within a certified chemical fume hood.[6] This provides primary containment and protects the user from inhaling dust or vapors. Ensure that eyewash stations and safety showers are unobstructed and readily accessible.[6][7]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required:

    • Eye/Face Protection : Wear chemical safety goggles and/or a full-face shield, approved under government standards such as NIOSH (US) or EN 166 (EU).[3]

    • Hand Protection : Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[3]

    • Body Protection : Wear a flame-retardant lab coat and closed-toe shoes. For larger quantities or in the event of a spill, impervious clothing may be necessary.[8]

Step-by-Step Disposal and Decontamination Protocol

The disposal of this compound is governed by its classification as a halogenated organic waste.[2][9] The only acceptable disposal route is through a licensed hazardous waste management company.[3][10]

Step 1: Waste Characterization and Segregation Properly categorizing the waste is the first critical step. Do not mix this waste with other chemical streams to prevent unintended reactions.[3][11]

  • Solid Waste : Collect unused or surplus this compound, along with any contaminated disposable labware (e.g., weighing papers, gloves, wipes), in a designated solid hazardous waste container.[10]

  • Liquid Waste : Collect solutions containing this compound in a separate, designated liquid hazardous waste container.

  • Sharps Waste : Contaminated needles or glassware should be placed in a puncture-proof sharps container labeled for hazardous chemical waste.

Step 2: Waste Container Management The integrity and labeling of the waste container are paramount for safety and regulatory compliance.

  • Compatibility : The container must be constructed of a material compatible with chlorinated organic compounds (e.g., high-density polyethylene).

  • Labeling : The container must be clearly and securely labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all contents by percentage

    • The relevant hazard characteristics (e.g., "Toxic," "Corrosive")

  • Containment : Keep the container securely sealed at all times, except when adding waste.[10] Store the container in a designated Satellite Accumulation Area within the laboratory, away from incompatible materials like strong oxidizing agents or acids.[6][12]

Step 3: Decontamination of Empty Containers Trivial amounts of chemical residue in an "empty" container must still be managed as hazardous waste.[13]

  • Triple Rinsing : Rinse the container with a suitable solvent (e.g., acetone or methanol) three times.

  • Collect Rinsate : The first rinse, and often all three, must be collected as liquid hazardous waste.[13] This rinsate should be added to your designated liquid waste container for halogenated compounds.

  • Final Disposal : After thorough rinsing and air-drying, the container may be disposed of as non-hazardous solid waste, though institutional policies may vary. Consult your organization's Environmental Health and Safety (EHS) department.

Step 4: Arranging for Final Disposal Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

  • Contact EHS : Coordinate with your institution's EHS department or a licensed environmental waste management contractor to schedule a pickup.[10]

  • Documentation : Ensure all paperwork, including the hazardous waste manifest, is completed accurately.

  • Professional Treatment : The licensed contractor will transport the waste for disposal, typically via high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the harmful combustion byproducts, such as hydrogen chloride.[1][3][6]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated by keeping the fume hood active.

  • Don PPE : Wear the full PPE ensemble described in Section 2.

  • Contain : Do not use water.[3] Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.

  • Collect : Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[6]

  • Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report : Report the spill to your EHS department in accordance with institutional policy.[10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of waste streams containing this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Container & Labeling Protocol cluster_3 Final Disposal Pathway Waste Waste containing This compound Generated Char Characterize Waste Type Waste->Char Solid Solid Waste (Contaminated PPE, Surplus Reagent) Char->Solid Solid Liquid Liquid Waste (Solutions, Rinsate) Char->Liquid Liquid Empty Empty Container Char->Empty Container SolidCollect Place in Labeled, Sealed, Compatible Solid Waste Container Solid->SolidCollect LiquidCollect Place in Labeled, Sealed, Compatible Liquid Waste Container Liquid->LiquidCollect TripleRinse Triple Rinse Container Empty->TripleRinse Store Store in Designated Satellite Accumulation Area SolidCollect->Store LiquidCollect->Store CollectRinsate Collect Rinsate as Liquid Hazardous Waste TripleRinse->CollectRinsate CollectRinsate->LiquidCollect ContactEHS Contact EHS / Licensed Contractor for Pickup Store->ContactEHS Incinerate High-Temperature Incineration (Professional Disposal) ContactEHS->Incinerate

Caption: Disposal workflow for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.